molecular formula C17H12N2O B1584338 2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile CAS No. 844-25-7

2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile

Katalognummer: B1584338
CAS-Nummer: 844-25-7
Molekulargewicht: 260.29 g/mol
InChI-Schlüssel: HIRCCKPODGFADB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile is a useful research compound. Its molecular formula is C17H12N2O and its molecular weight is 260.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 27.6 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 168210. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

2-benzoyl-1H-isoquinoline-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O/c18-12-16-15-9-5-4-6-13(15)10-11-19(16)17(20)14-7-2-1-3-8-14/h1-11,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIRCCKPODGFADB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)N2C=CC3=CC=CC=C3C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40282323
Record name 2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40282323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24784485
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

844-25-7
Record name 844-25-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168210
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 844-25-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25428
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40282323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-BENZOYL-1,2-DIHYDRO-1-ISOQUINOLINECARBONITRILE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile, commonly referred to as a Reissert compound, is a pivotal intermediate in synthetic organic chemistry.[1][2][3] First discovered by Arnold Reissert, this class of compounds has become indispensable for the functionalization of isoquinoline and related heterocyclic systems.[4] This guide provides an in-depth exploration of the properties, synthesis, and reactivity of this compound, tailored for researchers, scientists, and professionals in drug development. The unique reactivity of this molecule, stemming from the activated C-1 position, allows for the introduction of a wide array of substituents, making it a cornerstone in the synthesis of complex natural products and novel pharmaceutical agents.[1][5]

Physicochemical Properties

This compound is typically isolated as a pale brown solid or cream-colored rhombic crystals.[1] A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueSource(s)
CAS Number 844-25-7[6]
Molecular Formula C₁₇H₁₂N₂O[6][7]
Molecular Weight 260.29 g/mol [6][7]
Melting Point 125–127 °C[1]
Appearance Pale brown solid / Cream rhombs[1]
Purity Typically ≥95%[6][8]
Storage Sealed in a dry place at room temperature[8]

Synthesis: The Reissert Reaction

The primary route to this compound is the Reissert reaction, which involves the treatment of isoquinoline with benzoyl chloride and a cyanide source, such as potassium or sodium cyanide.[1][4] The two-phase method developed by Popp and Blount is a particularly effective modification that often leads to higher yields.[1]

Mechanistic Pathway

The reaction proceeds through the formation of an N-acylisoquinolinium salt, which is then attacked by the cyanide ion at the C-1 position. This nucleophilic addition results in the formation of the stable 1,2-dihydronitrile product.

Reissert_Mechanism cluster_0 Step 1: Formation of N-Acylisoquinolinium Salt cluster_1 Step 2: Nucleophilic Attack by Cyanide Isoquinoline Isoquinoline N-Acylisoquinolinium N-Benzoylisoquinolinium Chloride Isoquinoline->N-Acylisoquinolinium + Benzoyl Chloride Reissert_Compound 2-Benzoyl-1,2-dihydro- isoquinoline-1-carbonitrile N-Acylisoquinolinium->Reissert_Compound + KCN

Caption: Mechanism of the Reissert Reaction.

Experimental Protocol: Two-Phase Synthesis

This protocol is adapted from the procedure described by Uff, Kershaw, and Neumeyer.[1]

Caution: This reaction involves highly toxic cyanide salts and should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Cyanide waste must be quenched and disposed of according to institutional safety protocols.

  • Reaction Setup: In a three-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, and a pressure-equalizing dropping funnel, combine freshly distilled isoquinoline (1.0 eq) in dichloromethane and potassium cyanide (3.0 eq) in water.

  • Addition of Benzoyl Chloride: Stir the biphasic mixture vigorously and add freshly distilled benzoyl chloride (1.8 eq) dropwise from the dropping funnel over 1 hour. The reaction is exothermic, and the dichloromethane may reflux.

  • Reaction Monitoring: Continue stirring for an additional 3 hours at room temperature.

  • Work-up: Filter the reaction mixture. Separate the organic layer and wash it successively with water, 2 N hydrochloric acid, water, 2 N sodium hydroxide, and finally with water.

  • Isolation and Purification: Dry the dichloromethane solution over anhydrous potassium carbonate, filter, and evaporate the solvent under reduced pressure. The crude solid can be recrystallized from boiling ethyl acetate to yield the pure product as cream-colored crystals.[1]

An improved method for the synthesis of related dihydroisoquinoline Reissert compounds involves adjusting the pH of the cyanide solution to 8 to prevent the formation of aldehyde by-products, which can significantly improve the yield.[9]

Reactivity and Synthetic Utility

The synthetic value of this compound lies in the reactivity of the C-1 hydrogen. Deprotonation at this position with a suitable base (e.g., sodium hydride) generates a stabilized carbanion, which can then be alkylated or acylated. Subsequent hydrolysis of the resulting substituted Reissert compound provides a straightforward route to 1-substituted isoquinolines.[1]

This methodology has been widely applied in the synthesis of benzylisoquinoline and related alkaloids.[1]

Key Reactions:
  • Alkylation: The Reissert anion reacts with a variety of electrophiles, such as alkyl halides, to form 1-alkyl-2-benzoyl-1,2-dihydroisoquinoline-1-carbonitriles.

  • Hydrolysis: Acid- or base-catalyzed hydrolysis of the Reissert compound or its alkylated derivatives can lead to the formation of isoquinoline-1-carboxylic acids or 1-substituted isoquinolines, respectively.

  • [4+2] Cycloaddition: The tetrafluoroborate salt of this compound has been shown to participate in regioselective [4+2] cycloaddition reactions with various dienophiles, leading to the formation of complex spiro compounds.[10][11][12]

Synthetic_Utility Reissert_Compound 2-Benzoyl-1,2-dihydro- isoquinoline-1-carbonitrile Anion Reissert Anion Reissert_Compound->Anion Base (e.g., NaH) Cycloaddition_Product Spiro Compounds Reissert_Compound->Cycloaddition_Product Dienophile ([4+2] Cycloaddition) Alkylated_Product 1-Substituted Reissert Compound Anion->Alkylated_Product Electrophile (e.g., R-X) Hydrolysis_Product 1-Substituted Isoquinoline Alkylated_Product->Hydrolysis_Product Hydrolysis

Caption: Synthetic transformations of the Reissert compound.

Spectroscopic Characterization

SpectroscopyExpected Characteristics
¹H NMR Aromatic protons of the isoquinoline and benzoyl moieties (approx. 7.0-8.5 ppm). A singlet for the proton at C-1. Protons of the dihydroisoquinoline ring.
¹³C NMR Signals for the aromatic carbons. A signal for the nitrile carbon (approx. 115-125 ppm). A signal for the amide carbonyl carbon (approx. 165-175 ppm). A signal for the C-1 carbon.
IR A sharp absorption band for the nitrile (C≡N) stretch (approx. 2250-2200 cm⁻¹). A strong absorption for the amide carbonyl (C=O) stretch (approx. 1680-1630 cm⁻¹). C-H stretching and bending vibrations for the aromatic rings.
Mass Spec A molecular ion peak (M⁺) corresponding to its molecular weight (260.29 g/mol ). Characteristic fragmentation patterns involving the loss of the benzoyl group and the cyanide group.

Predicted mass spectrometry data indicates a monoisotopic mass of 260.09497 Da.[15]

Safety and Handling

  • Handling: Use only in a well-ventilated chemical fume hood.[17] Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[17] Avoid inhalation of dust and contact with skin and eyes.[17]

  • Storage: Keep the container tightly closed and store in a cool, dry place.[8]

  • Toxicity: The presence of the nitrile group suggests that the compound may be toxic if swallowed, inhaled, or in contact with skin.[17]

Potential Applications in Drug Discovery

The 1,2-dihydroisoquinoline scaffold is a privileged structure in medicinal chemistry.[18] Derivatives of Reissert compounds are valuable intermediates in the synthesis of biologically active molecules.[5][19] Research has indicated that compounds with similar structural features may possess neuroprotective properties and could be employed in the development of agents for neurodegenerative diseases.[5][19] Furthermore, this scaffold is utilized in the preparation of kinase inhibitors and other enzyme modulators for potential applications in oncology.[19]

References

An In-depth Technical Guide to 2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile: Structure, Mechanism, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile, a prominent member of the Reissert compound family. These compounds are pivotal intermediates in synthetic organic chemistry, particularly for the functionalization of isoquinoline scaffolds, which are prevalent in numerous natural products and pharmaceutical agents. This document delves into the molecular structure, physicochemical properties, and detailed synthesis of the title compound via the classical Reissert reaction. A core focus is placed on elucidating the mechanistic pathways of its key reactions, including anion formation, alkylation, condensation, and cycloaddition. Detailed experimental protocols, supported by mechanistic rationale and spectroscopic data, are provided to equip researchers, scientists, and drug development professionals with the practical and theoretical knowledge required to effectively utilize this versatile synthetic building block.

Introduction: The Significance of Reissert Compounds

The isoquinoline moiety is a foundational structural motif in a vast array of biologically active compounds, most notably in alkaloids like morphine and berberine. Consequently, methods for the selective functionalization of the isoquinoline ring system are of paramount importance in medicinal chemistry and drug discovery. The Reissert reaction, first reported by Arnold Reissert in 1905, provides a powerful and elegant solution for introducing a substituent at the C-1 position of quinolines and isoquinolines.[1][2]

The reaction of an isoquinoline with an acyl chloride (such as benzoyl chloride) and a cyanide source yields an N-acyl-1-cyano-1,2-dihydroisoquinoline, commonly known as a Reissert compound.[3] this compound is the archetypal example derived from isoquinoline itself. Its true synthetic value lies in the mild acidity of the C-1 hydrogen, which can be easily removed by a base to form a stabilized anion. This anion serves as a potent nucleophile, enabling the introduction of a wide variety of electrophiles at the C-1 position, thus providing a gateway to a diverse range of 1-substituted isoquinoline derivatives.[4] This guide will explore the synthesis, structure, and rich reactive landscape of this important intermediate.

Molecular Structure and Physicochemical Properties

The structural integrity of this compound is central to its reactivity. The molecule features a dihydroisoquinoline ring N-acylated with a benzoyl group and substituted with a cyano group at the C-1 position.

Caption: Molecular structure of this compound.

PropertyValueSource
CAS Number 844-25-7[5][6]
Molecular Formula C₁₇H₁₂N₂O[5][7]
Molecular Weight 260.29 g/mol [5][6]
Appearance White to off-white powderN/A
Boiling Point 515.9°C at 760 mmHg[5]
Density 1.27 g/cm³[5]

Synthesis via the Reissert Reaction: Mechanism and Protocol

The formation of this compound is a classic example of the Reissert reaction. The process involves the reaction of isoquinoline with benzoyl chloride and a cyanide source.[2]

Reaction Mechanism

The mechanism proceeds through two key steps:

  • N-Acylation: Isoquinoline, acting as a nucleophile, attacks the electrophilic carbonyl carbon of benzoyl chloride. This forms a highly electrophilic N-benzoylisoquinolinium intermediate. This activation step is critical, as it renders the C-1 position susceptible to nucleophilic attack.

  • Cyanide Addition: The cyanide ion (CN⁻) then attacks the activated C-1 position of the isoquinolinium salt. This addition reaction restores the aromaticity of the fused benzene ring and results in the formation of the stable 1,2-dihydroisoquinoline product.

Reissert_Mechanism cluster_reactants Reactants Isoquinoline Isoquinoline N_Benzoylisoquinolinium N-Benzoylisoquinolinium (Electrophilic Intermediate) Isoquinoline->N_Benzoylisoquinolinium 1. N-Acylation + Benzoyl Chloride - Cl⁻ BenzoylChloride Benzoyl Chloride Cyanide CN⁻ Product 2-Benzoyl-1,2-dihydro- isoquinoline-1-carbonitrile N_Benzoylisoquinolinium->Product 2. Nucleophilic Attack + CN⁻

Caption: Simplified mechanism of the Reissert reaction for isoquinoline.

Optimized Experimental Protocol

While the original Reissert reaction was performed in a biphasic methylene chloride/water system with potassium cyanide, this method can suffer from competitive hydrolysis of the reactive acid chloride, leading to reduced yields.[8] A superior, anhydrous method utilizes trimethylsilyl cyanide (TMSCN), which is soluble in organic solvents and reacts cleanly.

Objective: To synthesize this compound using an anhydrous method.

Materials:

  • Isoquinoline (1.0 eq)

  • Benzoyl chloride (1.1 eq)

  • Trimethylsilyl cyanide (TMSCN) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Inert Atmosphere: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with isoquinoline and anhydrous DCM.

  • Cooling: The solution is cooled to 0°C in an ice bath.

  • Reagent Addition: Benzoyl chloride is added dropwise to the stirred solution over 10 minutes, followed by the dropwise addition of TMSCN over 10 minutes. The use of TMSCN avoids the aqueous conditions that can hydrolyze the benzoyl chloride.[8]

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the resulting crude solid is purified by recrystallization (typically from an ethanol/water mixture) or column chromatography on silica gel to afford the pure product.

Key Reactions and Mechanistic Insights

The synthetic power of this compound stems from the reactivity of the proton at the C-1 position.

Anion Formation and Alkylation

The C-1 proton is rendered acidic by the adjacent electron-withdrawing cyano and N-benzoyl groups. Treatment with a suitable base (e.g., sodium hydride, n-butyllithium) generates a resonance-stabilized anion. This anion is a soft nucleophile that readily reacts with a variety of electrophiles, such as alkyl halides.

Anion_Alkylation Reissert_Compound Reissert Compound Anion Reissert Anion (Stabilized Nucleophile) Reissert_Compound->Anion + Base (e.g., NaH) - H₂ Alkylated_Product 1-Alkyl-Reissert Compound Anion->Alkylated_Product + Alkyl Halide (R-X) - X⁻ Final_Product 1-Alkyl-Isoquinoline Alkylated_Product->Final_Product Hydrolysis

Caption: General workflow for the alkylation of a Reissert compound.

This two-step sequence of anion formation followed by electrophilic trapping and subsequent hydrolysis is a cornerstone of Reissert chemistry, providing access to a wide range of 1-substituted isoquinolines.[9]

Condensation with Carbonyls

The Reissert anion can also react with aldehydes and ketones in a condensation reaction. The initial adduct, upon hydrolysis, yields 1-isoquinolyl carbinols, which are valuable synthetic intermediates.

Cycloaddition Reactions

More advanced applications involve leveraging the Reissert system in cycloaddition reactions. For instance, the tetrafluoroborate salt of this compound can participate in regioselective [4+2] cycloaddition reactions with electron-deficient olefins.[10][11] This powerful transformation allows for the rapid construction of complex, spirocyclic heterocyclic systems, which are of significant interest in drug discovery for exploring three-dimensional chemical space.[12] These reactions highlight the versatility of Reissert compounds beyond simple functionalization.[10]

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques.

TechniqueKey Features and Representative Data
¹H NMR - C1-H Proton: A characteristic singlet typically observed around 6.5 ppm. The chemical shift is highly diagnostic.[8] - Aromatic Protons: Complex multiplets in the aromatic region (7.0-8.5 ppm) corresponding to the isoquinoline and benzoyl rings.
¹³C NMR - C1 Carbon: Signal appears around 60-65 ppm. - Cyano Carbon (C≡N): Signal observed in the range of 115-120 ppm. - Carbonyl Carbon (C=O): Signal appears around 165-170 ppm.
IR Spectroscopy - Nitrile Stretch (C≡N): A sharp, medium-intensity band around 2240 cm⁻¹. - Amide Carbonyl Stretch (C=O): A strong, sharp band around 1660-1670 cm⁻¹.

Note: Exact chemical shifts and absorption frequencies can vary with the solvent and specific substitution patterns.

Conclusion

This compound is far more than a simple reaction product; it is a master key for unlocking the synthetic potential of the isoquinoline nucleus. Through the formation of a stabilized anion, it provides a reliable and versatile platform for introducing a vast array of functional groups at the C-1 position. Its utility in alkylation, condensation, and advanced cycloaddition reactions underscores its importance as a strategic intermediate in the synthesis of complex heterocyclic molecules, natural products, and novel therapeutic agents. The robust protocols for its synthesis and the predictable nature of its reactivity ensure that this Reissert compound will remain an indispensable tool for researchers in organic and medicinal chemistry.

References

The Enduring Legacy of Reissert Compounds: A Synthetic Chemist's In-depth Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Since their discovery over a century ago, Reissert compounds have evolved from a chemical curiosity to indispensable building blocks in modern organic synthesis. This technical guide provides a comprehensive exploration of the chemistry of Reissert compounds, intended for researchers, scientists, and professionals in drug development. We will delve into the core principles of their formation, explore the mechanistic intricacies of their reactions, and showcase their strategic application in the synthesis of complex molecular architectures, with a particular focus on pharmacologically active agents. This document moves beyond a simple recitation of facts, offering field-proven insights into the causality behind experimental choices and providing detailed, validated protocols for key transformations.

Introduction: The Genesis and Significance of Reissert Chemistry

The journey of Reissert compounds began in 1905 with Arnold Reissert's investigation into the reaction of quinoline with benzoyl chloride and potassium cyanide.[1][2] This seminal work led to the isolation of a stable adduct, 1-benzoyl-2-cyano-1,2-dihydroquinoline, the first of what would come to be known as Reissert compounds.[1][3] These molecules are formally 1-acyl-2-cyano-1,2-dihydroquinolines or 2-acyl-1-cyano-1,2-dihydroisoquinolines and their analogues.[3]

Initially, their chemistry was primarily explored through their hydrolysis to aldehydes and quinaldic or isoquinaldic acids, a transformation known as the Reissert reaction.[1][2][3] However, the true synthetic potential of Reissert compounds lies in the reactivity of the C-2 (for quinolines) or C-1 (for isoquinolines) position. The presence of the N-acyl group acidifies the adjacent proton, allowing for deprotonation to form a stabilized anion. This anion acts as a potent nucleophile, enabling the introduction of a wide array of substituents, thereby transforming a simple heterocycle into a highly functionalized, value-added intermediate. This unique reactivity profile has cemented their importance as versatile synthons for the construction of complex heterocyclic systems, particularly in the realm of natural product synthesis and medicinal chemistry.[4]

The Classic Reissert Reaction: Synthesis and Mechanism

The traditional synthesis of Reissert compounds involves the treatment of a quinoline or isoquinoline with an acid chloride and a cyanide source, typically potassium cyanide.[3] The reaction proceeds through the formation of a highly electrophilic N-acylquinolinium (or isoquinolinium) intermediate. This activated species is then susceptible to nucleophilic attack by the cyanide ion at the C-2 (or C-1) position, affording the dihydroquinoline (or dihydroisoquinoline) product.

Reissert_Mechanism

Diagram 1: Generalized Mechanism of the Classic Reissert Reaction. This diagram illustrates the key steps in the formation of a Reissert compound from quinoline.

A significant advancement in the synthesis of Reissert compounds is the use of a two-phase system (e.g., dichloromethane-water), which often provides higher yields by improving the solubility of both reactants and products.[5] More recently, the use of trimethylsilyl cyanide (TMSCN) in an anhydrous organic solvent, often with a Lewis acid catalyst like aluminum chloride, has become a preferred method.[6] This approach avoids the use of aqueous conditions, which can lead to side reactions, and is compatible with a wider range of sensitive substrates.

Experimental Protocol: Synthesis of 2-Benzoyl-1,2-dihydroisoquinaldonitrile

The following protocol is adapted from a validated procedure in Organic Syntheses, a testament to its reliability and reproducibility.[5] This procedure utilizes the advantageous two-phase system.

Materials and Reagents:

  • Isoquinoline (freshly distilled)

  • Dichloromethane (DCM)

  • Potassium cyanide (KCN) (Caution: Highly Toxic!)

  • Benzoyl chloride (freshly distilled)

  • Dicalite Speedex (or Celite)

Procedure:

  • Caution! This reaction involves highly toxic cyanide salts and should be performed in a well-ventilated fume hood with appropriate personal protective equipment. All cyanide-containing waste must be quenched and disposed of according to institutional safety protocols.

  • In a three-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, and a pressure-equalizing dropping funnel, charge freshly distilled isoquinoline (0.499 mole) dissolved in 400 mL of dichloromethane.

  • In a separate beaker, dissolve potassium cyanide (1.50 moles) in 200 mL of water and add this to the reaction flask.

  • Stir the biphasic mixture vigorously. Add freshly distilled benzoyl chloride (0.900 mole) from the dropping funnel over a period of 1 hour. An exothermic reaction will occur, and the dichloromethane may reflux.

  • After the addition is complete, continue stirring vigorously for an additional 3 hours.

  • Filter the resulting brown reaction mixture through a pad of Dicalite Speedex (approx. 20 g).

  • Wash the filter cake with 200 mL of water, followed by 200 mL of dichloromethane.

  • Separate the layers of the filtrate. Wash the organic layer with water, then brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude 2-benzoyl-1,2-dihydroisoquinaldonitrile, which can be further purified by recrystallization.

The Reissert Anion: A Gateway to Molecular Diversity

The synthetic utility of Reissert compounds stems from the acidity of the C-H bond at the position of cyanation. Treatment with a suitable base, such as sodium hydride in DMF, generates a resonance-stabilized anion.[5] This "Reissert anion" is a powerful carbon-based nucleophile that can react with a wide range of electrophiles, enabling the introduction of alkyl, acyl, and other functional groups.

Reissert_Anion_Reactivity

Diagram 2: Generation and Reactivity of the Reissert Anion. This workflow highlights the key synthetic transformation enabled by Reissert compounds.

This two-step sequence—Reissert compound formation followed by anion generation and alkylation—provides a powerful method for the C-1 functionalization of isoquinolines. This strategy has been extensively used in the total synthesis of numerous alkaloids, where the Reissert methodology allows for the key construction of carbon-carbon bonds.[4] For instance, the total synthesis of the benzylisoquinoline alkaloid cristadine was achieved using a suitably substituted Reissert compound as a key intermediate.[4]

Modern Frontiers: Asymmetric Reissert Reactions

A significant breakthrough in Reissert chemistry has been the development of catalytic, enantioselective variants. The challenge in developing such reactions is twofold: the harsh electrophiles (acid halides) can decompose the catalyst, and the reactive acylquinolinium intermediate is conformationally flexible, which can lead to poor stereocontrol.[7]

Pioneering work by Shibasaki and others has demonstrated the efficacy of Lewis acid-Lewis base bifunctional catalysts in promoting asymmetric Reissert-type reactions.[7][8][9] These catalysts operate through a cooperative mechanism where the Lewis acidic site (e.g., aluminum) activates the N-acylquinolinium intermediate, while the Lewis basic site (e.g., a phosphine oxide) activates the nucleophile (TMSCN).[9] This dual activation pre-organizes the transition state, favoring the attack of the cyanide from a specific face and leading to high levels of enantioselectivity.[7]

Asymmetric_Reissert_Mechanism

Diagram 3: Conceptual Model of a Catalytic Asymmetric Reissert Reaction. The bifunctional catalyst orchestrates the approach of the nucleophile to the electrophile, inducing chirality.

This asymmetric methodology has proven to be exceptionally powerful. For example, a catalytic enantioselective Reissert-type reaction was a key step in the efficient synthesis of (-)-L-689,560, a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor.[10] The reaction proceeded with high yield and enantioselectivity (91% yield, 93% ee) using just 1 mol% of the catalyst, showcasing the practical utility of this approach in constructing complex, chiral molecules of medicinal importance.[10]

Catalyst SystemSubstrateYield (%)Enantiomeric Excess (ee, %)Reference
Al-Li-BINOL (ALB)Quinoline9996[10]
Al-Li-BINOL (ALB)6-Methoxyquinoline9995[10]
Al-sulfoxidePyridine9992[8][9]
Al-phosphine sulfidePyridine9991[8][9]

Table 1: Performance of Selected Bifunctional Catalysts in Asymmetric Reissert-Type Reactions.

Applications in Drug Discovery and Development

The inherent ability of the Reissert reaction to functionalize nitrogen-containing heterocycles makes it a valuable tool in drug discovery. Quinolines, isoquinolines, and related N-heterocycles are privileged scaffolds, appearing in a vast number of approved drugs and clinical candidates. The Reissert methodology provides a direct route to modify these core structures, enabling the exploration of structure-activity relationships (SAR).

One innovative application is in mimicking the metabolism of drug candidates. Aldehyde oxidase (AO) is a key enzyme in drug metabolism that often hydroxylates electron-deficient N-heterocycles.[11][12] A tandem N-oxidation/Reissert-Henze-type reaction sequence on quinoline-containing drugs has been shown to effectively generate the corresponding AO metabolites.[11] This chemical approach provides access to significant quantities of metabolites for toxicological and pharmacological evaluation, a critical step in the drug development pipeline that can otherwise be a major bottleneck.[11]

Furthermore, Reissert analogs themselves have been investigated as potential therapeutic agents. For instance, novel quinoline and quinoxaline derivatives prepared via modified Reissert methods have been identified as inhibitors of HIV-1 Reverse Transcriptase.[13]

The convergence and efficiency of Reissert chemistry also lend themselves to modern synthetic strategies like domino or cascade reactions. These processes, where multiple bond-forming events occur in a single pot, are highly desirable in drug discovery for their ability to rapidly generate molecular complexity from simple starting materials.[14][15][16] Reissert intermediates can be designed to participate in such cascades, further enhancing their utility in building libraries of complex molecules for biological screening.

Conclusion and Future Outlook

From its origins as a method for preparing aldehydes, the Reissert reaction has blossomed into a sophisticated and versatile platform for heterocyclic synthesis. The ability to transform simple quinolines and isoquinolines into highly functionalized, stereochemically defined building blocks has had a profound impact on the synthesis of natural products and medicinally relevant molecules. The development of catalytic asymmetric variants represents a paradigm shift, enabling the efficient construction of chiral heterocycles that were previously difficult to access.

As the demand for more efficient and sustainable synthetic methods grows, the principles of Reissert chemistry will undoubtedly continue to inspire new innovations. The integration of Reissert reactions into domino sequences and their application in fields like metabolite synthesis and fragment-based drug design highlight the enduring relevance of this century-old transformation. For the modern synthetic chemist, a thorough understanding of Reissert chemistry is not just an academic exercise but a practical tool for solving complex synthetic challenges at the forefront of chemical science.

References

An In-Depth Technical Guide to 2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile (A Reissert Compound)

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 844-25-7

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Reissert Compounds

In the landscape of heterocyclic chemistry, Reissert compounds, such as 2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile, represent a versatile and powerful class of synthetic intermediates. First described by Arnold Reissert in 1905, these N-acyl-dihydroisoquinoline- or N-acyl-dihydroquinoline-carbonitriles have become indispensable tools for the functionalization of isoquinoline and quinoline ring systems.[1][2] Their true value lies in the strategic placement of a cyano group at the C-1 position, which, upon deprotonation, generates a stabilized carbanion. This nucleophilic center is the cornerstone of their synthetic utility, enabling the introduction of a wide array of substituents and the construction of complex molecular architectures, many of which are relevant to medicinal chemistry and drug development.[3]

This guide provides a comprehensive overview of this compound, delving into its synthesis, mechanistic underpinnings, and applications, with a particular focus on the rationale behind the experimental methodologies.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical characteristics is paramount for its effective use in a research setting.

PropertyValueSource
CAS Number 844-25-7[4][5][6][7]
Molecular Formula C₁₇H₁₂N₂O[4][5][6][7]
Molecular Weight 260.29 g/mol [4][5][6][7]
Appearance Pale brown to cream solid[4]
Melting Point 125–127 °C[4]
Boiling Point 515.9 °C at 760 mmHg (Predicted)[2]
Density 1.27 g/cm³ (Predicted)[2]
Solubility Soluble in dichloromethane, ethyl acetate[4]

The Reissert Reaction: Synthesis of this compound

The synthesis of this compound is a classic example of the Reissert reaction. This reaction proceeds by the treatment of isoquinoline with benzoyl chloride and a cyanide source, typically potassium cyanide. The choice of a two-phase system (e.g., dichloromethane and water) is a critical experimental parameter that facilitates the reaction between the water-soluble cyanide salt and the organic-soluble isoquinoline and acyl chloride.

Mechanistic Rationale

The mechanism of the Reissert reaction is a well-established sequence of nucleophilic additions. Understanding this mechanism is key to troubleshooting the reaction and adapting it for different substrates.

Reissert_Mechanism cluster_step1 Step 1: Acylation of Isoquinoline cluster_step2 Step 2: Cyanide Addition Isoquinoline Isoquinoline AcyliumIon N-Benzoylisoquinolinium Ion Isoquinoline->AcyliumIon Nucleophilic Attack BenzoylChloride Benzoyl Chloride BenzoylChloride->AcyliumIon Product This compound AcyliumIon->Product Nucleophilic Addition at C-1 Cyanide Cyanide Ion (CN⁻) Cyanide->Product

Caption: Mechanism of the Reissert Reaction for the synthesis of this compound.

The initial acylation of the isoquinoline nitrogen is a crucial activation step. It transforms the pyridine ring into a more electrophilic isoquinolinium salt, which is then susceptible to nucleophilic attack by the cyanide ion at the C-1 position. The benzoyl group serves not only as an activating group but also as a protecting group for the nitrogen atom.

Detailed Experimental Protocol

The following protocol is adapted from a well-established procedure for the synthesis of Reissert compounds.[4]

Materials:

  • Isoquinoline

  • Benzoyl chloride

  • Potassium cyanide

  • Dichloromethane

  • Water

  • Ethyl acetate (for recrystallization)

Procedure:

  • In a two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, a solution of isoquinoline in dichloromethane is prepared.

  • An aqueous solution of potassium cyanide is added to the flask.

  • The mixture is stirred vigorously to ensure efficient mixing of the two phases.

  • Benzoyl chloride is added dropwise from the dropping funnel over a period of one hour. The reaction is exothermic, and the temperature may rise, causing the dichloromethane to reflux.

  • After the addition is complete, the reaction mixture is stirred for an additional 3 hours at room temperature.

  • The organic layer is separated, washed sequentially with water, dilute sodium hydroxide solution, and again with water. The washing steps are essential to remove unreacted benzoyl chloride, potassium cyanide, and any acidic byproducts.

  • The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate and filtered.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude this compound is purified by recrystallization from hot ethyl acetate to afford the product as a crystalline solid.

Self-Validating System: The purity of the final product can be readily assessed by its melting point, which should be sharp and within the expected range (125–127 °C). Further characterization by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy is recommended to confirm the structure.

Synthetic Applications in Drug Development

The synthetic utility of this compound stems from the acidity of the C-1 proton. Treatment with a strong base, such as sodium hydride, generates a resonance-stabilized anion that can react with a variety of electrophiles. This opens a gateway to a diverse range of 1-substituted isoquinoline derivatives, which are common scaffolds in many biologically active compounds and natural products.

Alkylation and Arylation

The Reissert anion readily undergoes alkylation and arylation reactions, providing a straightforward route to 1-alkyl and 1-arylisoquinolines. These moieties are present in numerous isoquinoline alkaloids with a wide spectrum of pharmacological activities.

Alkylation_Workflow Reissert 2-Benzoyl-1,2-dihydro- isoquinoline-1-carbonitrile Anion Reissert Anion Reissert->Anion Deprotonation Base Strong Base (e.g., NaH) Base->Anion AlkylatedIntermediate 1-Substituted Reissert Compound Anion->AlkylatedIntermediate Nucleophilic Attack Electrophile Electrophile (R-X) Electrophile->AlkylatedIntermediate FinalProduct 1-Substituted Isoquinoline AlkylatedIntermediate->FinalProduct Rearomatization Hydrolysis Hydrolysis (e.g., NaOH) Hydrolysis->FinalProduct

Caption: General workflow for the alkylation of this compound.

Cycloaddition Reactions

This compound and its derivatives can also participate in cycloaddition reactions, further expanding their synthetic versatility. For instance, they can react as a four-pi-electron component in [4+2] cycloadditions with various dienophiles.[5] These reactions provide access to complex, fused heterocyclic systems, which are of significant interest in medicinal chemistry for the development of novel therapeutic agents.

Conclusion

This compound is more than just a chemical compound; it is a testament to the ingenuity of organic synthesis. Its preparation via the Reissert reaction and its subsequent transformations provide a robust platform for the synthesis of a vast array of isoquinoline derivatives. For researchers and professionals in drug development, a thorough understanding of the principles and experimental nuances of Reissert chemistry is a valuable asset in the quest for new and effective medicines. The ability to strategically functionalize the isoquinoline core opens up a world of possibilities for creating novel molecular entities with tailored pharmacological profiles.

References

A Comprehensive Guide to the IUPAC Nomenclature of Reissert Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the systematic International Union of Pure and Applied Chemistry (IUPAC) nomenclature for Reissert compounds. As a class of compounds significant in organic synthesis and medicinal chemistry, a clear and unambiguous naming convention is paramount for effective scientific communication. This document will deconstruct the nomenclature rules, offering insights into the logic behind them and providing clear, step-by-step instructions for naming these complex heterocyclic structures.

Introduction to Reissert Compounds

Reissert compounds are adducts formed from the reaction of a quinoline, isoquinoline, or related nitrogen-containing heterocycle with an acyl chloride and a cyanide source, typically potassium cyanide.[1] The resulting structure is a dihydro-N-acyl-cyano-substituted heterocycle.[2][3][4] The seminal work by Arnold Reissert in 1905 laid the foundation for the synthesis of these versatile intermediates, which have since found widespread application in the synthesis of a variety of complex molecules, including natural products and pharmacologically active agents.[1][5]

A defining feature of Reissert compounds is the formal addition of an acyl group to the nitrogen atom and a cyano group to the adjacent carbon atom of the C=N bond within the heterocycle.[2][3][4] This transformation introduces two new functional groups and a stereocenter, significantly increasing the molecular complexity and synthetic potential of the parent heterocycle.

The Core Principles of IUPAC Nomenclature for Heterocyclic Systems

The systematic naming of Reissert compounds relies on the established principles of IUPAC nomenclature for organic compounds, with a particular focus on heterocyclic systems.[6][7] The primary system employed for naming the core heterocyclic scaffold is the Hantzsch-Widman nomenclature .[8][9][10] This system provides a systematic method for naming monocyclic heterocyclic compounds containing one or more heteroatoms.[9][11]

The key components of a systematic IUPAC name for a Reissert compound are:

  • The Parent Heterocycle: Identifying the core heterocyclic ring system (e.g., quinoline or isoquinoline).

  • Indication of Saturation: Specifying the degree of saturation in the heterocyclic ring.

  • Substituents: Naming and numbering the acyl and cyano groups, as well as any other substituents on the ring system.

Step-by-Step Guide to Naming Reissert Compounds

The systematic name for a Reissert compound is constructed by following a logical sequence of steps that define the parent structure and its modifications.

Step 1: Identify the Parent Heterocycle and Indicate Saturation

The parent heterocycle is the quinoline or isoquinoline ring system from which the Reissert compound is derived. Since the Reissert reaction results in the reduction of one of the double bonds in the nitrogen-containing ring, the parent name must be modified to indicate this change in saturation. This is achieved by using the prefix "dihydro-".

For a Reissert compound derived from quinoline, the parent name becomes dihydroquinoline . For one derived from isoquinoline, it is dihydroisoquinoline . The positions of the two hydrogen atoms added are specified by locants (numbers) preceding the "dihydro" prefix. In a standard Reissert compound, these are at positions 1 and 2.

Step 2: Name the Acyl and Cyano Substituents

The two key substituents introduced during the Reissert reaction are the acyl group and the cyano group.

  • Acyl Group: The acyl group (R-C=O) is named by taking the name of the corresponding carboxylic acid and replacing the "-oic acid" or "-ic acid" suffix with "-oyl".[12][13] For example, an acetyl group (from acetic acid) is named as such, and a benzoyl group (from benzoic acid) is named benzoyl. This acyl group is attached to the nitrogen atom (position 1).

  • Cyano Group: The cyano group (-C≡N) is treated as a substituent and is named using the prefix "cyano-". In Reissert compounds, this group is attached to the carbon atom at position 2. When the cyano group is the principal functional group, the suffix "-carbonitrile" is used.[6] For Reissert compounds, it is typically treated as a substituent.

Step 3: Numbering the Heterocyclic Ring System

The numbering of the atoms in the heterocyclic ring is crucial for correctly assigning the positions of the substituents. The numbering follows the established IUPAC rules for fused heterocyclic systems. For both quinoline and isoquinoline, the numbering starts from an atom in the benzene ring adjacent to the fusion and proceeds to give the heteroatom the lowest possible number.

  • Quinoline: The nitrogen atom is at position 1.

  • Isoquinoline: The nitrogen atom is at position 2.

In the resulting dihydro-system of a Reissert compound, the numbering of the parent heterocycle is retained.

Step 4: Assembling the Full IUPAC Name

The complete IUPAC name is assembled by combining the names of the substituents with the name of the parent dihydro-heterocycle, using locants to indicate their positions. The substituents are listed in alphabetical order.

General Structure of the Name:

[Position]-[Acyl Group Name]-[Position]-[Cyano Group Name]-[Positions]-dihydro-[Parent Heterocycle Name]

Example: A Classic Reissert Compound

Let's consider the Reissert compound formed from quinoline, benzoyl chloride, and potassium cyanide.

  • Parent Heterocycle: Quinoline

  • Saturation: 1,2-dihydroquinoline

  • Substituents:

    • An acyl group derived from benzoic acid: benzoyl at position 1.

    • A cyano group: cyano at position 2.

Combining these components alphabetically gives the IUPAC name:

1-Benzoyl-2-cyano-1,2-dihydroquinoline

Similarly, for the Reissert compound derived from isoquinoline:

2-Benzoyl-1-cyano-1,2-dihydroisoquinoline

Visualization of Reissert Compound Nomenclature

The following diagrams illustrate the core structures and the IUPAC numbering scheme for quinoline- and isoquinoline-based Reissert compounds.

Caption: Core structures and nomenclature breakdown for typical Reissert compounds.

Challenges and Considerations in Nomenclature

While the systematic approach described above covers the majority of Reissert compounds, certain variations and complex substitution patterns can introduce challenges.

  • Substituted Parent Heterocycles: If the starting quinoline or isoquinoline is substituted, these substituents must be named and numbered according to standard IUPAC rules, and their names are included as prefixes in the final name.

  • Different Acyl Groups: The nature of the acyl group can vary widely. The naming convention for the acyl group must be correctly applied, whether it is a simple alkyl acyl group or a more complex aromatic or heterocyclic acyl group.[12][14][15]

  • Stereochemistry: Reissert compounds possess a stereocenter at the carbon bearing the cyano group. The absolute configuration (R or S) can be specified at the beginning of the name using the Cahn-Ingold-Prelog priority rules.

  • Trivial Names: While IUPAC nomenclature provides a systematic and unambiguous way to name compounds, trivial names are sometimes used in the literature.[16] It is important for researchers to be aware of these common names but to use the systematic IUPAC name in formal publications and databases to avoid ambiguity.

Conclusion

A thorough understanding of IUPAC nomenclature is essential for any scientist working with Reissert compounds. The systematic approach, grounded in the principles of heterocyclic and substitutive nomenclature, provides a clear and unambiguous method for naming these structurally diverse and synthetically valuable molecules. By following the step-by-step process outlined in this guide, researchers can confidently and accurately communicate their work, ensuring clarity and precision in the scientific record. The use of systematic names is also critical for accurate indexing and searching in chemical databases like those provided by the Chemical Abstracts Service (CAS).[17][18][19]

References

Navigating the Unknown: A Technical Guide to the Safe Handling of 2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

A Note on the Data within this Guide

As a novel research chemical, 2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile (CAS No. 844-25-7) lacks comprehensive, publicly available toxicological and safety data.[1] This guide has been developed by synthesizing information on structurally similar compounds and adhering to the precautionary principle for handling chemicals with unknown hazard profiles. The recommendations herein are based on the best available information and are intended to foster a culture of safety in the laboratory. All users should supplement this guidance with their institution's specific safety protocols and a thorough risk assessment before commencing any work.

Hazard Assessment: An Analog-Based Approach

Given the absence of specific toxicity data for this compound, we turn to its structural analog, 1-Benzoyl-1,2-dihydro-2-quinolinecarbonitrile (CAS No. 13721-17-0), for which a Globally Harmonized System (GHS) classification is available. This analog is classified as Acutely Toxic, Category 4, with the hazard statement H302: Harmful if swallowed.[2]

Based on this, it is prudent to handle this compound as a substance with at least a comparable level of oral toxicity. Due to the presence of the nitrile group (-CN), there is also a potential for the release of hydrogen cyanide upon decomposition (e.g., through strong hydrolysis or combustion), which is highly toxic.

Inferred Hazard Profile:

Hazard ClassGHS CategoryHazard StatementBasis of Inference
Acute Toxicity, OralCategory 4 (Assumed)H302: Harmful if swallowedAnalogy to 1-Benzoyl-1,2-dihydro-2-quinolinecarbonitrile[2]
Acute Toxicity, DermalUnknownHandle with caution to avoid skin contactPrecautionary Principle
Acute Toxicity, InhalationUnknownHandle in a well-ventilated area, preferably a fume hoodPrecautionary Principle
Skin Corrosion/IrritationUnknownAssume potential for irritationPrecautionary Principle
Eye Damage/IrritationUnknownAssume potential for irritationPrecautionary Principle

Prudent Exposure Controls and Personal Protective Equipment (PPE)

When handling a compound with an incomplete hazard profile, robust engineering controls and a comprehensive PPE strategy are paramount. The overarching principle is to minimize all potential routes of exposure.

Engineering Controls:

  • Chemical Fume Hood: All manipulations of solid or dissolved this compound should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[3]

  • Ventilation: Ensure the laboratory is well-ventilated.

Personal Protective Equipment (PPE):

A standard PPE ensemble for handling this compound should include:

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[4]

  • Hand Protection: Nitrile or neoprene gloves should be worn.[4] Inspect gloves for integrity before each use and change them frequently, especially if contamination is suspected.

  • Body Protection: A flame-resistant lab coat.[4]

  • Respiratory Protection: Typically not required when working in a functional chemical fume hood. If there is a potential for exposure outside of a fume hood, a risk assessment should be performed to determine if a respirator is necessary.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical to maintaining a safe laboratory environment.

Handling:

  • Avoid the generation of dust.

  • Use only in a well-ventilated area, preferably a chemical fume hood.[3]

  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.

Storage:

  • Store in a tightly sealed, properly labeled container.[4]

  • The label should clearly identify the compound as hazardous.[4]

  • Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.

  • Store in secondary containment to prevent the spread of material in case of a spill.[4]

  • Segregate from incompatible materials.

Experimental Workflow: A Safety-First Approach

The following diagram illustrates a recommended workflow for handling this compound, emphasizing integrated safety checkpoints.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Disposal & Storage A Review SDS/Safety Guide B Conduct Risk Assessment A->B C Don Appropriate PPE B->C D Work in Fume Hood C->D E Weigh/Transfer Compound D->E F Perform Experiment E->F G Quench/Work-up Reaction F->G H Decontaminate Glassware G->H I Segregate Waste H->I J Dispose of Waste Properly I->J K Store Compound Securely J->K L Doff PPE & Wash Hands K->L

Caption: A stepwise workflow emphasizing safety checks at each stage of handling.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and appropriate action is crucial.

First Aid Measures:

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[4]

  • If on Skin: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]

  • If Inhaled: Move person into fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4]

Spill Response:

  • Evacuate the area.

  • Ensure adequate ventilation.

  • Wear appropriate PPE, including respiratory protection if necessary.

  • For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • For large spills, contact your institution's environmental health and safety department.

  • Do not allow the material to enter drains or waterways.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

  • Collect waste in a clearly labeled, sealed container.

  • Dispose of in accordance with all local, state, and federal regulations.

  • Do not dispose of down the drain.

Physical and Chemical Properties

PropertyValueSource
CAS Number 844-25-7[1]
Molecular Formula C17H12N2O[5][6]
Molecular Weight 260.29 g/mol [5][6]
Appearance Solid (assumed)General chemical knowledge
Boiling Point 515.9°C at 760 mmHg (Predicted)[6]
Flash Point 265.8°C (Predicted)[6]
Density 1.27 g/cm³ (Predicted)[6]

The Reissert Reaction Context

This compound is a type of Reissert compound.[7] The Reissert reaction involves the reaction of quinolines or isoquinolines with an acid chloride and a cyanide source to form N-acyl-dihydroquinoline- or isoquinoline-carbonitriles.[8] These compounds are valuable intermediates in organic synthesis.

G Generalized Reissert Reaction Isoquinoline Isoquinoline Reissert Compound Reissert Compound Isoquinoline->Reissert Compound + Acyl Chloride + Cyanide Source Substituted Isoquinoline Substituted Isoquinoline Reissert Compound->Substituted Isoquinoline Hydrolysis or other reactions

Caption: The role of Reissert compounds as synthetic intermediates.

Conclusion

While this compound is a valuable tool in chemical research, the lack of comprehensive safety data necessitates a cautious and well-informed approach to its handling. By treating this compound with the respect due to a substance of unknown but potentially significant toxicity, and by adhering to the principles of good laboratory practice, researchers can mitigate the risks and continue their important work safely. Always prioritize a thorough risk assessment and consult your institution's safety professionals before beginning any new experimental protocol.

References

An In-Depth Technical Guide to the Solubility and Physical Properties of 2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the known physical properties and solubility characteristics of 2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile, a member of the Reissert compound family.[1] This document is intended for researchers, scientists, and drug development professionals who are working with or considering the use of this compound in their experimental workflows.

Introduction: The Chemical Identity and Significance of a Reissert Compound

This compound (CAS No. 844-25-7) is a synthetic organic compound that belongs to the class of N-acyl-1,2-dihydroisoquinoline-1-carbonitriles, commonly known as Reissert compounds.[1] These compounds are of significant interest in synthetic organic chemistry as versatile intermediates for the preparation of a wide range of substituted isoquinoline derivatives, which are scaffolds present in numerous biologically active molecules and natural products.[2][3] The unique reactivity of the C-1 position, facilitated by the cyano and benzoyl groups, allows for various chemical transformations, making it a valuable building block in medicinal chemistry.[2]

Understanding the fundamental physical and solubility properties of this compound is paramount for its effective handling, storage, and application in research and development. This guide aims to provide a consolidated resource of available data, alongside practical, field-proven methodologies for its experimental characterization.

Molecular Structure and Key Identifiers

The structural integrity of a compound dictates its physical and chemical behavior. The diagram below illustrates the molecular architecture of this compound.

Caption: Molecular structure of this compound.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. It is important to note that while some experimental data is available, many of the listed properties are predicted based on computational models.

PropertyValueSource
Molecular Formula C₁₇H₁₂N₂OAlfa Chemistry[4], Moldb
Molecular Weight 260.29 g/mol Alfa Chemistry[4], Moldb, Sigma-Aldrich[5]
CAS Number 844-25-7Alfa Chemistry[4], Moldb, Sigma-Aldrich[5]
Appearance Pale brown to cream solid/rhombsOrganic Syntheses[2]
Melting Point 125–127 °COrganic Syntheses[2]
Boiling Point (Predicted) 515.9 °C at 760 mmHgAlfa Chemistry[4]
Density (Predicted) 1.27 g/cm³Alfa Chemistry[4]
Flash Point (Predicted) 265.8 °CAlfa Chemistry[4]
XLogP3 (Predicted) 3.0PubChemLite[6]

Solubility Profile: A Practical Approach

The following table provides a qualitative prediction of solubility based on the structural characteristics of the molecule. These predictions should be experimentally verified.

SolventPolarityPredicted SolubilityRationale
WaterHighInsolubleThe large, nonpolar aromatic scaffold is expected to dominate, leading to poor aqueous solubility.
Methanol / EthanolHighSlightly SolubleThe presence of polar functional groups may allow for some interaction with polar protic solvents.
Acetone / Ethyl AcetateMediumSolubleThese solvents offer a balance of polarity that can effectively solvate both the polar and nonpolar regions of the molecule. Ethyl acetate is a known solvent for recrystallization.[2]
DichloromethaneMediumSolubleA good solvent for many organic compounds with mixed polarity. It is used as the reaction solvent in its synthesis.[2]
Toluene / HexaneLowSparingly Soluble to InsolubleThe polar functional groups will likely limit solubility in nonpolar hydrocarbon solvents.
Experimental Protocol for Solubility Determination

To address the lack of quantitative data, the following robust, step-by-step protocol is provided for the systematic determination of the solubility of this compound in various solvents. This protocol is designed to be a self-validating system, ensuring reproducible and reliable results.

Solubility Determination Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Iteration prep1 Weigh a precise amount of this compound (e.g., 10 mg). prep2 Select a range of solvents for testing (e.g., water, methanol, acetone, dichloromethane, toluene). prep1->prep2 exp1 Add a small, measured volume of solvent (e.g., 0.1 mL) to the solid. prep2->exp1 exp2 Vortex or agitate the mixture for a set time (e.g., 1-2 minutes) at a controlled temperature. exp1->exp2 exp3 Visually inspect for complete dissolution. exp2->exp3 dissolved Completely Dissolved? exp3->dissolved record Record the volume of solvent added. Calculate solubility (mg/mL). dissolved->record Yes add_solvent Incrementally add more solvent and repeat agitation and observation. dissolved->add_solvent No add_solvent->exp2 max_vol If not dissolved after a certain volume (e.g., 5 mL), classify as sparingly soluble or insoluble. add_solvent->max_vol

References

The Reissert Reaction: A Centennial Journey from Discovery to Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

For over a century, the Reissert reaction has served as a cornerstone in heterocyclic chemistry, providing a powerful and versatile methodology for the functionalization of quinolines, isoquinolines, and related aza-aromatic systems. Initially conceived as a means to introduce an acyl and a cyano group across the C=N bond of a quinoline, the reaction has evolved significantly from its classical origins. This guide provides a comprehensive overview of the historical development of the Reissert reaction, from its initial discovery to its modern-day applications in the synthesis of complex molecules and chiral compounds of medicinal importance. We will delve into the mechanistic intricacies that govern this transformation, explore its key variations, and provide detailed experimental protocols for its successful implementation in the laboratory.

I. The Genesis of a Name Reaction: Arnold Reissert's Discovery

The story of the Reissert reaction begins in 1905, when the German chemist Arnold Reissert reported that the treatment of quinoline with benzoyl chloride and aqueous potassium cyanide afforded a crystalline product, which he identified as 1-benzoyl-2-cyano-1,2-dihydroquinoline.[1][2] This novel compound, aptly named a "Reissert compound," proved to be a stable and isolable intermediate that could be subsequently hydrolyzed to yield quinaldic acid.[1][2] This discovery marked a significant breakthrough, as it provided a new method for the C-2 functionalization of the quinoline ring system.

Interestingly, the term "Reissert reaction" has also been associated with an earlier discovery by the same chemist. In 1897, Arnold Reissert developed a method for the synthesis of indoles from o-nitrotoluene and diethyl oxalate.[3][4] This reaction, more accurately termed the Reissert indole synthesis , proceeds through a condensation reaction followed by a reductive cyclization. While both reactions bear his name, it is the former transformation involving quinolines that is more broadly recognized as the classical Reissert reaction. This guide will address the historical development of both of these important name reactions.

II. The Classical Reissert Reaction: Mechanism and Early Modifications

The classical Reissert reaction is a two-step process that begins with the formation of a Reissert compound, followed by its hydrolysis or other subsequent transformations.

Mechanism of Reissert Compound Formation

The formation of the Reissert compound is believed to proceed through the initial acylation of the quinoline nitrogen, forming a highly electrophilic N-acylquinolinium intermediate. This activated intermediate is then susceptible to nucleophilic attack by the cyanide ion at the C-2 position, leading to the formation of the 1-acyl-2-cyano-1,2-dihydroquinoline, the Reissert compound.

Reissert_Mechanism cluster_step1 Step 1: Acylation cluster_step2 Step 2: Cyanide Attack quinoline Quinoline acylquinolinium N-Acylquinolinium Ion quinoline->acylquinolinium + R-COCl acyl_chloride Acyl Chloride (R-COCl) reissert_compound Reissert Compound acylquinolinium->reissert_compound + CN⁻ cyanide Cyanide (CN⁻)

Figure 1: Mechanism of Reissert Compound Formation.

The Grosheintz-Fischer Aldehyde Synthesis: A Key Advancement

A significant early modification to the Reissert reaction was reported in 1941 by J. M. Grosheintz and H. O. L. Fischer.[1] They discovered that the acid-catalyzed hydrolysis of Reissert compounds derived from quinolines could be controlled to yield aldehydes and quinaldic acid.[1] This modification, often referred to as the Grosheintz-Fischer-Reissert aldehyde synthesis , transformed the Reissert reaction into a valuable tool for the conversion of acid chlorides into their corresponding aldehydes, a challenging transformation at the time.

III. The Reissert Indole Synthesis: A Parallel Development

Predating his work on quinolines, Arnold Reissert's 1897 publication described a novel route to indoles.[3][4] The Reissert indole synthesis involves the base-catalyzed condensation of an o-nitrotoluene with diethyl oxalate to form an ethyl o-nitrophenylpyruvate intermediate. This intermediate then undergoes a reductive cyclization to afford the indole-2-carboxylic acid, which can be subsequently decarboxylated to the parent indole.[4][5]

Mechanism of the Reissert Indole Synthesis

The reaction is initiated by the deprotonation of the methyl group of o-nitrotoluene by a strong base, typically an alkoxide. The resulting carbanion then attacks one of the electrophilic carbonyl carbons of diethyl oxalate. Subsequent elimination of the ethoxide leaving group yields the ethyl o-nitrophenylpyruvate. The nitro group is then reduced to an amine, which undergoes an intramolecular cyclization onto the adjacent ketone, followed by dehydration to furnish the aromatic indole ring.

Reissert_Indole_Mechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: Reductive Cyclization o_nitrotoluene o-Nitrotoluene intermediate Ethyl o-nitrophenylpyruvate o_nitrotoluene->intermediate + Diethyl Oxalate, Base diethyl_oxalate Diethyl Oxalate reduction Reduction (e.g., Zn/AcOH) intermediate->reduction cyclization Intramolecular Cyclization reduction->cyclization indole_acid Indole-2-carboxylic acid cyclization->indole_acid

Figure 2: Mechanism of the Reissert Indole Synthesis.

IV. Modern Era: Catalytic Asymmetric Reissert Reactions

The latter half of the 20th century and the beginning of the 21st century have witnessed a renaissance of the Reissert reaction, driven by the demand for enantiomerically pure compounds in drug discovery and development. The development of catalytic asymmetric Reissert reactions has been a major focus, enabling the synthesis of chiral dihydroquinolines and their derivatives with high enantioselectivity.

A significant breakthrough in this area was the use of bifunctional catalysts that can activate both the electrophilic N-acylquinolinium ion and the nucleophile simultaneously. These catalysts often feature a Lewis acidic metal center and a Lewis basic site within the same molecule. This dual activation strategy allows for a highly organized transition state, leading to excellent stereocontrol.

This approach has been successfully applied to the synthesis of a potent NMDA receptor antagonist, showcasing the power of the catalytic asymmetric Reissert reaction in the efficient construction of medicinally relevant molecules.[6]

V. Applications in Drug Discovery and Development

Both the Reissert reaction and the Reissert indole synthesis have found numerous applications in the synthesis of biologically active molecules and pharmaceutical agents.

Reaction TypeDrug Target/ClassExample Application
Reissert Reaction NMDA Receptor AntagonistsSynthesis of chiral tetrahydroquinoline-2-carboxylic acid derivatives for the treatment of neurological disorders.[6]
Reissert Indole Synthesis HIV-1 Reverse Transcriptase InhibitorsPreparation of substituted indole-2-carboxylates as key intermediates.[7]
Reissert Indole Synthesis NMDA-Glycine AntagonistsSynthesis of functionalized indoles for modulating neurotransmission.[7]

VI. Experimental Protocols

Classical Reissert Reaction: Synthesis of 2-Benzoyl-1,2-dihydroisoquinaldonitrile[8]

Caution: This reaction involves the use of highly toxic potassium cyanide. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. Cyanide waste must be quenched and disposed of according to institutional safety protocols.

  • Setup: In a 1-L three-necked round-bottomed flask equipped with a mechanical stirrer, a thermometer, and a 250-mL pressure-equalizing dropping funnel, combine a solution of isoquinoline (64.6 g, 0.499 mol) in 400 mL of dichloromethane and a solution of potassium cyanide (97.7 g, 1.50 mol) in 200 mL of water.

  • Addition of Acyl Chloride: Stir the two-phase mixture vigorously and add freshly distilled benzoyl chloride (126.5 g, 0.900 mol) dropwise from the dropping funnel over 1 hour. The reaction is exothermic, and the temperature will rise.

  • Reaction: Continue stirring for an additional 3 hours.

  • Workup: Filter the reaction mixture. Separate the organic layer and wash it successively with water, 2 N hydrochloric acid, water, 2 N sodium hydroxide solution, and finally with water.

  • Isolation: Dry the dichloromethane layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude Reissert compound.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol) to yield pure 2-benzoyl-1,2-dihydroisoquinaldonitrile.

Classical Reissert Indole Synthesis: General Procedure[4][5]
  • Condensation: In a suitable reaction vessel, dissolve o-nitrotoluene in an excess of diethyl oxalate. To this solution, add a solution of sodium ethoxide or potassium ethoxide in ethanol dropwise at a controlled temperature (typically 0-10 °C). Stir the reaction mixture at room temperature until the condensation is complete (monitored by TLC).

  • Workup of Condensation: Quench the reaction with a dilute acid (e.g., acetic acid or hydrochloric acid) and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl o-nitrophenylpyruvate.

  • Reductive Cyclization: Dissolve the crude ethyl o-nitrophenylpyruvate in a mixture of acetic acid and ethanol. Add a reducing agent, such as zinc dust or iron powder, portion-wise while monitoring the reaction temperature. Heat the reaction mixture to reflux until the reduction and cyclization are complete (monitored by TLC).

  • Workup of Cyclization: Cool the reaction mixture and filter to remove the excess metal. Concentrate the filtrate under reduced pressure. Add water to the residue to precipitate the indole-2-carboxylic acid.

  • Isolation and Purification: Collect the precipitated solid by filtration, wash with water, and dry. The crude indole-2-carboxylic acid can be purified by recrystallization. If the parent indole is desired, the carboxylic acid can be decarboxylated by heating.

VII. Conclusion

From its serendipitous discovery to its current status as a sophisticated tool for asymmetric synthesis, the Reissert reaction has undergone a remarkable evolution. Its ability to enable the functionalization of aza-aromatic systems and the synthesis of valuable indole scaffolds has cemented its place in the repertoire of synthetic organic chemists. The development of catalytic asymmetric variants has further expanded its utility, providing access to chiral building blocks for the pharmaceutical industry. As our understanding of catalysis and reaction mechanisms continues to deepen, the Reissert reaction is poised to remain a relevant and powerful transformation for years to come.

References

The Pivotal Role of the Benzoyl Group in the Stability of Reissert Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Reissert compounds, formally 1-acyl-2-cyano-1,2-dihydroquinolines and their isoquinoline analogues, are versatile intermediates in heterocyclic synthesis. Their utility is intrinsically linked to their stability, a factor significantly governed by the nature of the N-acyl substituent. This technical guide provides a comprehensive examination of the multifaceted role of the benzoyl group in dictating the stability of Reissert compounds. We will explore the intricate interplay of electronic and steric effects conferred by the benzoyl moiety, its influence on key reaction pathways such as acid-catalyzed hydrolysis, and provide practical experimental protocols for stability assessment. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to effectively utilize and manipulate the stability of these critical synthetic intermediates.

Introduction to Reissert Compounds: A Gateway to Functionalized Heterocycles

The Reissert reaction, first reported by Arnold Reissert in 1905, involves the reaction of a quinoline or isoquinoline with an acid chloride and a cyanide source, typically potassium cyanide, to form a Reissert compound.[1][2] These compounds serve as valuable precursors for the synthesis of a wide array of functionalized quinolines and isoquinolines, which are prevalent scaffolds in numerous pharmaceuticals and biologically active molecules.[3][4] The general structure of a Reissert compound features a dihydro-heterocyclic ring system with a cyano group at the 2-position (for quinolines) or 1-position (for isoquinolines) and an acyl group on the nitrogen atom.

The stability of a Reissert compound is a critical parameter that dictates its isolation, storage, and subsequent reactivity. An unstable Reissert compound may decompose upon formation or during workup, leading to diminished yields and the formation of undesired byproducts. The choice of the N-acyl group is paramount in modulating this stability, with the benzoyl group being one of the most commonly employed and well-studied substituents.

Reissert_Formation cluster_reactants Reactants quinoline Quinoline intermediate N-Acylquinolinium Intermediate quinoline->intermediate + Benzoyl Chloride benzoyl_chloride Benzoyl Chloride kcn KCN reissert_compound N-Benzoyl Reissert Compound kcn->reissert_compound intermediate->reissert_compound + CN⁻ caption Figure 1: General formation of a Reissert compound.

Figure 1: General formation of a Reissert compound.

The Benzoyl Group: A Multifunctional Stabilizing Moiety

The prevalence of the benzoyl group in Reissert chemistry is not coincidental. It imparts a unique combination of electronic and steric properties that contribute significantly to the stability of the resulting Reissert compound. Understanding these contributions is essential for predicting the behavior of these intermediates and for designing robust synthetic strategies.

Electronic Stabilization: The Inductive and Resonance Effects

The benzoyl group is a powerful electron-withdrawing group due to both induction and resonance. This electronic characteristic plays a crucial role in stabilizing the Reissert compound in several ways:

  • Stabilization of the Amide Bond: The lone pair of electrons on the nitrogen atom of the dihydroquinoline ring can be delocalized into the carbonyl group of the benzoyl moiety. This resonance stabilization strengthens the N-C(O) bond, making it less susceptible to cleavage.

  • Modulation of Ring Electronics: The electron-withdrawing nature of the benzoyl group reduces the electron density on the nitrogen atom. This, in turn, influences the overall electronic character of the dihydro-heterocyclic ring, impacting its susceptibility to oxidative or reductive decomposition pathways. Studies on N-substituted 1,2-dihydroquinolines have shown that the electronic nature of the N-substituent is a key determinant of their redox stability.

Figure 2: Electronic stabilization by the benzoyl group.
Steric Influence: A Double-Edged Sword

The steric bulk of the benzoyl group also exerts a significant influence on the stability and reactivity of Reissert compounds.[5][6]

  • Conformational Rigidity: The presence of the bulky benzoyl group can restrict the conformational flexibility of the dihydroquinoline ring. This can lead to a more stable, lower-energy conformation, thereby increasing the overall stability of the molecule.

  • Shielding from Nucleophilic Attack: The steric hindrance provided by the benzoyl group can physically block the approach of nucleophiles or other reagents to reactive sites on the Reissert compound, thus preventing unwanted side reactions and decomposition.

However, it is important to note that excessive steric hindrance can also be detrimental. In some cases, very bulky acyl groups can hinder the initial formation of the Reissert compound or influence its subsequent desired reactions.

The Benzoyl Group's Role in Reactivity and Decomposition Pathways

The stability imparted by the benzoyl group is not absolute. Reissert compounds are, by design, reactive intermediates. The benzoyl group plays a critical role in modulating their primary decomposition pathway: acid-catalyzed hydrolysis.

Acid-Catalyzed Hydrolysis: A Key Transformation

The hydrolysis of Reissert compounds in the presence of acid is a synthetically useful reaction that typically yields an aldehyde and the corresponding quinoline-2-carboxylic acid.[1] The mechanism of this reaction is influenced by the nature of the N-acyl group.

The accepted mechanism for the acid-catalyzed hydrolysis of N-benzoyl Reissert compounds involves the following key steps:

  • Protonation of the Nitrile: The reaction is initiated by the protonation of the nitrogen atom of the cyano group.

  • Nucleophilic Attack by Water: A water molecule then attacks the carbon atom of the protonated nitrile, forming a tetrahedral intermediate.

  • Rearrangement and Elimination: A series of proton transfers and rearrangements leads to the elimination of the benzamide moiety and the formation of the aldehyde and quinaldic acid.

The electron-withdrawing nature of the benzoyl group influences the rate of this hydrolysis. By making the nitrogen atom of the amide less basic, it can affect the equilibrium of the initial protonation steps and the stability of the intermediates involved.

Hydrolysis_Mechanism start N-Benzoyl Reissert Compound protonation Protonation of Cyano Group start->protonation H⁺ h2o_attack Nucleophilic Attack by H₂O protonation->h2o_attack intermediate1 Tetrahedral Intermediate h2o_attack->intermediate1 rearrangement Proton Transfer & Rearrangement intermediate1->rearrangement elimination Elimination of Benzamide rearrangement->elimination products Aldehyde + Quinaldic Acid elimination->products caption Figure 3: Acid-catalyzed hydrolysis of a Reissert compound.

Figure 3: Acid-catalyzed hydrolysis of a Reissert compound.

Comparative Stability with Other N-Acyl Groups

To fully appreciate the role of the benzoyl group, it is instructive to compare its influence on Reissert compound stability with that of other common N-acyl substituents.

N-Acyl GroupElectronic EffectSteric HindranceGeneral Impact on Stability
Benzoyl Strongly electron-withdrawing (resonance and inductive)Moderate to highGenerally high stability, allowing for isolation and purification.
Acetyl Electron-withdrawing (inductive)LowModerate stability; can be less stable than benzoyl analogues.
Pivaloyl Electron-donating (inductive)HighStability can be variable; steric bulk may hinder decomposition.
Boc (tert-Butoxycarbonyl) Electron-donating (resonance)HighOften used to activate the dihydroquinoline ring for further reactions.[7]

As the table illustrates, the benzoyl group offers a favorable balance of strong electron-withdrawing character and moderate steric bulk, contributing to the overall stability and utility of the corresponding Reissert compounds.

Experimental Protocol: Assessment of Reissert Compound Stability under Acidic Conditions

The following protocol provides a general framework for evaluating the stability of a Reissert compound in an acidic medium. This is a critical assessment, as many subsequent reactions involving Reissert anions are performed after the initial acidic workup.

Objective: To determine the rate of decomposition of an N-benzoyl Reissert compound in a standardized acidic solution via High-Performance Liquid Chromatography (HPLC).

Materials:

  • N-Benzoyl Reissert compound

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector and a suitable C18 column

Procedure:

  • Preparation of Stock Solution: Accurately weigh approximately 10 mg of the N-benzoyl Reissert compound and dissolve it in a 10 mL volumetric flask with acetonitrile to create a 1 mg/mL stock solution.

  • Preparation of Acidic Solution: Prepare a 0.1% TFA solution in a 50:50 acetonitrile/water mixture.

  • Initiation of Stability Study: At time t=0, add a known volume (e.g., 100 µL) of the Reissert compound stock solution to a larger, known volume (e.g., 900 µL) of the acidic solution in an HPLC vial. Mix thoroughly.

  • HPLC Analysis:

    • Immediately inject a sample of the solution onto the HPLC system (t=0).

    • Continue to inject samples at regular intervals (e.g., 15, 30, 60, 120, and 240 minutes).

    • Use a suitable HPLC method to separate the Reissert compound from its degradation products. A typical starting method would be a gradient elution from 10% to 90% acetonitrile in water (with 0.1% TFA in both phases) over 15 minutes.

    • Monitor the elution profile at a wavelength where the Reissert compound has strong absorbance (e.g., 254 nm).

  • Data Analysis:

    • Integrate the peak area of the Reissert compound at each time point.

    • Plot the natural logarithm of the peak area (ln(Area)) versus time.

    • If the plot is linear, the decomposition follows first-order kinetics. The negative of the slope of this line will be the rate constant (k) for the decomposition under these conditions.

    • The half-life (t₁/₂) of the compound can be calculated using the equation: t₁/₂ = 0.693 / k.

Self-Validation: The linearity of the first-order plot provides an internal validation of the kinetic model. A correlation coefficient (R²) close to 1.0 indicates a good fit. Additionally, the appearance and growth of degradation product peaks should correspond to the disappearance of the parent Reissert compound peak.

Conclusion

The benzoyl group is a cornerstone substituent in the chemistry of Reissert compounds, imparting a crucial degree of stability that facilitates their isolation and subsequent synthetic transformations. Its potent electron-withdrawing properties and moderate steric bulk work in concert to fortify the N-acyl bond and shield the dihydro-heterocyclic ring from unwanted reactions. A thorough understanding of these stabilizing influences is indispensable for any researcher working with these versatile intermediates. By leveraging this knowledge, scientists in both academic and industrial settings can design more efficient and robust synthetic routes to a vast array of biologically significant molecules.

References

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed protocol and in-depth scientific context for the synthesis of 2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile, a key heterocyclic intermediate commonly known as a Reissert compound. The synthesis is achieved through the classical Reissert reaction, a robust method for the functionalization of isoquinoline. This guide is intended for researchers, chemists, and professionals in drug development, offering a narrative that combines a step-by-step experimental procedure with the underlying chemical principles, safety imperatives, and applications of the target molecule.

Introduction and Significance

This compound is a cornerstone intermediate in modern heterocyclic chemistry. Its synthesis, first reported by Arnold Reissert in 1905, provides a powerful method for introducing substituents at the C-1 position of the isoquinoline nucleus[1][2]. The resulting "Reissert compounds" are versatile precursors for a wide array of more complex molecules, including benzylisoquinoline alkaloids and other pharmacologically relevant scaffolds[3][4]. Their utility stems from the ability of the C-1 proton to be abstracted, generating a stabilized anion that can be alkylated or undergo other reactions before the Reissert moiety is removed[5][6]. This unique reactivity makes the Reissert reaction an indispensable tool in synthetic organic chemistry and drug discovery programs[7][].

Critical Health and Safety Imperatives

WARNING: This synthesis involves the use of potassium or sodium cyanide, which are highly toxic and potentially lethal substances. All operations must be conducted by trained personnel in a certified chemical fume hood with excellent ventilation[3][9].

  • Cyanide Handling: Cyanide salts are fatal if swallowed, inhaled, or absorbed through the skin[10]. Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile or neoprene), and splash-proof safety goggles or a full-face shield[10][11].

  • Acid Incompatibility: NEVER allow cyanide salts or solutions to come into contact with acids. This will liberate highly toxic hydrogen cyanide (HCN) gas, which has a faint, bitter almond odor that not everyone can detect[11][12]. All glassware must be scrupulously cleaned and free of acid residues.

  • Waste Disposal: All cyanide-containing waste (aqueous layers, contaminated filter paper, gloves, etc.) must be quenched with an oxidizing agent like sodium hypochlorite (bleach) under basic conditions (pH > 10) before disposal. Follow all institutional and local regulations for hazardous waste disposal strictly.

  • Emergency Preparedness: Ensure an emergency eyewash station and safety shower are immediately accessible[10]. Have a cyanide antidote kit available and ensure personnel are trained in its use. In case of exposure, seek immediate medical attention[10].

Reaction Mechanism and Chemical Principles

The Reissert reaction is a two-step process involving the formation of an N-acylisoquinolinium salt followed by the nucleophilic addition of a cyanide ion.

  • Acyl-Iminium Salt Formation: The nitrogen atom of the isoquinoline ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. This forms a reactive N-benzoylisoquinolinium chloride intermediate. This salt is highly electrophilic, particularly at the C-1 position.

  • Cyanide Addition: The cyanide ion (CN⁻) then acts as a nucleophile, attacking the electron-deficient C-1 position of the isoquinolinium salt. This addition reaction breaks the aromaticity of the pyridine ring, resulting in the formation of the stable 1,2-dihydroisoquinoline product.

The use of a two-phase system (e.g., dichloromethane and water) is a common and effective modification that facilitates the reaction by allowing the organic-soluble isoquinoline and benzoyl chloride to react at the interface with the water-soluble potassium cyanide[3].

Caption: Reaction mechanism of the Reissert Synthesis.

Detailed Experimental Protocol

This protocol is adapted from the robust and widely cited two-phase method published in Organic Syntheses[3].

Materials and Reagents
Reagent/MaterialCAS NumberMolar Mass ( g/mol )QuantityMolesNotes
Isoquinoline119-65-3129.1664.6 g0.50Freshly distilled for best results.
Benzoyl Chloride98-88-4140.57126.5 g (105 mL)0.90Freshly distilled.
Potassium Cyanide (KCN)151-50-865.1297.7 g1.50EXTREMELY TOXIC . Handle with extreme caution.
Dichloromethane (DCM)75-09-284.93600 mL-Reagent grade.
Deionized Water7732-18-518.02900 mL (total)-For reaction and work-up.
2 N Hydrochloric Acid (HCl)7647-01-0-600 mL-For washing.
2 N Sodium Hydroxide (NaOH)1310-73-2-600 mL-For washing.
Anhydrous Potassium Carbonate584-08-7138.21~20 g-For drying the organic layer.
Ethyl Acetate141-78-688.11~200 mL-For recrystallization.
Step-by-Step Procedure
  • Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a pressure-equalizing dropping funnel, combine freshly distilled isoquinoline (64.6 g, 0.50 mol) and dichloromethane (400 mL).

  • Cyanide Solution: In a separate beaker, carefully dissolve potassium cyanide (97.7 g, 1.50 mol) in deionized water (200 mL). Add this aqueous solution to the flask.

    • Causality Note: A two-phase system is established. Vigorous stirring is essential to create a large surface area between the organic and aqueous phases, maximizing the reaction rate.

  • Benzoyl Chloride Addition: Begin vigorous stirring of the biphasic mixture. Add freshly distilled benzoyl chloride (126.5 g, 0.90 mol) dropwise from the dropping funnel over a period of 1 hour. The reaction is exothermic; the temperature may rise to ~38 °C, causing the dichloromethane to reflux gently[3].

  • Reaction Monitoring: After the addition is complete, continue to stir the mixture vigorously for an additional 3 hours at room temperature to ensure the reaction goes to completion. The mixture will become a brown slurry.

  • Initial Filtration: Filter the reaction mixture through a pad of celite or diatomaceous earth to remove insoluble materials. Wash the filter cake with 200 mL of water and 200 mL of dichloromethane, combining the filtrate and washings.

  • Work-up and Extraction: Transfer the combined filtrate to a large separatory funnel. a. Separate the layers. The bottom layer is the organic (dichloromethane) phase. b. Wash the organic layer sequentially with:

    • 300 mL of deionized water.
    • Three 200 mL portions of 2 N HCl. (Purpose: To remove any unreacted isoquinoline.)
    • 200 mL of deionized water.
    • Three 200 mL portions of 2 N NaOH. (Purpose: To remove any unreacted benzoyl chloride and benzoic acid.)
    • 200 mL of deionized water.

    • Self-Validation Note: Each wash removes specific impurities. The final water wash ensures the organic layer is neutral before drying.

  • Drying and Concentration: Dry the washed dichloromethane layer over anhydrous potassium carbonate. Filter off the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator. This will yield a pale brown solid crude product.

  • Purification by Recrystallization: Dissolve the crude solid in approximately 200 mL of boiling ethyl acetate. Filter the hot solution to remove any insoluble impurities. Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

  • Product Isolation: Collect the resulting cream-colored rhombic crystals by vacuum filtration on a Büchner funnel. Wash the crystals with a small amount of cold ethyl acetate and dry them in a vacuum desiccator. The expected yield is approximately 89.9 g (69%) with a melting point of 125–127 °C[3].

Experimental Workflow and Data Summary

Workflow Visualization

Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Purification Setup 1. Combine Isoquinoline & KCN Solution in DCM Addition 2. Add Benzoyl Chloride (1 hr, exothermic) Setup->Addition Stir 3. Stir Vigorously (3 hrs, RT) Addition->Stir Filter 4. Filter Slurry Stir->Filter Reaction Complete Separate 5. Separate Layers Filter->Separate Wash 6. Sequential Washes (H₂O, HCl, NaOH, H₂O) Separate->Wash Dry 7. Dry & Concentrate Wash->Dry Recrystallize 8. Recrystallize (Ethyl Acetate) Dry->Recrystallize Isolate 9. Isolate & Dry Product Recrystallize->Isolate FinalProduct Pure Reissert Compound Isolate->FinalProduct Yield: ~69%

Caption: Experimental workflow for Reissert compound synthesis.

Quantitative Data Summary
ParameterValue
Limiting ReagentIsoquinoline
Reaction Time4 hours
Reaction TemperatureAmbient (~25 °C), with initial exotherm
Solvent SystemDichloromethane / Water
Theoretical Yield130.15 g
Actual Yield (Typical)89.9 g[3]
Percent Yield (Typical)69%[3]
AppearanceCream-colored rhombic crystals
Melting Point125–127 °C[3]
Molecular FormulaC₁₇H₁₂N₂O[13][14]
Molecular Weight260.29 g/mol [13]

Applications in Research and Development

The true value of this compound lies in its synthetic versatility. The anion generated by deprotonation at C-1 can be reacted with a variety of electrophiles, most notably alkyl halides, to introduce new carbon-carbon bonds. Subsequent hydrolysis of the N-benzoyl and nitrile groups yields 1-alkylated isoquinolines[3][6]. This two-step sequence is a cornerstone of synthetic strategies targeting natural products and their analogs, particularly in the vast family of benzylisoquinoline alkaloids, which exhibit a wide range of biological activities. The development of solid-phase syntheses and cross-coupling reactions involving Reissert intermediates further expands their utility in creating diverse molecular libraries for drug discovery[7][15].

References

Anhydrous synthesis of Reissert compounds with trimethylsilyl cyanide.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Anhydrous Synthesis of Reissert Compounds with Trimethylsilyl Cyanide

Introduction: A Modern Approach to a Classic Transformation

The Reissert reaction, a cornerstone in heterocyclic chemistry, provides a powerful method for the functionalization of nitrogen-containing heterocycles like quinolines and isoquinolines.[1] The products, known as Reissert compounds (typically 1-acyl-2-cyano-1,2-dihydroquinolines), are versatile intermediates for synthesizing a wide array of more complex molecules, including alkaloids and pharmacologically active agents.

Traditionally, this transformation is conducted in a two-phase system using highly toxic alkali metal cyanides (KCN or NaCN) in water and an organic solvent. This classic protocol, while effective, suffers from drawbacks related to the handling of large quantities of toxic cyanide salts and often requires vigorous reaction conditions.

This guide details a modern, anhydrous protocol utilizing trimethylsilyl cyanide (TMSCN) as the cyanide source. This approach offers significant advantages, including milder reaction conditions, improved solubility of the cyanide source in organic solvents, and a simplified work-up procedure.[2][3] By avoiding water, this method circumvents the hydrolysis of the acylating agent and the highly hazardous generation of hydrogen cyanide (HCN) gas, making it a safer and often more efficient alternative for researchers in synthetic and medicinal chemistry.[4]

Scientific Principles: Mechanism and Rationale

The anhydrous Reissert reaction using TMSCN proceeds through a well-defined mechanistic pathway. Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting potential issues.

  • Activation of the Heterocycle : The reaction is initiated by the acylation of the nitrogen atom of the quinoline or isoquinoline ( 1 ) with an acyl halide, typically benzoyl chloride ( 2 ). This forms a highly electrophilic N-acylpyridinium intermediate ( 3 ). This activation step is critical as it renders the C2 position of the heterocyclic ring susceptible to nucleophilic attack.

  • Nucleophilic Attack by Cyanide : Trimethylsilyl cyanide ( 4 ) serves as the nucleophilic cyanide source. The cyanide anion attacks the activated C2 position of the N-acylpyridinium salt ( 3 ). Unlike free cyanide ions, TMSCN delivers the cyanide nucleophile under non-aqueous conditions. In some cases, a Lewis acid catalyst may be used to enhance the electrophilicity of the intermediate.

  • Formation of the Reissert Compound : The nucleophilic addition results in the formation of the final Reissert compound ( 5 ), a stable 1-acyl-2-cyano-1,2-dihydroquinoline derivative. The trimethylsilyl group is subsequently removed during workup.

The primary rationale for employing anhydrous conditions is the high moisture sensitivity of TMSCN. It readily reacts with water to release highly toxic hydrogen cyanide gas and forms hexamethyldisiloxane.[5][6] Therefore, the meticulous exclusion of water is paramount for both safety and reaction efficiency.

Reissert Reaction Mechanism Anhydrous Reissert Reaction Mechanism cluster_start Reactants cluster_product Product Quinoline Quinoline (1) Intermediate N-Acylpyridinium Salt (3) Quinoline->Intermediate + Benzoyl Chloride (2) AcylChloride Benzoyl Chloride (2) AcylChloride->Intermediate TMSCN TMSCN (4) Product Reissert Compound (5) TMSCN->Product Intermediate->Product + TMSCN (4) (Nucleophilic Attack)

Caption: The reaction mechanism for the anhydrous synthesis of Reissert compounds.

Critical Safety Protocol: Handling Trimethylsilyl Cyanide

WARNING: Trimethylsilyl cyanide is a highly toxic, flammable, and moisture-sensitive liquid.[5][7][8] It is fatal if swallowed, inhaled, or in contact with skin.[5] Contact with water or acids liberates extremely toxic and flammable hydrogen cyanide (HCN) gas.[6] All operations must be conducted by trained personnel in a well-ventilated chemical fume hood.

Personal Protective Equipment (PPE):

  • Gloves: Wear double-layered nitrile gloves. Change gloves immediately upon contamination.

  • Eye Protection: Chemical safety goggles and a full-face shield are mandatory.

  • Lab Coat: A flame-resistant lab coat must be worn.

  • Respiratory Protection: In case of inadequate ventilation, use a full-face respirator with an appropriate cartridge for organic vapors and acid gases.[5]

Handling and Storage:

  • Handle and store under an inert atmosphere (e.g., nitrogen or argon).[6][7]

  • Keep the container tightly closed in a dry, cool, and well-ventilated place away from heat, sparks, and open flames.[7][8]

  • Ground all equipment to prevent static discharge.[6][8]

  • Never work alone when handling TMSCN.

Emergency Procedures:

  • Skin Contact: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[5][6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids. Seek immediate medical attention.[5]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][6]

  • Spills: Evacuate the area. Use a non-sparking tool to absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container for disposal. Do not use water.[5]

Experimental Protocol: Anhydrous Reissert Synthesis

This protocol provides a general procedure for the synthesis of the isoquinoline Reissert compound (2-benzoyl-1,2-dihydroisoquinaldonitrile). Modifications may be necessary for other substrates.

Materials and Equipment:

  • Flame-dried, two-neck round-bottom flask with a magnetic stir bar

  • Septa and nitrogen/argon inlet

  • Addition funnel (or syringe pump for slow addition)

  • Standard glassware for workup and purification

  • Isoquinoline (reagent grade, distilled if necessary)

  • Benzoyl chloride (reagent grade)

  • Trimethylsilyl cyanide (TMSCN) (reagent grade)

  • Anhydrous dichloromethane (DCM) or acetonitrile (MeCN)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Experimental_Workflow General Experimental Workflow start Setup reagents Add Isoquinoline & Anhydrous Solvent start->reagents cool Cool to 0 °C reagents->cool add_acyl Slowly Add Benzoyl Chloride cool->add_acyl add_tms Slowly Add TMSCN add_acyl->add_tms react Stir at Room Temp (Monitor by TLC) add_tms->react workup Aqueous Workup (Quench & Extract) react->workup dry Dry Organic Layer (e.g., MgSO4) workup->dry purify Purification (Column Chromatography) dry->purify end Characterization purify->end

Caption: A high-level overview of the experimental workflow.

Step-by-Step Procedure:

  • Reaction Setup:

    • Assemble a flame-dried 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a condenser with a nitrogen or argon inlet.

    • Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Addition:

    • To the flask, add isoquinoline (e.g., 5 mmol, 1.0 eq.).

    • Using a syringe, add anhydrous dichloromethane (DCM, ~50 mL). Stir until the isoquinoline is fully dissolved.

    • Cool the solution to 0 °C using an ice-water bath.

  • Formation of N-Acylpyridinium Intermediate:

    • Slowly add benzoyl chloride (e.g., 5.5 mmol, 1.1 eq.) dropwise to the stirred solution over 10-15 minutes.

    • A precipitate (the N-acylpyridinium salt) may form. Allow the mixture to stir at 0 °C for an additional 30 minutes.

  • Addition of TMSCN:

    • CAUTION: Perform this step with extreme care in the fume hood.

    • Slowly add trimethylsilyl cyanide (TMSCN) (e.g., 6 mmol, 1.2 eq.) dropwise via syringe to the reaction mixture at 0 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Reaction Monitoring:

    • Stir the reaction at room temperature for 2-16 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Extraction:

    • Once the reaction is complete, carefully pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃, ~100 mL) to quench any unreacted acyl chloride. Perform this in the hood as HCN may be evolved if the solution becomes acidic.

    • Extract the aqueous layer with DCM (3 x 50 mL).

    • Combine the organic layers and wash with water (1 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Purification:

    • Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

    • The crude product is typically a solid or a thick oil. Purify the crude material by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization (e.g., from ethanol) to yield the pure Reissert compound.

Data and Expected Outcomes

The anhydrous TMSCN method is applicable to a range of substrates, often providing good to excellent yields. The table below summarizes typical reaction parameters.

HeterocycleAcylating AgentCyanide SourceSolventConditionsYield (%)Reference
IsoquinolineBenzoyl ChlorideTMSCNCH₂Cl₂rt, 1.5 h96
QuinolineBenzoyl ChlorideTMSCNCH₂Cl₂rt, 1.5 h85
PyridineVariesTMSCNCH₂Cl₂Varies43-84[9][10]
PhthalazineBenzoyl ChlorideTMSCNCH₂Cl₂rt, 1.5 h78

Conclusion

The use of trimethylsilyl cyanide for the anhydrous synthesis of Reissert compounds represents a significant methodological improvement over classical aqueous procedures. By offering milder conditions, enhanced safety through the avoidance of HCN generation in situ, and often higher yields, this protocol is an invaluable tool for researchers in organic synthesis. The success of the reaction hinges on the strict adherence to anhydrous techniques and rigorous safety protocols for handling the highly toxic TMSCN reagent. This guide provides the foundational knowledge and a practical framework for successfully implementing this modern and efficient transformation.

References

Application of Reissert compounds in the synthesis of benzylisoquinoline alkaloids.

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Strategic Application of Reissert Compounds in the Synthesis of Benzylisoquinoline Alkaloids

Audience: Researchers, scientists, and drug development professionals.

A Modern Guide to Benzylisoquinoline Alkaloid Synthesis via Reissert Intermediates

Benzylisoquinoline alkaloids (BIAs) represent a vast and structurally diverse class of plant-derived secondary metabolites, with approximately 2,500 identified members.[1][2] This family of compounds is of immense interest to the pharmaceutical industry due to its wide range of pharmacological activities, which include analgesic (e.g., morphine, codeine), antimicrobial (e.g., berberine), and antineoplastic properties (e.g., cepharanthine).[1][2] The central precursor to many of these complex alkaloids is the benzylisoquinoline core, with (S)-reticuline being a pivotal branch-point intermediate in their biosynthesis.[3][4][5]

While numerous strategies exist for the construction of the isoquinoline skeleton, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, the Reissert reaction offers a particularly effective and versatile method for the direct introduction of a C1-benzyl substituent, a key structural motif in this class of alkaloids.[6][7][8] This guide provides an in-depth exploration of the Reissert-based approach, focusing on the underlying mechanisms, modern protocol optimizations, and practical applications in the synthesis of BIA precursors.

The Reissert Reaction: A Strategic Overview

The classical Reissert reaction involves the treatment of an isoquinoline with an acyl halide and a cyanide source, typically potassium cyanide, to form a 1-acyl-2-cyano-1,2-dihydroisoquinoline, known as a Reissert compound.[6][9] The true synthetic utility of this intermediate lies in the acidity of the C1-proton. Deprotonation generates a stabilized Reissert anion, a powerful nucleophile that can be alkylated with various electrophiles. For the synthesis of BIAs, the key step is the alkylation of this anion with a substituted benzyl halide. Subsequent hydrolysis of the N-acyl group and elimination of the cyanide moiety rearomatizes the ring system, yielding the desired 1-benzylisoquinoline.

This methodology is highly valued because it forms the crucial C1-benzyl bond directly and efficiently, providing a convergent route to the core alkaloid structure.

Mechanistic Pathways and Key Transformations

The synthesis of a benzylisoquinoline alkaloid precursor using the Reissert methodology can be dissected into three primary stages: Reissert compound formation, C1-alkylation, and hydrolysis/rearomatization.

The reaction is initiated by the acylation of the isoquinoline nitrogen, forming a highly electrophilic N-acylisoquinolinium salt. This activation is crucial as it renders the C1 position susceptible to nucleophilic attack by the cyanide ion.

  • Classical Conditions: The original method utilizes a two-phase system of methylene chloride and water, where potassium cyanide resides in the aqueous phase.[10] While effective, this method can suffer from competing hydrolysis of reactive acyl chlorides, leading to reduced yields.[10]

  • Anhydrous Conditions: A significant improvement involves the use of trimethylsilyl cyanide (TMSCN) in an anhydrous solvent like methylene chloride.[10] This homogeneous system avoids the issue of acyl chloride hydrolysis and often provides superior yields of the Reissert compound. The reaction can be further catalyzed by Lewis acids, such as aluminum chloride.[10]

Reissert_Formation

Caption: General workflow for Reissert compound formation.

This is the cornerstone of the BIA synthesis. The Reissert compound is deprotonated at C1 using a suitable base to form the Reissert anion. This anion is then reacted with a substituted benzyl halide to forge the key carbon-carbon bond.

  • Traditional Base System (NaH/DMF): For many years, sodium hydride in dimethylformamide (DMF) was the standard method for generating the Reissert anion. However, this system can be unreliable, with yields being sensitive to the quality of the NaH and the purity of the DMF. Reproducibility can be a challenge, especially when using more complex or sensitive benzyl halides.[11]

  • Phase-Transfer Catalysis (PTC): A major advancement was the application of phase-transfer catalysis.[11] This system typically uses a strong aqueous base (e.g., 50% NaOH) and an organic solvent (e.g., benzene or acetonitrile) with a catalytic amount of a phase-transfer agent like cetyltrimethylammonium bromide (CTAB). The catalyst transports the hydroxide ion into the organic phase to deprotonate the Reissert compound, and the resulting anion reacts with the benzyl halide. This method is often more efficient, economical, and reproducible than the NaH/DMF system.[11]

  • Crown Ether Catalysis: Another excellent alternative involves using powdered potassium hydroxide (KOH) in a non-polar solvent like benzene, mediated by a crown ether such as dicyclohexyl-18-crown-6.[11] The crown ether complexes the potassium ion, increasing the basicity and nucleophilicity of the hydroxide, leading to high yields of the alkylated product.[11]

The final step involves the removal of the N-acyl and C1-cyano groups to generate the aromatic 1-benzylisoquinoline. This is typically achieved by acidic or basic hydrolysis. For instance, treatment with aqueous acid hydrolyzes the N-acyl group and facilitates the elimination of hydrogen cyanide, restoring the aromatic isoquinoline ring system.

BIA_Synthesis_Workflow

Caption: Key stages in the Reissert-based BIA synthesis.

Comparative Data: Alkylation Methodologies

The choice of the alkylation system is critical for the success of the synthesis. The following table summarizes comparative yield data for the alkylation of N-benzoyl-1-cyano-1,2-dihydroisoquinoline with benzyl chloride using different base-solvent systems, as adapted from the work of Skiles and Cava.[11]

System IDBase / CatalystSolventYield (%)Causality and Field Insights
A Lithium Diisopropylamide (LDA)THF/HMPA48Expertise: LDA is a strong, non-nucleophilic base, but its performance here is inferior. This may be due to side reactions or complex formation. HMPA is a known carcinogen, making this a less desirable route.
B Powdered KOH / Dicyclohexyl-18-crown-6Benzene80Expertise: The crown ether sequesters K⁺, creating a "naked," highly reactive hydroxide ion in the organic phase. This provides excellent, reproducible yields under anhydrous conditions.[11]
C 50% aq. NaOH / CTABBenzene86Trustworthiness: Phase-transfer catalysis is operationally simple, economical, and highly efficient. The catalyst shuttles the base into the organic phase, allowing for clean and high-yielding deprotonation and subsequent alkylation.[11] This is often the method of choice for scalability and reliability.
Experimental Protocols

The following protocols are designed to be self-validating systems, providing detailed, step-by-step instructions for researchers.

Safety Precaution: The following procedures involve the use of potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN), which are highly toxic. Always handle these reagents in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide antidote kit available and be familiar with its use. All waste containing cyanide must be quenched with bleach (sodium hypochlorite) before disposal according to institutional guidelines.

This protocol utilizes the improved anhydrous method for Reissert compound formation.[10]

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add isoquinoline (10.0 g, 77.4 mmol) and dry methylene chloride (100 mL).

  • Reagent Addition: Add trimethylsilyl cyanide (TMSCN) (9.2 g, 92.9 mmol) to the solution via syringe, followed by the dropwise addition of benzoyl chloride (11.9 g, 84.6 mmol) over 10 minutes.

  • Catalysis: Add a catalytic amount of anhydrous aluminum chloride (~100 mg).

  • Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexanes:Ethyl Acetate).

  • Work-up: Upon completion, pass the reaction mixture through a short plug of silica gel to remove the aluminum salts, washing with additional methylene chloride.

  • Purification: Concentrate the filtrate under reduced pressure. Recrystallize the resulting solid from ethanol to yield the pure Reissert compound as a white crystalline solid. (Typical yield: 80-90%).

This protocol details the highly efficient PTC method for introducing the benzyl group.[11]

  • Reaction Setup: In a 100 mL round-bottom flask, combine the Reissert compound from Protocol 1 (5.0 g, 19.1 mmol), the desired substituted benzyl chloride (e.g., 3,4-dimethoxybenzyl chloride, 21.0 mmol), and cetyltrimethylammonium bromide (CTAB) (100 mg).

  • Solvent Addition: Add benzene (40 mL) to the flask and flush the system with argon.

  • Base Addition: Add 50% aqueous sodium hydroxide (10 mL) in one portion.

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 90-120 minutes. The reaction is often accompanied by a color change. Monitor by TLC until the starting Reissert compound is consumed.

  • Work-up: Carefully acidify the mixture to pH 6 with 5% sulfuric acid. Separate the organic layer, and extract the aqueous layer with benzene (2 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography (eluting with a gradient of hexanes/ethyl acetate) or by recrystallization from a suitable solvent (e.g., ethanol). (Typical yield: 85-95%).[11]

This final step yields the core structure of many benzylisoquinoline alkaloids.

  • Reaction Setup: Dissolve the alkylated Reissert intermediate from Protocol 2 (~18 mmol) in a mixture of ethanol (50 mL) and concentrated hydrochloric acid (20 mL).

  • Reaction: Heat the solution at reflux for 4-6 hours.

  • Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Basification & Extraction: Dilute the remaining aqueous solution with water (50 mL) and basify to pH >10 with 20% aqueous NaOH. Extract the product with methylene chloride (3 x 40 mL).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude 1-benzylisoquinoline. Further purification can be achieved by chromatography or recrystallization if necessary.

References

Application Note & Protocol: Phase-Transfer and Anhydrous Alkylation of 2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for the C1-alkylation of 2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile, a classical Reissert compound. The alkylation of Reissert compounds is a cornerstone reaction in heterocyclic chemistry, pivotal for the synthesis of 1-substituted isoquinoline derivatives, which are precursors to numerous natural products, particularly benzylisoquinoline alkaloids.[1][2] This guide presents two robust protocols: a modern, efficient Phase-Transfer Catalysis (PTC) method and a traditional approach using sodium hydride in an anhydrous polar aprotic solvent. We delve into the underlying reaction mechanisms, provide step-by-step experimental procedures, offer characterization data, and include a comprehensive troubleshooting guide to empower researchers in achieving high-yield, reproducible results.

Introduction and Scientific Principles

This compound belongs to a class of compounds known as Reissert compounds, which are typically formed from the reaction of isoquinoline (or quinoline), an acid chloride, and a cyanide source.[3][4][5] The key to their synthetic utility lies in the acidity of the proton at the C1 position. Deprotonation by a suitable base generates a stabilized carbanion, the "Reissert anion."[2] This nucleophilic anion readily participates in SN2 reactions with various electrophiles, most commonly alkyl halides, to form a new carbon-carbon bond at the C1 position.[6] Subsequent hydrolysis of the alkylated Reissert compound can then yield the corresponding 1-alkylisoquinoline derivative.[1]

This application note focuses on two primary methods for generating and alkylating the Reissert anion:

  • Anhydrous Deprotonation: This classical method involves using a strong, non-nucleophilic base like sodium hydride (NaH) in a dry, polar aprotic solvent such as N,N-Dimethylformamide (DMF).[1][2] The absence of water ensures that the strong base is not quenched and can efficiently deprotonate the Reissert compound.

  • Phase-Transfer Catalysis (PTC): This technique offers significant advantages in terms of safety, cost, and operational simplicity.[7] The reaction occurs in a biphasic system (e.g., aqueous NaOH and an organic solvent like benzene or toluene). A phase-transfer catalyst, typically a quaternary ammonium salt, transports the hydroxide ion into the organic phase to deprotonate the Reissert compound, or transports the resulting Reissert anion to the interface to react with the alkyl halide.[8] This method avoids the need for hazardous reagents like sodium hydride and strictly anhydrous conditions, often leading to higher yields and cleaner reactions.[8][9]

Reaction Mechanism

The overall process involves two key steps: formation of the nucleophilic Reissert anion, followed by alkylation.

Caption: General mechanism for the alkylation of a Reissert compound.

Experimental Protocols

Safety First: These procedures involve highly toxic and hazardous materials. Potassium cyanide (used in the synthesis of the starting material) is extremely toxic. Sodium hydride is a flammable solid that reacts violently with water. All operations must be performed in a certified chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Protocol A: Alkylation using Sodium Hydride in DMF

This protocol is adapted from a well-established Organic Syntheses procedure and is effective for a wide range of alkyl halides.[1]

Reagent/MaterialAmount (for 0.250 mol scale)Supplier/GradeNotes
This compound65.0 g (0.250 mol)Sigma-AldrichEnsure it is dry.
Sodium Hydride (NaH), 60% dispersion in oil11.0 g (0.275 mol)Acros OrganicsHandle with extreme care. Weigh out quickly to minimize air exposure.
Alkyl Halide (e.g., Benzyl Chloride)0.250 molFisher SciUse a freshly distilled or high-purity grade.
N,N-Dimethylformamide (DMF), anhydrous600 mLEMD MilliporeUse from a sealed bottle or freshly dried over molecular sieves.
Hexane, anhydrous~100 mLMacronFor washing the NaH dispersion.
Deionized Water~10 mLIn-houseFor quenching.
TolueneFor extractionVWR
2 N Hydrochloric Acid (HCl)For washingVWR
EthanolFor hydrolysis (optional)Decon LabsFor subsequent conversion to 1-benzylisoquinoline.
Sodium Hydroxide (NaOH)For hydrolysis (optional)VWR

graph TD {
A[Prepare NaH Slurry] --> B{Add Reactant Solution};
B --> C[Stir at Room Temp];
C --> D{Quench Reaction};
D --> E[Extract Product];
E --> F[Wash Organic Layer];
F --> G[Dry & Evaporate];
G --> H[Purify Product];
A; B; C; D; E; F; G; H;
subgraph "Preparation"
A;
end
subgraph "Reaction"
B; C;
end
subgraph "Work-up & Purification"
D; E; F; G; H;
end

node[style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
A; B; C; D; E; F; G; H;

}

Caption: Workflow for NaH-mediated Reissert alkylation.

  • Preparation of Sodium Hydride: In a 2-L three-necked round-bottomed flask equipped with a mechanical stirrer and a nitrogen inlet, place the sodium hydride dispersion. Wash the NaH by adding ~100 mL of dry hexane, stirring briefly, and then allowing the NaH to settle. Carefully decant the hexane. Repeat this wash two more times to remove the mineral oil. Caution: Handle the hexane washings appropriately as they contain residual NaH.[1]

  • Reaction Setup: After the final decantation, add 200 mL of anhydrous DMF to the flask to form a slurry. Cool the slurry to -10 °C using a methanol-ice bath.

  • Addition of Reactants: In a separate flask, dissolve 65.0 g (0.250 mol) of the Reissert compound and the alkyl halide (0.250 mol) in 400 mL of anhydrous DMF. Transfer this solution to a pressure-equalizing dropping funnel and add it dropwise to the stirred NaH slurry over 1 hour, maintaining the temperature at -10 °C.

  • Reaction: Once the addition is complete, remove the cooling bath and allow the reaction mixture to stir overnight at room temperature under a nitrogen atmosphere.[1]

  • Quenching: Carefully and slowly add 10 mL of water to the reaction mixture to destroy any excess sodium hydride. Caution: This is an exothermic process and will generate hydrogen gas; ensure adequate ventilation and perform the addition slowly.

  • Work-up and Isolation: The alkylated product can often be precipitated by pouring the DMF solution into a large volume of ice-water. Collect the solid by vacuum filtration. Alternatively, perform a liquid-liquid extraction. Remove the DMF under reduced pressure. To the residue, add water and extract with a suitable organic solvent like toluene or ethyl acetate.

  • Purification: Wash the organic layer successively with water, dilute HCl, and brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization, typically from an ethyl acetate-hexane mixture or ethanol.[1]

Protocol B: Alkylation via Phase-Transfer Catalysis (PTC)

This protocol is a safer and often more efficient alternative, avoiding pyrophoric bases and anhydrous conditions. It is adapted from procedures described for PTC alkylation of Reissert compounds.[8]

Reagent/MaterialAmount (for 8.6 mmol scale)Supplier/GradeNotes
This compound2.24 g (8.6 mmol)Sigma-Aldrich
Alkyl Halide (e.g., Benzyl Chloride)9.0 mmolFisher SciA slight excess is used.
Sodium Hydroxide (NaOH), 50% aqueous solution5 mLVWRCommercially available or carefully prepared.
Benzene or Toluene20-30 mLVWR
Phase-Transfer Catalyst (e.g., Cetrimonium Bromide)20-50 mgTCI AmericaOther catalysts like TBAB or Aliquat 336 can also be used.[10]
5% Sulfuric AcidFor neutralizationVWR
  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar, combine the Reissert compound (8.6 mmol), the alkyl halide (9.0 mmol), the phase-transfer catalyst (20-50 mg), and benzene or toluene (20-30 mL).[8]

  • Initiation: Flush the flask with an inert gas like argon or nitrogen. Add the 50% aqueous sodium hydroxide solution (5 mL) in one portion.[8]

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 90-120 minutes. Vigorous stirring is crucial to maximize the interfacial area where the reaction occurs. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, carefully acidify the mixture to a pH of ~6 with 5% sulfuric acid.

  • Isolation and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer once more with the organic solvent. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Evaporate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like methanol or ethanol to yield the pure alkylated product.[8]

Data Interpretation and Characterization

The successful alkylation can be confirmed by standard spectroscopic methods. The following data is for the product of benzylation, 1-benzyl-2-benzoyl-1,2-dihydroisoquinoline-1-carbonitrile .[1]

  • Appearance: Crystalline solid, often cream or pale brown.

  • Melting Point: 130–131 °C (from ethyl acetate–hexane).

  • Infrared (IR) Spectroscopy (KBr):

    • ~2236 cm⁻¹ (weak): C≡N stretch. The nitrile group is sterically hindered, resulting in a weak absorption.

    • ~1669 cm⁻¹ (strong): C=O stretch of the benzoyl amide.

  • ¹H NMR Spectroscopy (CDCl₃):

    • AB quartet for CH₂: Two doublets around δ 3.48 and 3.78 (J ≈ 13 Hz) corresponding to the diastereotopic protons of the newly introduced benzyl CH₂ group.

    • Disappearance of C1-H: The singlet for the C1 proton in the starting material (typically δ ~6.5 ppm) will be absent.

    • Aromatic Protons: A complex multiplet in the aromatic region (δ 6.75–7.8) integrating for the remaining aromatic protons.

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Low or No Conversion (Protocol A): Inactive NaH (oxidized); wet solvent/reagents.Use fresh NaH from a sealed container; ensure all glassware and solvents are scrupulously dried.
(Protocol B): Inefficient stirring; inactive catalyst.Increase the stirring speed to ensure a fine emulsion. Use a fresh batch of phase-transfer catalyst.
Unreactive alkyl halide (e.g., alkyl chlorides can be slow).Switch to the corresponding alkyl bromide or iodide. Consider adding a catalytic amount of sodium iodide to promote the reaction with an alkyl chloride (Finkelstein reaction).
Formation of Byproducts Rearrangement of the Reissert compound under strong basic conditions.[6](Protocol A): Maintain low temperatures during the addition of reactants. Avoid prolonged reaction times at elevated temperatures.
Hydrolysis of the benzoyl or nitrile group during work-up.Perform the aqueous work-up under neutral or slightly acidic conditions and avoid prolonged contact with strong acids or bases.
Difficulty in Purification Oily product that won't crystallize.The product may indeed be an oil.[1] Purify by column chromatography on silica gel. Attempt to form a crystalline derivative (e.g., a salt after hydrolysis) for characterization.
Contamination with mineral oil from NaH dispersion.Ensure the NaH is thoroughly washed with hexane before use. Residual oil can often be removed during column chromatography.

Conclusion

The alkylation of this compound is a versatile and powerful method for introducing substituents at the C1 position of the isoquinoline core. The classical sodium hydride method provides a reliable route, while the phase-transfer catalysis approach offers a safer, more environmentally friendly, and often higher-yielding alternative. Careful selection of the protocol based on available reagents, safety infrastructure, and the nature of the alkylating agent will enable researchers to efficiently synthesize a wide array of valuable 1-substituted isoquinoline derivatives.

References

Application Notes and Protocols: Cycloaddition Reactions Using Reissert Compound Tetrafluoroborate Salts

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive technical guide to leveraging Reissert compound tetrafluoroborate salts in cycloaddition reactions. The content is structured to offer not only procedural details but also the underlying scientific principles, empowering researchers to apply, adapt, and troubleshoot these powerful synthetic methodologies.

Introduction: The Strategic Advantage of Reissert Compound Tetrafluoroborate Salts in Heterocyclic Synthesis

The quest for novel molecular architectures, a cornerstone of drug discovery and materials science, continually drives the development of innovative synthetic strategies. Among these, the synthesis of nitrogen-containing heterocycles remains a paramount objective due to their prevalence in pharmaceuticals and biologically active natural products. Reissert compounds, formally 1-acyl-1,2-dihydroisoquinaldonitriles and their analogs, have long been recognized as versatile intermediates in heterocyclic chemistry.[1] Their conversion to the corresponding tetrafluoroborate salts unlocks a unique reactivity profile, transforming them into stable yet highly reactive precursors for cycloaddition reactions.

The tetrafluoroborate salts of Reissert compounds serve as excellent precursors to 1,3-dipoles, specifically azomethine ylides, upon treatment with a base. This in-situ generation of a reactive intermediate allows for facile access to complex fused heterocyclic systems, such as pyrrolo[2,1-a]isoquinolines, which are challenging to synthesize through other means.[2] The strategic advantage of using these salts lies in their crystallinity, stability, and the predictable manner in which they generate the reactive 1,3-dipole under mild conditions. This guide will delve into the mechanistic intricacies and practical applications of these valuable synthetic tools.

Mechanistic Framework: Unraveling the [3+2] and [4+2] Cycloaddition Pathways

The utility of Reissert compound tetrafluoroborate salts in cycloaddition chemistry primarily revolves around two key mechanistic pathways: the 1,3-dipolar [3+2] cycloaddition and the Diels-Alder-type [4+2] cycloaddition. The choice of reactants and reaction conditions dictates which pathway is favored.

The 1,3-Dipolar [3+2] Cycloaddition: A Gateway to Fused Pyrrolidine Systems

The most common application of Reissert compound tetrafluoroborate salts is in [3+2] cycloaddition reactions, which provide a powerful method for the construction of five-membered rings.[3] The reaction is initiated by the base-mediated deprotonation of the Reissert salt, leading to the in-situ formation of a carbonyl-stabilized isoquinolinium ylide, which is a type of azomethine ylide. This 1,3-dipole then readily reacts with a variety of dipolarophiles.

The causality behind this initial step is the increased acidity of the C1-proton in the Reissert salt, a consequence of the electron-withdrawing nature of the adjacent cyano group and the positively charged isoquinolinium nitrogen. A suitable base, typically a non-nucleophilic organic base like triethylamine (Et₃N) or a stronger inorganic base like potassium carbonate (K₂CO₃), is sufficient to facilitate this deprotonation.

Mechanism of 1,3-Dipolar Cycloaddition cluster_0 1,3-Dipole Formation cluster_1 Cycloaddition Reissert_Salt Reissert Salt (Tetrafluoroborate) Azomethine_Ylide Azomethine Ylide (1,3-Dipole) Reissert_Salt->Azomethine_Ylide Deprotonation Reissert_Salt->Azomethine_Ylide Base Base (e.g., Et3N) Cycloadduct Fused Pyrrolidine System Azomethine_Ylide->Cycloadduct [3+2] Cycloaddition Azomethine_Ylide->Cycloadduct Dipolarophile Dipolarophile (e.g., Alkyne, Alkene)

Figure 1: General workflow for the [3+2] cycloaddition of a Reissert salt.

The regioselectivity of the cycloaddition is a critical consideration when using unsymmetrical dipolarophiles. Theoretical studies based on Density Functional Theory (DFT) have shown that the regioselectivity is often governed by the most favorable two-center interactions between the highest nucleophilic and electrophilic sites of the reactants.[4] In many cases, this translates to the nucleophilic carbon of the ylide attacking the more electrophilic carbon of the dipolarophile.

The [4+2] Cycloaddition Pathway

Under certain conditions and with specific dienophiles, Reissert hydrofluoroborate salts can also participate in [4+2] cycloaddition reactions, leading to the formation of highly functionalized pyrrole derivatives.[5] In this pathway, the Reissert salt behaves as a 1-aza-1,3-diene equivalent. The reaction is typically promoted by a base in a polar aprotic solvent like DMF.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be generalizable, providing a solid foundation for researchers to adapt to their specific substrates.

Protocol 1: General Procedure for the [3+2] Cycloaddition of an Isoquinoline Reissert Tetrafluoroborate Salt with an Alkyne

This protocol describes the synthesis of a pyrrolo[2,1-a]isoquinoline derivative, a common outcome of this reaction.

Materials:

  • 2-Benzoyl-1-cyano-1,2-dihydroisoquinoline tetrafluoroborate (1.0 eq)

  • Alkyne dipolarophile (e.g., dimethyl acetylenedicarboxylate) (1.2 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the isoquinoline Reissert tetrafluoroborate salt (1.0 eq) and the alkyne dipolarophile (1.2 eq) in anhydrous acetonitrile (0.1 M), add triethylamine (1.5 eq) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate.

  • Separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired pyrrolo[2,1-a]isoquinoline.

Causality Behind Experimental Choices:

  • Solvent: Acetonitrile is a common choice due to its polar aprotic nature, which facilitates the dissolution of the salt and the subsequent reaction without interfering with the base.

  • Base: Triethylamine is a sufficiently strong, non-nucleophilic base to deprotonate the Reissert salt and generate the azomethine ylide without competing in side reactions.

  • Temperature: The reaction is typically conducted at room temperature, highlighting the high reactivity of the in-situ generated 1,3-dipole.

Protocol 2: Optimized [4+2] Cycloaddition for the Synthesis of Pyrrole Derivatives

This protocol is adapted from an optimized procedure for the reaction of a Reissert hydrofluoroborate salt with an α-bromoacrylamide.[5]

Materials:

  • Reissert hydrofluoroborate salt (e.g., from quinoline or phenanthridine) (1.0 eq)

  • α-Bromoacrylamide (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF) (anhydrous)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve the Reissert hydrofluoroborate salt (1.0 eq) and the α-bromoacrylamide (1.1 eq) in anhydrous DMF (0.2 M).

  • Add potassium carbonate (2.0 eq) to the mixture.

  • Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for 4-8 hours, monitoring by TLC.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to yield the functionalized pyrrole derivative.

Causality Behind Experimental Choices:

  • Base and Solvent: The combination of a stronger inorganic base (K₂CO₃) and a polar aprotic solvent (DMF) at elevated temperatures is crucial for promoting the [4+2] cycloaddition pathway.

Data Presentation: Representative Yields in Cycloaddition Reactions

The following table summarizes representative yields for the [4+2] cycloaddition of Reissert hydrofluoroborate salts with α-bromoacrylamides, demonstrating the efficiency of this methodology.

EntryReissert Salt Derivativeα-Bromoacrylamide DerivativeProductYield (%)Reference
1QuinolineN-phenyl2-(phenylcarbamoyl)-1-arylpyrrole92[5]
2QuinolineN-(4-chlorophenyl)2-((4-chlorophenyl)carbamoyl)-1-arylpyrrole95[5]
3PhenanthridineN-phenylSubstituted pyrrole88[5]
4PhenanthridineN-(4-methylphenyl)Substituted pyrrole90[5]

Troubleshooting Guide

Even with robust protocols, challenges can arise. This section provides insights into common issues and their potential solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low or no product formation 1. Inactive Reissert salt. 2. Insufficiently strong or hindered base. 3. Decomposed reagents. 4. Incorrect solvent.1. Verify the integrity of the Reissert salt by NMR. 2. Consider a stronger base (e.g., DBU) or a different non-nucleophilic base. 3. Use freshly purified reagents. 4. Screen different polar aprotic solvents (e.g., THF, DCM).
Formation of multiple products 1. Competing reaction pathways ([3+2] vs. [4+2]). 2. Lack of regioselectivity. 3. Decomposition of product under reaction or workup conditions.1. Adjust reaction temperature and base strength to favor one pathway. 2. Modify the electronic properties of the dipolarophile/dienophile to enhance regioselectivity. 3. Monitor the reaction closely and minimize reaction time. Ensure workup conditions are mild (e.g., avoid strong acids or bases).[5]
Difficulty in product purification 1. Product is highly polar. 2. Close Rf values of product and starting materials/byproducts.1. Use a more polar eluent system or consider reverse-phase chromatography. 2. Try a different eluent system or a different stationary phase for chromatography.

digraph "Troubleshooting_Workflow" {
graph [rankdir="TB", splines=ortho, nodesep=0.4];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10];

"Start" [label="Reaction Outcome Unsatisfactory", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Check_Purity" [label="Verify Purity of Starting Materials & Reagents"]; "Optimize_Base" [label="Screen Different Bases (e.g., Et3N, DBU, K2CO3)"]; "Optimize_Solvent" [label="Test Various Solvents (e.g., ACN, DMF, THF)"]; "Optimize_Temp" [label="Adjust Reaction Temperature"]; "Analyze_Byproducts" [label="Characterize Byproducts to Understand Side Reactions"]; "Successful_Reaction" [label="Successful Reaction", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Check_Purity"; "Check_Purity" -> "Optimize_Base" [label="If purity is confirmed"]; "Optimize_Base" -> "Optimize_Solvent"; "Optimize_Solvent" -> "Optimize_Temp"; "Optimize_Temp" -> "Analyze_Byproducts" [label="If issues persist"]; "Analyze_Byproducts" -> "Successful_Reaction" [label="Informed adjustments lead to success"]; }

Figure 2: A systematic approach to troubleshooting cycloaddition reactions.

Conclusion

Reissert compound tetrafluoroborate salts are powerful and versatile reagents for the synthesis of complex nitrogen-containing heterocycles through cycloaddition reactions. Their stability, ease of handling, and predictable reactivity make them valuable tools for researchers in drug discovery and organic synthesis. By understanding the underlying mechanisms and carefully controlling the reaction conditions, scientists can effectively utilize these salts to access a wide array of novel molecular scaffolds.

References

The Reissert Compound 2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile: A Versatile Precursor for Medicinally Significant Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Isoquinoline Nucleus and its Reissert Precursor

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of a vast number of natural products and synthetic pharmaceuticals.[1][2] Its derivatives exhibit a remarkable breadth of pharmacological activities, including analgesic, antimicrobial, anticancer, and vasodilator properties.[3][4][5] Among the most prolific members are the benzylisoquinoline alkaloids, a class that includes the vasodilator papaverine and the potent analgesic morphine.[4][6] The strategic introduction of substituents at the C-1 position of the isoquinoline ring is a critical step in the synthesis of these and other medicinally relevant molecules.

2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile, a type of compound first described by Arnold Reissert, serves as a uniquely powerful and versatile precursor for achieving this C-1 functionalization.[7][8] This "Reissert compound" effectively masks the C-1 position, converting it into a stable, handleable solid which can be deprotonated to form a nucleophilic anion. This anion can then be reacted with a wide range of electrophiles, providing a robust and high-yielding pathway to 1-substituted isoquinolines. This guide provides an in-depth exploration of this pivotal precursor, detailing its synthesis and its application in the construction of two distinct classes of medicinally important compounds: 1-alkylisoquinolines, the backbone of many alkaloids, and complex spiro-isoquinolines generated via cycloaddition reactions.

Part 1: Synthesis of the Precursor: this compound

The formation of the Reissert compound is a classic reaction that proceeds by the addition of an acyl halide and a cyanide source to isoquinoline. The two-phase method described by Popp and Blount is a highly effective and widely adopted procedure due to its operational simplicity and good yields.[1]

Causality in Experimental Design:

The reaction is performed in a biphasic dichloromethane-water system. This is advantageous because the organic substrate (isoquinoline) and product are soluble in the organic phase, while the inorganic cyanide salt is soluble in the aqueous phase.[9] This setup facilitates the reaction at the interface and simplifies the subsequent workup. Benzoyl chloride serves as the acylating agent, activating the isoquinoline nucleus towards nucleophilic attack by the cyanide ion. The vigorous stirring is crucial to maximize the interfacial area between the two phases, thereby increasing the reaction rate.

Workflow for Precursor Synthesis

cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup & Purification Isoquinoline Isoquinoline Solvent DCM / Water Isoquinoline->Solvent Combine BenzoylChloride Benzoyl Chloride BenzoylChloride->Solvent Combine KCN Potassium Cyanide KCN->Solvent Combine Stirring Vigorous Stirring Solvent->Stirring Time 4 hours Stirring->Time Filter Filter Time->Filter Reaction Mixture Wash Aqueous Washes (Acid & Base) Filter->Wash Dry Dry (K2CO3) Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Recrystallize Recrystallize (Ethyl Acetate) Evaporate->Recrystallize Crude Solid Product 2-Benzoyl-1,2-dihydro- isoquinoline-1-carbonitrile Recrystallize->Product Purified Product

Caption: Workflow for the synthesis of the Reissert precursor.

Detailed Protocol 1: Synthesis of this compound[1]
  • Caution: This reaction involves highly toxic cyanide salts. It must be performed in an efficient fume hood, and all cyanide-containing waste must be quenched and disposed of according to institutional safety protocols.

  • Setup: To a 1-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, and a pressure-equalizing dropping funnel, add freshly distilled isoquinoline (64.6 g, 0.499 mol) dissolved in dichloromethane (400 mL).

  • Addition of Cyanide: In a separate beaker, dissolve potassium cyanide (97.7 g, 1.50 mol) in water (200 mL). Add this aqueous solution to the reaction flask.

  • Acylation: Begin vigorous stirring of the biphasic mixture. Add freshly distilled benzoyl chloride (126.5 g, 0.900 mol) dropwise from the dropping funnel over 1 hour. An exothermic reaction will occur, causing the dichloromethane to reflux (approx. 38°C).

  • Reaction: Continue stirring for an additional 3 hours after the addition is complete.

  • Workup (Filtration): Filter the resulting brown reaction mixture through a pad of diatomaceous earth. Wash the filter cake with water (200 mL) and dichloromethane (200 mL).

  • Workup (Extraction): Transfer the combined filtrate and washings to a separatory funnel. Separate the layers. Wash the organic layer successively with water (300 mL), 2 N HCl (3 x 200 mL), water (200 mL), 2 N NaOH (3 x 200 mL), and finally water (200 mL).

  • Isolation: Dry the dichloromethane solution over anhydrous potassium carbonate, filter, and evaporate the solvent under reduced pressure to yield a pale brown solid.

  • Purification: Dissolve the crude solid in boiling ethyl acetate (approx. 200 mL), filter while hot, and allow to cool. The product will crystallize as cream-colored rhombic crystals. Collect the crystals by vacuum filtration and dry in a vacuum desiccator.

ParameterValueReference
Typical Yield 89.9 g (69%)[1]
Melting Point 125–127 °C[1]
Molecular Formula C₁₇H₁₂N₂O
Molecular Weight 260.29 g/mol

Part 2: Application in the Synthesis of 1-Alkylisoquinoline Scaffolds

The true utility of the Reissert compound lies in the acidity of the proton at C-1. Treatment with a strong, non-nucleophilic base generates a stabilized carbanion (the Reissert anion), which is a potent nucleophile. This anion readily undergoes SN2 reactions with alkyl halides, providing a direct route to 1-alkylated Reissert intermediates. Subsequent hydrolysis under basic conditions eliminates the benzoyl and cyanide groups, leading to the aromatized 1-alkylisoquinoline. This sequence is a cornerstone of benzylisoquinoline alkaloid synthesis.[1]

Mechanism of Alkylation and Hydrolysis

Reissert Reissert Cmpd (1) Anion Reissert Anion (2) Reissert->Anion  + Base (NaH) - H₂ Alkylated Alkylated Intermediate (3) Anion->Alkylated  + R-X - X⁻ AlkylHalide R-X (e.g., BnCl) Tetrahedral Tetrahedral Intermediate (4) Alkylated->Tetrahedral  + OH⁻ (attack at C=O) Hydroxide OH⁻ Elimination Aromatization/ Elimination Tetrahedral->Elimination Rearrangement Product 1-Alkylisoquinoline (5) Elimination->Product Byproducts Benzoate + CN⁻ Elimination->Byproducts

Caption: Mechanism of Reissert anion formation, alkylation, and hydrolysis.

Causality in Experimental Design:
  • Base Selection (NaH/DMF): Sodium hydride (NaH) is an ideal base for this transformation. It is a strong, non-nucleophilic base that irreversibly deprotonates the C-1 position.[1] Its insolubility in the solvent, N,N-dimethylformamide (DMF), necessitates stirring, but the byproduct of the deprotonation is hydrogen gas, which simply evolves from the reaction, driving the equilibrium towards the anion. DMF is an excellent polar aprotic solvent that solvates the sodium cation, enhancing the nucleophilicity of the Reissert anion. However, it's important to note that NaH can also act as a reducing agent, and side reactions with DMF are possible, especially at elevated temperatures.[10]

  • Phase-Transfer Catalysis (PTC): An alternative, often milder, approach involves phase-transfer catalysis.[1][11] A quaternary ammonium salt (e.g., cetrimonium bromide) transports hydroxide ions from the aqueous phase into the organic phase to perform the deprotonation. This method avoids the use of pyrophoric NaH and can be more amenable to scale-up, often proceeding at room temperature.[12][13] Ultrasound irradiation has been shown to improve yields and shorten reaction times in PTC alkylations of Reissert compounds.[1][14]

  • Hydrolysis: The final step uses a strong aqueous base (e.g., NaOH) in ethanol. The hydroxide attacks the benzoyl carbonyl, initiating a cascade that results in the elimination of benzoate and cyanide, with the driving force being the formation of the stable, aromatic isoquinoline ring.

Detailed Protocol 2: Synthesis of 1-Benzylisoquinoline[1]
  • Anion Formation:

    • Wash sodium hydride (12.0 g of a 60% dispersion in oil, 0.300 mol) with dry hexanes (3 x 50 mL) by stirring and decanting the solvent under a nitrogen atmosphere.

    • Transfer the washed NaH to a dry 2-L, three-necked flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet.

    • Add dry DMF (200 mL) to form a slurry and cool the mixture to -10°C using a methanol-ice bath.

  • Alkylation:

    • In a separate flask, dissolve this compound (65.0 g, 0.250 mol) and benzyl chloride (32 g, 0.25 mol) in dry DMF (400 mL).

    • Add this solution dropwise to the stirred NaH slurry over 1 hour, maintaining the temperature at -10°C.

    • After the addition is complete, continue stirring at -10°C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Quenching & Isolation of Intermediate:

    • Pour the reaction mixture into a stirred mixture of water (1 L) and ice (500 g).

    • Extract the aqueous mixture with toluene (3 x 400 mL).

    • Wash the combined toluene extracts with water (4 x 200 mL), dry over anhydrous potassium carbonate, and evaporate the solvent under reduced pressure to yield crude 1-benzyl-2-benzoyl-1,2-dihydroisoquinoline-1-carbonitrile as an oil that solidifies on standing.

  • Hydrolysis:

    • Dissolve the crude intermediate in ethanol (500 mL) in a 2-L round-bottomed flask.

    • Add a solution of sodium hydroxide (200 g) in water (200 mL).

    • Reflux the mixture for 2 hours.

  • Final Workup and Purification:

    • Distill off the ethanol. Shake the residue with water (500 mL) and toluene (800 mL).

    • Separate the toluene layer, wash with water (2 x 200 mL), and then extract the product into acid by shaking vigorously with 2 N HCl (600 mL).

    • Cool the acidic aqueous layer in an ice bath and make it basic by the slow addition of 10 N NaOH.

    • Extract the liberated 1-benzylisoquinoline into toluene (3 x 300 mL).

    • Wash the combined organic layers with water, dry over anhydrous potassium carbonate, and evaporate the solvent. The crude product can be purified by distillation or crystallization.

ParameterValueReference
Intermediate Yield (crude) 85.8 g (98%)[1]
Final Product Yield 44.5 g (81% overall)[1]
Boiling Point (Final Product) 160–165 °C (0.05 mmHg)[1]
Spectroscopic Data (Intermediate) IR (KBr): 2236 (C≡N), 1669 (C=O) cm⁻¹[1]

Part 3: Application in the Synthesis of Spiro-Heterocycles via Cycloaddition

A more advanced application of Reissert compounds involves their conversion into reactive 1,3-dipoles or dienes for cycloaddition reactions. Treatment of the Reissert compound with a Lewis acid, such as tetrafluoroboric acid (HBF₄), generates a 2-benzoyl-1-cyano-1,2-dihydroisoquinolinium salt. This salt can act as a potent diene in [4+2] cycloaddition (Diels-Alder type) reactions with electron-rich dienophiles.[15] This methodology provides access to complex, spirocyclic frameworks which are of significant interest in medicinal chemistry due to their rigid three-dimensional structures and diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[9][16][17]

Mechanism of Spiro Compound Formation

Reissert Reissert Cmpd Salt Reissert Salt (Diene) Reissert->Salt + HBF₄ Cycloaddition [4+2] Cycloaddition (Concerted) Salt->Cycloaddition Dienophile Dienophile (e.g., Arylidene-indanedione) Dienophile->Cycloaddition SpiroAdduct Initial Spiro Adduct Cycloaddition->SpiroAdduct Hydrolysis Acidic Hydrolysis SpiroAdduct->Hydrolysis FinalSpiro Final Spiro-Pyrrole Product Hydrolysis->FinalSpiro

Caption: General workflow for spiro-heterocycle synthesis via [4+2] cycloaddition.

Causality in Experimental Design:
  • Salt Formation: The Lewis acid (HBF₄) coordinates to the benzoyl oxygen, which enhances the electrophilicity of the system. This facilitates the loss of the cyanide group and the formation of a stabilized cation which behaves as an electron-deficient diene system, primed for reaction with an electron-rich dienophile.[15]

  • Dienophile Choice: The reaction partners are typically electron-rich alkenes. 2-Arylmethylene-1,3-indanediones are effective dienophiles in this context. The concerted [4+2] cycloaddition mechanism leads to the formation of a six-membered ring, creating the spirocyclic junction with high regio- and stereoselectivity.[15][18][19]

  • Hydrolysis and Rearrangement: The initial cycloadducts are often unstable and are hydrolyzed in situ or in a subsequent step. Acidic hydrolysis cleaves the benzoyl group and can induce rearrangement to form a stable, tetrasubstituted pyrrole ring fused at the spiro center.[15]

Protocol 3: Representative Synthesis of a Spiro[indene-isoquinoline] Derivative

(This is a generalized protocol based on reported procedures for the cycloaddition of Reissert salts with 2-arylmethylene-1,3-indanediones)[15]

  • Salt Formation: In a dry flask under a nitrogen atmosphere, dissolve this compound (1.0 mmol) in anhydrous dichloromethane (10 mL). Cool the solution to 0°C. Add tetrafluoroboric acid-diethyl ether complex (HBF₄·OEt₂, 1.1 mmol) dropwise. Stir the mixture at 0°C for 30 minutes to form the Reissert salt in situ.

  • Cycloaddition: To the cold solution of the Reissert salt, add a solution of the 2-arylmethylene-1,3-indanedione (1.0 mmol) in anhydrous dichloromethane (5 mL).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (15 mL). Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Isolation and Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the spiro adduct.

  • (Optional) Hydrolysis: The isolated spiro adduct can be dissolved in a suitable solvent (e.g., ethanol) containing a catalytic amount of acid (e.g., HCl) and heated to reflux to induce hydrolysis and rearrangement to the corresponding tetrasubstituted pyrrole derivative.

Substrate (Dienophile)ConditionsProduct TypeTypical YieldReference
2-(Phenylmethylene)-1,3-indanedioneCH₂Cl₂, rt, 12hSpiro[indene-2,3'-pyrrole]Good[15]
(E)-3-Arylidene-4-chromanonesCH₂Cl₂, rtSpiro[pyrrole-3,3'-chromanone]Satisfying[15]
Diethyl AzodicarboxylateCH₂Cl₂, rtCondensation-Rearrangement Product-[20]

Conclusion

This compound is far more than a simple synthetic intermediate; it is a strategic linchpin that provides access to diverse and complex molecular architectures of proven medicinal value. The protocols detailed herein illustrate two of its most powerful applications. The first, a robust and scalable alkylation-hydrolysis sequence, provides a foundational route to the 1-benzylisoquinoline alkaloids, a class of compounds with a rich history and ongoing clinical relevance. The second, a sophisticated cycloaddition pathway, opens the door to novel spiro-heterocycles, offering chemists a tool to build three-dimensional complexity and explore new areas of chemical space for drug discovery. The reliability of its synthesis and the predictability of its reactivity ensure that this Reissert compound will remain an indispensable tool for researchers, scientists, and drug development professionals dedicated to the art and science of medicinal chemistry.

References

Preparation of 1,2,3,4-Tetrahydroisoquinoline-1-carboxylic Acid Derivatives: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of natural products and synthetic pharmaceuticals. The incorporation of a carboxylic acid functionality at the C1 position endows these molecules with a unique combination of a rigid bicyclic core and a versatile functional handle for further chemical modification. This guide provides an in-depth exploration of the key synthetic strategies for preparing 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid derivatives, complete with detailed experimental protocols and the underlying scientific rationale.

I. Strategic Approaches to the THIQ-1-Carboxylic Acid Core

The construction of the 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid backbone can be achieved through several robust and well-established synthetic methodologies. The choice of a particular route is often dictated by the desired substitution pattern on both the aromatic ring and the heterocyclic core, as well as considerations of stereochemistry. The three primary strategies discussed herein are the Pictet-Spengler reaction, the Bischler-Napieralski reaction followed by reduction, and the Ugi multi-component reaction.

A. The Pictet-Spengler Reaction: A Classic for Direct Cyclization

The Pictet-Spengler reaction is a cornerstone of isoquinoline synthesis, involving the condensation of a β-arylethylamine with a carbonyl compound, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to form the THIQ ring.[1][2][3] This method is particularly powerful for the synthesis of 1-substituted THIQs.

Mechanism and Rationale: The reaction proceeds through the formation of a Schiff base intermediate from the β-arylethylamine and the carbonyl compound.[4][5] Subsequent protonation of the imine nitrogen generates a highly electrophilic iminium ion. The electron-rich aromatic ring of the β-arylethylamine then acts as a nucleophile, attacking the iminium carbon to forge the crucial C-C bond and form the six-membered heterocyclic ring.[4][5] The presence of electron-donating groups on the aromatic ring significantly enhances its nucleophilicity, thereby facilitating the cyclization under milder conditions.[6]

Visualizing the Pictet-Spengler Reaction:

Pictet_Spengler cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product beta-Arylethylamine beta-Arylethylamine Schiff Base Schiff Base beta-Arylethylamine->Schiff Base + Carbonyl - H2O Carbonyl Compound Carbonyl Compound Carbonyl Compound->Schiff Base Iminium Ion Iminium Ion Schiff Base->Iminium Ion + H+ THIQ-1-carboxylic acid derivative THIQ-1-carboxylic acid derivative Iminium Ion->THIQ-1-carboxylic acid derivative Intramolecular Electrophilic Aromatic Substitution Bischler_Napieralski beta-Phenethylamide beta-Phenethylamide 3,4-Dihydroisoquinoline (DHIQ) 3,4-Dihydroisoquinoline (DHIQ) beta-Phenethylamide->3,4-Dihydroisoquinoline (DHIQ) Cyclodehydration (e.g., POCl3) 1,2,3,4-Tetrahydroisoquinoline (THIQ) 1,2,3,4-Tetrahydroisoquinoline (THIQ) 3,4-Dihydroisoquinoline (DHIQ)->1,2,3,4-Tetrahydroisoquinoline (THIQ) Reduction (e.g., NaBH4) Ugi_Reaction cluster_reactants Reactants 3,4-Dihydroisoquinoline 3,4-Dihydroisoquinoline N-Acyl-THIQ-1-carboxamide N-Acyl-THIQ-1-carboxamide 3,4-Dihydroisoquinoline->N-Acyl-THIQ-1-carboxamide Ugi-3CR Isocyanide Isocyanide Isocyanide->N-Acyl-THIQ-1-carboxamide Carboxylic Acid Carboxylic Acid Carboxylic Acid->N-Acyl-THIQ-1-carboxamide

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile, a key Reissert compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Here, we provide in-depth, field-proven insights and troubleshooting protocols to help you optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in this Reissert reaction, and why does it form?

A1: The most frequently encountered side product is 1-benzoylisoquinoline . This arises from a 1,2-rearrangement of the intermediate Reissert anion. This rearrangement is particularly favored at elevated temperatures. It is crucial to maintain low temperatures (typically below -5°C) after the formation of the Reissert anion to suppress this competing pathway[1].

Q2: I observe the formation of 1-cyanoisoquinoline in my reaction mixture. What causes this?

A2: The formation of 1-cyanoisoquinoline is typically due to the reaction of the Reissert anion with molecular oxygen[1]. This highlights the sensitivity of the intermediate to atmospheric conditions. To prevent this, the reaction must be conducted under a strictly inert atmosphere (e.g., dry nitrogen or argon)[1].

Q3: My yield is low, and I've isolated an aldehyde byproduct. What is the source of this impurity?

A3: An aldehyde byproduct can form from the attack of hydroxide ions on the intermediate N-benzoylisoquinolinium salt. This is followed by the ring-opening of the resulting carbinolamine. This side reaction is more prominent in biphasic systems where the aqueous cyanide solution has a high pH (typically around 10)[2].

Q4: Can the starting benzoyl chloride be a source of impurities?

A4: Yes. Benzoyl chloride is susceptible to hydrolysis, especially in the common two-phase methylene chloride/water system used for this reaction. Hydrolysis produces benzoic acid, which can complicate the reaction and purification. Using anhydrous, homogeneous conditions with a non-hydrolytic cyanide source like trimethylsilyl cyanide (TMSCN) can mitigate this issue[3].

Troubleshooting Guide: From Problem to Protocol

This section addresses specific experimental issues with explanations of their chemical origins and provides actionable protocols for resolution.

Problem 1: Low Yield with Significant Rearrangement Product (1-Benzoylisoquinoline)
  • Causality: The Reissert anion, once formed by deprotonation of the C-1 position, is in equilibrium with its rearranged isomer. This process has a significant thermal component. If the reaction temperature is not strictly controlled, especially after the anion is generated, the rearrangement becomes a major pathway, depleting the desired product.

  • Troubleshooting Workflow:

    G start Low Yield & Presence of 1-Benzoylisoquinoline check_temp Verify Temperature Control During Anion Formation & Alkylation start->check_temp temp_ok Temperature < -5°C? check_temp->temp_ok temp_high Issue: Thermal Rearrangement temp_ok->temp_high No check_base Review Base Addition temp_ok->check_base Yes solution_temp Protocol: Implement Strict Low-Temperature Control temp_high->solution_temp solution_base Protocol: Slow, Sub-surface Addition of Base to Pre-cooled Solution check_base->solution_base

    Figure 1. Troubleshooting workflow for rearrangement.
  • Corrective Protocol: Strict Low-Temperature Anion Formation

    • Assemble the reaction glassware and dry it thoroughly in an oven. Assemble it hot under a stream of dry, oxygen-free nitrogen[1].

    • Charge the flask with the Reissert compound (this compound) and dry N,N-dimethylformamide (DMF).

    • Cool the solution to -10°C using a suitable cooling bath (e.g., methanol-ice).

    • Prepare a slurry of sodium hydride (NaH) in a separate flask and cool it to -10°C.

    • Add the solution of the Reissert compound dropwise to the stirred NaH slurry, ensuring the internal temperature does not rise above -5°C[1].

    • Maintain this low temperature throughout the subsequent steps (e.g., alkylation) to prevent the rearrangement.

Problem 2: Formation of Aldehyde and Other Hydrolytic Byproducts
  • Causality: In the widely used biphasic methylene chloride/water system, the aqueous potassium or sodium cyanide solution is inherently basic. The resulting hydroxide ions can compete with cyanide as a nucleophile, attacking the N-benzoylisoquinolinium intermediate to form an unstable carbinolamine, which then undergoes ring-opening to yield an aldehyde[2].

  • Preventative Protocol: pH Control of Cyanide Solution

    • Prepare the aqueous solution of sodium cyanide (NaCN) or potassium cyanide (KCN).

    • Measure the pH of the solution. It will typically be around 10-11.

    • Carefully and in a well-ventilated fume hood , add concentrated HCl dropwise to the cyanide solution to adjust the pH to approximately 8[2]. This reduces the concentration of free hydroxide ions.

    • Add a buffer, such as sodium bicarbonate (NaHCO₃), to the reaction mixture to maintain the pH at this lower level[2].

    • Proceed with the addition of the isoquinoline and benzoyl chloride as per the standard procedure. This simple pH adjustment can significantly increase the yield of the desired Reissert compound while eliminating the formation of the aldehyde byproduct[2].

Reaction Condition Typical Outcome (Uncontrolled pH) Improved Outcome (pH 8)
pH of Cyanide Solution 10-11~8
Yield of Reissert Compound ~40%>70%
Yield of Aldehyde Byproduct ~30%0%
Data synthesized from findings reported in Reference[2].
Problem 3: Reaction Fails to Initiate or Proceeds with Low Conversion
  • Causality: This issue often stems from poor reagent quality or the presence of moisture. Benzoyl chloride can hydrolyze, and isoquinoline can be of insufficient purity. In biphasic systems, inefficient stirring can lead to poor mass transfer between the organic and aqueous phases, slowing the reaction. Anhydrous methods can be superior but require high-purity reagents.

  • Mechanism of Side Reactions:

    G cluster_main Main Reissert Pathway cluster_side Side Pathways IQ Isoquinoline Salt N-Benzoylisoquinolinium Intermediate IQ->Salt + Benzoyl Chloride BC Benzoyl Chloride BenzoicAcid Benzoic Acid BC->BenzoicAcid + H₂O (Hydrolysis) CN Cyanide (CN⁻) Product Desired Reissert Compound Salt->Product + CN⁻ Aldehyde Aldehyde Byproduct Salt->Aldehyde + OH⁻ (Attack & Ring Opening) H2O Water (H₂O) OH Hydroxide (OH⁻) H2O->OH

    Figure 2. Competing reactions in the aqueous Reissert synthesis.
  • Protocol: Anhydrous Reissert Synthesis This method avoids issues with water-sensitive reagents and hydrolytic side products[3].

    • Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (nitrogen or argon).

    • Use anhydrous methylene chloride as the solvent.

    • To a stirred solution of isoquinoline in methylene chloride, add a catalytic amount of aluminum chloride (AlCl₃).

    • Add benzoyl chloride to the mixture.

    • Add trimethylsilyl cyanide (TMSCN) dropwise. TMSCN serves as an anhydrous source of cyanide.

    • Stir the reaction at room temperature for approximately 4 hours.

    • Work-up involves passing the reaction mixture through a short column of silica gel to remove aluminum salts, followed by solvent evaporation. This method often provides higher yields and a cleaner crude product compared to biphasic systems[3].

References

Technical Support Center: Purification of 2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile, a key Reissert compound intermediate.[1] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for the purification of this compound from a crude reaction mixture.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process.

Q1: My crude product is a brown, sticky solid, not the "pale brown solid" described in the literature. What went wrong and how do I proceed?

A: The appearance of a dark and resinous crude product often points to side reactions or the presence of excess, high-boiling point starting materials. The Reissert reaction synthesizes the target compound from isoquinoline, benzoyl chloride, and an alkali metal cyanide like potassium cyanide.[2]

  • Causality:

    • Excess Benzoyl Chloride: Unreacted benzoyl chloride can hydrolyze to benzoic acid or react further to form complex byproducts.

    • Reaction Temperature: If the reaction temperature rises significantly above the recommended ~38°C, it can lead to polymerization and the formation of tar-like impurities.[2]

    • Inefficient Washing: The workup procedure involves sequential washes with acid and base to remove unreacted isoquinoline and benzoic acid, respectively.[2] Inadequate washing will leave these impurities in your crude product, contributing to the sticky texture.

  • Recommended Action:

    • Pre-purification Workup: Before attempting recrystallization or chromatography, dissolve the crude material in a suitable solvent like dichloromethane (DCM).

    • Aqueous Wash: Perform the acid/base washes as described in the synthesis protocol.[2] Wash with 2N HCl to remove basic isoquinoline, followed by a 2N NaOH wash to remove acidic benzoic acid, and finally with water to neutralize.

    • Re-isolation: Dry the organic layer over an anhydrous salt (e.g., potassium carbonate), filter, and evaporate the solvent under reduced pressure.[2] This should yield a more manageable solid. If it remains oily, it likely contains other impurities requiring chromatographic separation.

Q2: I performed a recrystallization from ethyl acetate as recommended, but my yield is very low (<40%). What are the likely causes?

A: Low yield after recrystallization is a common issue. The goal is to find a solvent where the compound is soluble when hot and sparingly soluble when cold. While ethyl acetate is a good starting point, several factors can drastically reduce recovery.[2]

  • Causality & Solutions:

    • Excessive Solvent: This is the most frequent cause. Using too much hot solvent will keep a significant portion of your product dissolved even after cooling.[3]

      • Troubleshooting Step: After filtering your crystals, take the filtrate (mother liquor) and try to concentrate it by about half using a rotary evaporator. Cool the concentrated solution again to see if a second crop of crystals forms. This confirms that excess solvent was the issue.

    • Premature Crystallization: If crystals form too rapidly in the hot solution upon the slightest cooling, impurities can become trapped within the crystal lattice, defeating the purpose of recrystallization.[3]

      • Solution: Add a small amount (1-2 mL) of additional hot solvent to the mixture to ensure everything is fully dissolved before allowing it to cool slowly.[3]

    • Inappropriate Flask Size: Using a flask that is too large for the volume of solvent results in a shallow pool of liquid with a high surface area, leading to rapid cooling and solvent evaporation, which encourages overly fast crystallization.[3]

      • Solution: Transfer the solution to a smaller flask to minimize surface area and allow for slower, more controlled cooling.

Q3: My NMR spectrum shows the desired product, but there are persistent, unidentifiable peaks. How can I identify and remove these impurities?

A: Identifying unknown peaks is crucial for devising a removal strategy. These often originate from common lab solvents, reagents, or side products from the Reissert reaction.

  • Step 1: Identify the Impurity

    • Residual Solvents: Compare the chemical shifts of the unknown peaks to standard tables of common laboratory solvents (e.g., dichloromethane, ethyl acetate, hexane).[4]

    • Reaction Byproducts: Consider potential side products. A common impurity is benzaldehyde, arising from the hydrolysis of benzoyl chloride. Benzoic acid may also be present if the basic wash was insufficient. Unreacted isoquinoline is another possibility.

    • Silicone Grease: If you used greased joints, you might see broad signals characteristic of silicone grease.[5]

  • Step 2: Devise a Removal Strategy

    • Solvent Impurities: Can often be removed by drying the product under a high vacuum for several hours.

    • Benzaldehyde/Benzoic Acid: If these are present, column chromatography is the most effective removal method. Benzaldehyde is less polar than the product, while benzoic acid is more polar.

    • Isoquinoline: A repeat of the 2N HCl wash should remove residual isoquinoline.

Purification Method Selection

The choice between recrystallization and column chromatography depends on the impurity profile of your crude product.

G start Crude Product Analysis (TLC) check_purity Check Purity (TLC/NMR) start->check_purity Is there one major spot with minor baseline or very close-running impurities? recrystallization Attempt Recrystallization (e.g., Ethyl Acetate) pure_product Pure Product recrystallization->pure_product Purity Confirmed repeat_purification Impure: Repeat Purification or Re-evaluate Method recrystallization->repeat_purification Still Impure column Perform Column Chromatography column->pure_product Purity Confirmed column->repeat_purification Still Impure check_purity->recrystallization Yes check_purity->column No (multiple spots, streaking) G start Problem Encountered no_elution Compound Won't Elute start->no_elution poor_sep Poor Separation start->poor_sep tailing Compound Tailing start->tailing sol_no_elution Solution: Increase eluent polarity. Check for decomposition on silica via 2D TLC. no_elution->sol_no_elution sol_poor_sep Solution: Check sample load (do not overload). Ensure proper column packing. Re-optimize eluent system with TLC. poor_sep->sol_poor_sep sol_tailing Solution: Increase eluent polarity after product begins to elute. Consider deactivating silica if compound is acidic/basic. tailing->sol_tailing

References

How to prevent the rearrangement of the Reissert anion during alkylation.

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Reissert Alkylation-Rearrangement Dilemma

The alkylation of Reissert compounds is a powerful method for the synthesis of substituted isoquinolines and quinolines, key structural motifs in many pharmaceuticals and natural products. The reaction proceeds through the formation of a "Reissert anion," a resonance-stabilized carbanion, which can then be alkylated. However, this reactive intermediate is also prone to a competing rearrangement reaction, which often leads to the formation of undesired ketone byproducts, thereby reducing the yield of the desired alkylated product.[1][2]

This guide will delve into the factors that govern the competition between alkylation and rearrangement, providing troubleshooting strategies and optimized protocols to favor the desired alkylation pathway.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Reissert anion rearrangement?

A1: The rearrangement of the Reissert anion is a well-documented intramolecular process.[1] After the deprotonation of the Reissert compound at the C-1 position, the resulting anion can undergo a 1,4-acyl migration from the nitrogen to the anionic carbon. This rearrangement is often irreversible and leads to the formation of a more stable, conjugated system which, upon workup, yields a ketone.[1][3] The driving force for this rearrangement is the formation of a stable carboxylate-like intermediate.[4]

Q2: My reaction is yielding primarily the rearranged ketone. What are the most likely causes?

A2: A high proportion of the rearranged product typically points to one or more of the following factors:

  • Reaction Conditions: High temperatures, prolonged reaction times, and the use of certain base/solvent combinations can favor the rearrangement pathway.

  • Steric Hindrance: A sterically demanding alkylating agent or a bulky Reissert compound can slow down the rate of alkylation, giving the anion more time to rearrange.

  • Leaving Group: A poor leaving group on the alkylating agent will result in a slower SN2 reaction, again favoring the rearrangement.

  • Base and Solvent Choice: The nature of the base and solvent significantly influences the reactivity and stability of the Reissert anion.

Q3: How does the choice of base and solvent affect the outcome of the reaction?

A3: The base and solvent system is critical in controlling the fate of the Reissert anion.

  • Bases: Strong, non-nucleophilic bases are generally preferred for generating the Reissert anion. Sodium hydride (NaH) in an aprotic polar solvent like DMF is a common choice.[1][2] However, alternative systems like potassium hydroxide (KOH) with a crown ether or phase-transfer catalysis (PTC) conditions have been shown to be highly effective, often providing better yields of the alkylated product.[5]

  • Solvents: Aprotic polar solvents like DMF or DMSO can stabilize the Reissert anion, but may also facilitate the rearrangement. Less polar solvents like benzene or acetonitrile, particularly under phase-transfer conditions, can favor alkylation.[5] The choice of solvent can also influence the solubility of the reactants and intermediates, impacting reaction rates.

Troubleshooting Guide: Minimizing Rearrangement

This section provides a systematic approach to troubleshooting and optimizing the alkylation of Reissert compounds.

Issue 1: Predominant Formation of the Rearranged Product
Potential Cause Troubleshooting Step Scientific Rationale
High Reaction Temperature Conduct the reaction at a lower temperature. Start at 0°C or even -78°C and allow the reaction to slowly warm to room temperature.The rearrangement reaction often has a higher activation energy than the alkylation. Lowering the temperature will disproportionately slow the rate of rearrangement.
Slow Alkylation Rate Use a more reactive alkylating agent (e.g., iodide > bromide > chloride). Ensure the alkylating agent is pure and free of inhibitors.A faster SN2 reaction will outcompete the intramolecular rearrangement.
Inappropriate Base/Solvent System Switch to a phase-transfer catalysis (PTC) system.[5] For example, use 50% aqueous NaOH with benzene or acetonitrile and a catalyst like cetrimonium bromide.PTC conditions can generate the anion at the interface of the two phases, where it can immediately react with the alkylating agent in the organic phase, minimizing its lifetime in a state where it can rearrange.
Prolonged Reaction Time Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.Extended reaction times, especially at elevated temperatures, provide more opportunity for the anion to rearrange.
Issue 2: Low Overall Yield and Complex Product Mixture
Potential Cause Troubleshooting Step Scientific Rationale
Side Reactions Consider alternative alkylation methods that do not proceed via a free anion. For example, some modern alkylating agents can be used under neutral or mildly basic conditions.[6]This can circumvent the formation of the rearrangement-prone anion altogether.
Anion Instability Investigate the use of weakly coordinating anions or additives that can stabilize the Reissert anion without promoting rearrangement.[7][8] This is an area of active research.A more stable anion may be less prone to intramolecular reactions.
Single Electron Transfer (SET) Processes Be aware that with certain alkylating agents (e.g., isopropyl iodide), SET pathways can lead to a variety of side products.[1] If suspected, consider using a different alkylating agent.SET can lead to radical intermediates and a more complex reaction profile.

Experimental Protocols

Protocol 1: Phase-Transfer Catalysis (PTC) for Alkylation

This protocol is adapted from a study that demonstrated high yields of alkylated Reissert compounds with minimal rearrangement.[5]

Step-by-Step Methodology:

  • To a stirred mixture of the Reissert compound (1.0 eq) and the alkyl halide (1.05 eq) in benzene or acetonitrile, add a catalytic amount of cetyltrimethylammonium bromide ("cetrimonium bromide") (0.02-0.05 eq).

  • Flush the reaction vessel with an inert gas (e.g., argon).

  • Add 50% aqueous sodium hydroxide (a sufficient volume to ensure efficient stirring of the biphasic mixture).

  • Stir the mixture vigorously at room temperature for 1.5 to 2 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully acidify the mixture to a pH of approximately 6 with 5% sulfuric acid.

  • Extract the product with a suitable organic solvent (e.g., benzene or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by crystallization or silica gel chromatography.

Protocol 2: Crown Ether Mediated Alkylation

This method also offers an excellent alternative to traditional strong base/aprotic solvent systems.[5]

Step-by-Step Methodology:

  • In a flame-dried flask under an argon atmosphere, combine the Reissert compound (1.0 eq), the alkyl halide (1.0 eq), powdered potassium hydroxide (excess), and a catalytic amount of dicyclohexyl-18-crown-6 (0.05 eq).

  • Cool the mixture to 0°C.

  • Add dry benzene via syringe and stir the mixture at 0°C for 15 minutes.

  • Allow the reaction to warm to room temperature and stir for an additional 90 minutes.

  • Acidify the reaction mixture to pH 5 with 5% aqueous sulfuric acid.

  • Extract the product with benzene.

  • Dry the combined organic extracts over a suitable drying agent, filter, and evaporate the solvent.

  • Purify the product as needed.

Visualizing the Reaction Pathways

To better understand the competing reactions, the following diagrams illustrate the key mechanistic steps.

Reissert_Alkylation_vs_Rearrangement cluster_0 Reissert Compound cluster_1 Anion Formation cluster_2 Reaction Pathways cluster_3 Final Product Reissert Reissert Compound Anion Reissert Anion Reissert->Anion + Base - H+ Alkylation Desired Alkylated Product Anion->Alkylation + R-X (Alkylation) (Favored by low temp, PTC) Rearrangement Rearranged Intermediate Anion->Rearrangement 1,4-Acyl Shift (Rearrangement) (Favored by high temp) Ketone Ketone Byproduct Rearrangement->Ketone Workup

Caption: Competing pathways of the Reissert anion.

PTC_Mechanism NaOH NaOH (aq) QOH Q+OH- ReissertH Reissert-H QOH->ReissertH ReissertAnion [Reissert]- Q+ ReissertH->ReissertAnion Deprotonation ReissertR Reissert-R (Product) ReissertAnion->ReissertR Alkylation RX R-X QX Q+X- QX->NaOH

Caption: Simplified workflow of Phase-Transfer Catalysis.

Conclusion

The rearrangement of the Reissert anion during alkylation is a significant challenge that can be overcome with a rational approach to reaction design and optimization. By carefully selecting the reaction conditions, particularly the base, solvent, and temperature, it is possible to heavily favor the desired alkylation pathway. The use of phase-transfer catalysis or crown ethers represents a particularly effective strategy for achieving high yields of the alkylated products.[5] Understanding the underlying mechanisms of both the desired reaction and the competing rearrangement is paramount for successful troubleshooting and the development of robust synthetic procedures.

References

Long-term stability and optimal storage conditions for Reissert compounds.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Reissert Compounds

A Guide to Long-Term Stability and Optimal Storage for Researchers

Welcome to the technical support center for Reissert compounds. As a Senior Application Scientist, I've designed this guide to move beyond simple storage instructions and provide you with a deeper understanding of the chemical principles governing the stability of these versatile intermediates. This resource is structured to help you anticipate potential issues, troubleshoot problems, and ensure the integrity of your compounds for reproducible, high-quality experimental results.

Part 1: The Fundamentals of Reissert Compound Stability

Before diving into specific questions, it's crucial to understand the inherent chemical nature of Reissert compounds (1-acyl-2-cyano-1,2-dihydroquinolines or isoquinolines). Their structure contains two primary points of vulnerability that dictate their stability and handling requirements: the N-acyl-amino nitrile moiety and the dihydro-heterocyclic ring.

  • Hydrolytic Instability : The N-acyl and nitrile functional groups are susceptible to hydrolysis. This process can be catalyzed by acid or base and is accelerated by the presence of water.[1][2][3] Hydrolysis can lead to the cleavage of the acyl group or conversion of the nitrile to a carboxylic acid, fundamentally altering the compound's reactivity.

  • Oxidative Instability : The dihydro-quinoline or -isoquinoline ring is sensitive to oxidation, particularly in basic solutions.[4] Autoxidation can lead to the formation of the corresponding aromatic quinaldonitrile or isoquinaldonitrile, resulting in the loss of the compound's characteristic Reissert reactivity.[4]

Understanding these two degradation pathways is the key to establishing effective storage and handling protocols. The primary goal is to minimize exposure to moisture, oxygen, and catalytic acidic or basic conditions.

Part 2: Frequently Asked Questions (FAQs)

This section addresses the most common questions our team receives regarding the storage and handling of Reissert compounds.

Q1: What are the absolute optimal conditions for long-term storage?

For maximum long-term stability (months to years), Reissert compounds should be stored as a neat, dry solid under an inert atmosphere at low temperatures .

  • Causality : Storing the compound as a solid minimizes molecular mobility, dramatically slowing the rate of any potential intermolecular degradation reactions.[5] An inert atmosphere (argon or nitrogen) prevents oxidative degradation of the dihydro-heterocyclic ring.[4][5][6] Low temperatures (≤ -20°C) further reduce the rate of all chemical degradation processes.[7]

Q2: Can I store Reissert compounds in solution? If so, what is the best solvent?

While storing as a solid is preferred for the long term, short-term storage (days to weeks) in solution is often necessary for experimental workflows.

  • Recommendation : Use a dry, aprotic solvent such as anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene.

  • Causality : Aprotic solvents lack acidic protons and cannot participate in hydrolysis. Using an anhydrous grade is critical to prevent water-mediated degradation.[3] Avoid protic solvents like methanol or ethanol, and never store Reissert compounds in aqueous solutions or buffers unless for immediate use in a reaction.

Q3: How do I properly handle and aliquot a Reissert compound to maintain its integrity?

Improper handling is a common source of compound degradation. Every time a container is opened, the compound is exposed to atmospheric moisture and oxygen.

  • Best Practice :

    • Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold compound.[8]

    • Handle the solid in a glove box or under a stream of inert gas (argon or nitrogen).

    • Weigh out the desired amount quickly.

    • Backfill the container with inert gas before sealing tightly.

    • For frequently used compounds, consider preparing and storing smaller aliquots in separate vials to avoid repeated exposure of the main stock.

Q4: What are the visible signs that my Reissert compound may have degraded?

Visual inspection can provide the first clues of degradation.

  • Color Change : Many pure Reissert compounds are white or off-white crystalline solids. The development of a yellow or brown color often indicates oxidation or the formation of polymeric byproducts.

  • Change in Physical State : If the compound was a crisp solid and has become gummy or oily, it has likely absorbed moisture, which can lead to hydrolysis.[8]

If you observe these changes, you must validate the compound's purity before use.

Part 3: Troubleshooting Guide

This guide provides a logical workflow for assessing the integrity of a Reissert compound when degradation is suspected.

My reaction using a Reissert compound failed or gave a low yield. How do I know if the compound was the problem?

A failed reaction is often the first sign of a compromised Reissert compound. Before re-running the reaction, it is essential to assess the purity of your starting material.

Troubleshooting Workflow for Suspected Degradation

G cluster_0 Initial Observation cluster_1 Quick Qualitative Check cluster_2 Quantitative & Structural Confirmation cluster_3 Action A Reaction Failure / Low Yield or Visual Signs of Degradation B Perform Thin-Layer Chromatography (TLC) (Compare to a fresh sample if possible) A->B C Single Spot Observed? B->C D Multiple Spots or Streaking Observed (Indicates Impurities) C->D No E Proceed with Caution. Compound may be usable but purity is questionable. C->E Yes F Perform HPLC and/or NMR Analysis D->F E->F If quantitative result is critical G Purity >95% and Correct Structure Confirmed? F->G H Compound is likely degraded. Purify by recrystallization or column chromatography, or procure a new batch. G->H No I Compound is suitable for use. Troubleshoot other reaction parameters (reagents, conditions). G->I Yes

Caption: Troubleshooting workflow for assessing Reissert compound integrity.

Part 4: Key Degradation Pathways

To make informed decisions, it is helpful to visualize the primary ways a Reissert compound can decompose.

Primary Degradation Pathways

Caption: Major chemical pathways for Reissert compound degradation.

Part 5: Data Summary and Protocols

Table 1: Recommended Storage Conditions Summary
ConditionSolid (Neat)Solution (Anhydrous Aprotic Solvent)
Temperature ≤ -20°C (Recommended)≤ -20°C
2-8°C (Acceptable, short-term)2-8°C (Short-term only)
Atmosphere Inert Gas (Argon/Nitrogen)Inert Gas (Argon/Nitrogen)
Container Glass vial with Teflon-lined capGlass vial with Teflon-lined cap
Max Duration > 1 year1-2 weeks (variable)
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of a Reissert compound. The specific column and mobile phase may need optimization.

  • Objective : To quantify the purity of the Reissert compound and detect non-volatile impurities.[9]

  • Instrumentation : HPLC system with a UV-Vis detector and a C18 reversed-phase column.

  • Procedure :

    • Sample Preparation : Accurately prepare a ~1 mg/mL solution of the Reissert compound in acetonitrile or a suitable solvent mixture.

    • Mobile Phase : Prepare Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).

    • Gradient Program :

      • Start with a high percentage of Solvent A (e.g., 70-90%).

      • Run a linear gradient to a high percentage of Solvent B over 15-20 minutes.

      • Hold at high organic content for several minutes to elute any non-polar impurities.

      • Return to initial conditions and allow the column to re-equilibrate.

    • Detection : Monitor at a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm).

    • Analysis : Integrate the peak areas. The purity is calculated as the area of the main peak divided by the total area of all peaks. A pure compound should show a major peak with >95% of the total area. Degradation products will appear as separate, often more polar or non-polar, peaks.

Protocol 2: Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol confirms the chemical structure and can reveal impurities that may not be UV-active.

  • Objective : To verify the structural integrity of the Reissert compound.[10][]

  • Instrumentation : NMR Spectrometer (300 MHz or higher).

  • Procedure :

    • Sample Preparation : Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Acquisition : Acquire a ¹H NMR spectrum.

    • Analysis :

      • Confirm the presence of the characteristic proton signal for the C1-hydrogen (the carbon bearing the nitrile group), which typically appears as a singlet in a specific region of the spectrum.

      • Check for the presence of signals corresponding to the acyl group and the dihydro-heterocyclic ring protons.

      • Look for unexpected signals. The appearance of sharp peaks corresponding to the aromatic parent heterocycle (e.g., quinoline or isoquinoline) is a clear indicator of degradation. A broad signal in the baseline may suggest polymeric impurities.

By implementing these storage strategies and validation protocols, you can significantly extend the shelf-life of your Reissert compounds and ensure the reliability of your experimental data.

References

Troubleshooting low conversion in the alkylation of Reissert compounds.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Alkylation of Reissert Compounds

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the alkylation of Reissert compounds. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with this powerful yet nuanced transformation. Low conversion or the prevalence of side products can be a significant hurdle. This resource is structured as a series of troubleshooting questions and in-depth answers, moving from common high-level problems to specific, targeted solutions. Our goal is to not only provide protocols but to explain the chemical principles behind them, empowering you to diagnose and solve problems effectively in your own laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Reissert alkylation has very low conversion, and I'm recovering mostly starting material. Where should I begin troubleshooting?

This is the most common issue and typically points to a failure in the first critical step of the reaction: the deprotonation of the Reissert compound to form the Reissert anion. Without the formation of this key nucleophile, no alkylation can occur. A systematic check of your reagents and conditions is the most logical starting point.

G cluster_base Base Issues cluster_reagents Reagent & Solvent Issues cluster_conditions Condition Issues start Low Conversion Observed (High Starting Material) check_base Step 1: Verify Base Activity & Stoichiometry start->check_base check_reagents Step 2: Assess Reagent & Solvent Purity check_base->check_reagents Base is OK base_strength Is pKa high enough? (e.g., NaH, LDA) check_base->base_strength base_quality Is base fresh & anhydrous? check_base->base_quality base_equiv Using >1 equivalent? check_base->base_equiv check_conditions Step 3: Optimize Reaction Conditions check_reagents->check_conditions Reagents are OK reissert_purity Reissert Compound pure? check_reagents->reissert_purity solvent_dry Is solvent anhydrous? check_reagents->solvent_dry alkyl_halide_ok Alkylating agent reactive? check_reagents->alkyl_halide_ok success Successful Alkylation check_conditions->success Conditions Optimized temp_control Temperature appropriate? check_conditions->temp_control time_control Sufficient reaction time? check_conditions->time_control mixing_control Adequate mixing? check_conditions->mixing_control

Q2: How do I select the right base, and how can I be sure it's active?

The choice and handling of the base are paramount. The base's function is to deprotonate the C-H bond adjacent to the nitrile group, which is made acidic by the electron-withdrawing effects of the nitrile and the acyl group. Incomplete deprotonation is a primary cause of reaction failure.[1]

Causality: The Reissert anion is the key nucleophilic species in this reaction. Its formation is an acid-base equilibrium. To drive this equilibrium to the right and ensure a sufficient concentration of the anion, the base used must have a conjugate acid with a pKa significantly higher than that of the Reissert compound's alpha-proton.

Troubleshooting & Optimization:

ParameterRecommendationPotential Issue if Ignored
Base Strength Choose a strong, non-nucleophilic base. Sodium hydride (NaH), lithium diisopropylamide (LDA), or potassium tert-butoxide (KOtBu) are common choices.A weak base (e.g., triethylamine, carbonates) will not be strong enough to deprotonate the Reissert compound effectively, leading to no reaction.
Stoichiometry Use a slight excess of the base (e.g., 1.1-1.2 equivalents).Using less than one equivalent will result in incomplete deprotonation and unreacted starting material.
Base Quality Use a fresh bottle of base or a freshly prepared solution (for LDA). NaH should be a fine gray powder, not a white crust (which is NaOH/Na2CO3).Strong bases are highly sensitive to moisture and air.[1] Degraded base will be inactive and will not initiate the reaction.

Field Protocol: Verifying Base Activity (Informal) A simple, albeit qualitative, test for NaH activity is to add a small amount (spatula tip) to anhydrous DMF or THF under an inert atmosphere. Vigorous bubbling (hydrogen evolution) upon stirring indicates active hydride. For LDA, a drop of the solution onto a pH strip should indicate a very high pH.

Q3: I see starting material consumption, but my yield of the alkylated product is still low. What are the likely side reactions?

If your Reissert compound is being consumed but the desired product is not forming in high yield, you are likely facing competing reaction pathways. The Reissert anion is not only a good nucleophile but can also undergo other transformations, especially under the reaction conditions.

G RC Reissert Compound Anion Reissert Anion RC->Anion + Base DesiredProduct Desired Alkylated Product Anion->DesiredProduct + R-X (SN2) SideProduct1 Rearrangement Product (e.g., 1-Benzoylisoquinoline) Anion->SideProduct1 Rearrangement (if no R-X present) SideProduct2 Hydrolysis Products Anion->SideProduct2 + H₂O (Quench) Base Strong Base (e.g., NaH) Base->Anion AlkylHalide Alkyl Halide (R-X) AlkylHalide->DesiredProduct Water Trace H₂O Water->SideProduct2

Common Side Reactions:

  • Base-Catalyzed Rearrangement: In the absence of a reactive electrophile (the alkylating agent), the Reissert anion can rearrange. For isoquinoline-based Reissert compounds, this often leads to the formation of a 1-aroylisoquinoline.[2][3] This is often observed if the alkylating agent is added too slowly or is unreactive.

  • Hydrolysis: Reissert compounds can be sensitive to hydrolysis, especially under acidic or strongly basic conditions, which cleaves the molecule to produce an aldehyde and a carboxylic acid derivative.[4][5] This is primarily a concern during workup but can also occur if the reaction medium is not scrupulously anhydrous.

  • Over-alkylation: While less common for mono-alkylation, if a very strong base is used in large excess with a highly reactive alkylating agent, dialkylation can sometimes occur, though this is more of an issue in similar systems like malonic ester synthesis.[6]

Minimization Strategy: The key is to ensure that the Reissert anion, once formed, reacts quickly with the alkylating agent. This is achieved by:

  • Adding the alkylating agent promptly after the formation of the anion.

  • Using a reactive alkylating agent (Iodide > Bromide > Chloride).[7]

  • Ensuring the reaction is run under strictly anhydrous conditions to prevent quenching of the anion.

Q4: My reaction is heterogeneous and seems to be stalling. Could phase-transfer catalysis help?

Absolutely. Many Reissert alkylations are performed using sodium hydride in a solvent like DMF, which can lead to a heterogeneous mixture.[2] Poor mixing or insolubility can dramatically slow down the reaction. Phase-transfer catalysis (PTC) is an excellent alternative that often provides cleaner reactions and higher yields by improving the interaction between reactants.[8]

Causality: A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) or a crown ether, facilitates the transfer of the base (e.g., hydroxide from a 50% NaOH solution) or the Reissert anion into the organic phase where the alkylating agent resides.[9][10] This creates a homogeneous environment for the reaction to occur efficiently, often at room temperature.

Field Protocol: Reissert Alkylation via Phase-Transfer Catalysis

This protocol is adapted from methodologies proven to be effective for the alkylation of isoquinoline Reissert compounds.[8]

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add the Reissert compound (1.0 eq.), the alkylating agent (1.05-1.1 eq.), and the phase-transfer catalyst (e.g., cetrimonium bromide, ~0.05 eq.).

  • Solvent Addition: Add an appropriate organic solvent (e.g., benzene, toluene, or acetonitrile).

  • Inert Atmosphere: Flush the flask with an inert gas (Argon or Nitrogen).

  • Base Addition: Add a concentrated aqueous solution of a strong base (e.g., 50% w/w NaOH) in one portion via syringe.

  • Reaction: Stir the biphasic mixture vigorously at room temperature. The reaction is often complete within 1-3 hours.

  • Monitoring: Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, dilute the mixture with water and the organic solvent used for the reaction. Separate the organic layer.

  • Extraction: Extract the aqueous layer 2-3 times with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

References

Technical Support Center: Challenges in the Hydrolysis of N-Benzoyl Reissert Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the hydrolysis of N-benzoyl Reissert compounds. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this important transformation in their synthetic workflows. Here, we will address common challenges encountered during the hydrolysis step, providing in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments. Our focus is on not just what to do, but why a particular approach is scientifically sound, empowering you to make informed decisions in the laboratory.

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired Aldehyde

Question: My hydrolysis reaction of an N-benzoyl Reissert compound is resulting in a very low yield of the target aldehyde. What are the potential causes and how can I optimize the reaction for a better outcome?

Answer: A low yield of the desired aldehyde is a frequent issue and can stem from several factors, including incomplete reaction, product degradation, or suboptimal workup procedures. The acid-catalyzed hydrolysis of Reissert compounds is a nuanced process that involves the cleavage of the N-acyl group and elimination of the cyanide to unmask the aldehyde.[1][2][3][4]

Causality and Solutions:

  • Incomplete Hydrolysis: The reaction may not have proceeded to completion. This can be due to insufficient reaction time, low temperature, or inadequate acid concentration. The stability of the Reissert compound can influence the required reaction conditions.

  • Aldehyde Degradation: Aldehydes can be sensitive to strongly acidic conditions and prolonged heating, leading to decomposition or side reactions.

  • Formation of Byproducts: The reaction can be diverted to form stable byproducts such as quinaldic acid and quinaldamide, which will lower the yield of the desired aldehyde.[1][2]

Troubleshooting Workflow:

start Low Aldehyde Yield check_completion Monitor reaction by TLC. Is starting material consumed? start->check_completion increase_conditions Increase reaction time, temperature, or acid concentration. check_completion->increase_conditions No check_byproducts Analyze crude mixture for quinaldic acid/quinaldamide. check_completion->check_byproducts Yes increase_conditions->check_completion optimize_hydrolysis Modify hydrolysis conditions: - Lower temperature - Use milder acid check_byproducts->optimize_hydrolysis Yes workup_issue Is the aldehyde lost during workup? check_byproducts->workup_issue No end Improved Aldehyde Yield optimize_hydrolysis->end modify_workup - Minimize exposure to strong acid/base - Use gentle extraction techniques workup_issue->modify_workup Yes workup_issue->end No modify_workup->end

Caption: Troubleshooting workflow for low aldehyde yield.

Optimized Protocol for Acid-Catalyzed Hydrolysis:

  • Dissolution: Dissolve the N-benzoyl Reissert compound in a suitable solvent mixture, such as ethanol/water or acetic acid/water.

  • Acid Addition: Add a mineral acid, like concentrated hydrochloric acid or sulfuric acid, to the solution. The amount of acid should be carefully controlled; typically, a 2-5 molar excess is sufficient.

  • Heating: Heat the reaction mixture to reflux. The optimal temperature and time will vary depending on the substrate. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid carefully with a base such as sodium bicarbonate or sodium hydroxide solution.

  • Extraction: Extract the aldehyde product with an organic solvent like dichloromethane or ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or crystallization.[5]

Problem 2: Formation of Significant Byproducts

Question: My reaction mixture contains significant quantities of quinaldic acid and quinaldamide, diminishing the yield of my desired aldehyde. Why are these byproducts forming, and how can their formation be suppressed?

Answer: The formation of quinaldic acid and quinaldamide is a known complication in the hydrolysis of quinoline-based Reissert compounds.[1] These byproducts arise from a competing reaction pathway where the nitrile group is hydrolyzed.

Mechanistic Insight:

The acid-catalyzed hydrolysis proceeds through a proposed cyclic intermediate.[2] While the desired pathway leads to the elimination of the cyanide and formation of the aldehyde, a parallel pathway involves the hydration of the nitrile group to an amide (quinaldamide), which can be further hydrolyzed to the carboxylic acid (quinaldic acid).

reissert N-Benzoyl Reissert Compound intermediate Cyclic Intermediate reissert->intermediate H+, H2O aldehyde Desired Aldehyde + Benzoic Acid + HCN intermediate->aldehyde Favored Pathway byproducts Quinaldamide -> Quinaldic Acid intermediate->byproducts Competing Pathway (Nitrile Hydrolysis)

Caption: Competing pathways in Reissert hydrolysis.

Strategies to Minimize Byproduct Formation:

StrategyRationaleRecommended Action
Lower Reaction Temperature The activation energy for nitrile hydrolysis may be higher than that for aldehyde formation.Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Control Acid Concentration Very high acid concentrations can promote the complete hydrolysis of the nitrile group.Use the minimum amount of acid necessary to catalyze the reaction effectively.
Shorter Reaction Time Prolonged reaction times can lead to the accumulation of byproducts.Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed.
Problem 3: Reaction Stalls or is Incomplete

Question: My hydrolysis reaction appears to cease before all the starting material is consumed. What could be causing this incomplete conversion?

Answer: A stalled reaction can be frustrating. Several factors can contribute to an incomplete reaction, including issues with the catalyst, solubility, or the presence of inhibitors.

Potential Causes and Solutions:

  • Insufficient Acid: The acid acts as a catalyst and may be consumed by basic impurities in the starting material or solvent. Ensure the use of a sufficient excess of acid.

  • Poor Solubility: The Reissert compound or an intermediate may have poor solubility in the reaction medium, preventing it from reacting further. Consider using a co-solvent to improve solubility.

  • Deactivation of Catalyst: While less common with mineral acids, any component that neutralizes the acid will halt the catalysis. Ensure all reagents and solvents are of appropriate purity.

  • Equilibrium: The hydrolysis of esters can be a reversible process.[6][7] While Reissert hydrolysis is generally driven to completion, using a large excess of water can help push the equilibrium towards the products.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the acid-catalyzed hydrolysis of N-benzoyl Reissert compounds?

The mechanism is believed to involve the initial protonation of the carbonyl oxygen, followed by an intramolecular cyclization. This is followed by a series of steps that result in the cleavage of the N-benzoyl group and the elimination of hydrogen cyanide to yield the aldehyde and the corresponding heterocyclic carboxylic acid derivative.[1][2][8][9]

Q2: Can the hydrolysis be carried out under basic conditions? What are the potential complications?

While acid-catalyzed hydrolysis is more common, basic conditions can also be employed. However, this can lead to different challenges. Reissert compounds can undergo autoxidation in basic solutions, leading to the formation of isoquinaldonitriles or quinaldonitriles.[10] Additionally, the Cannizzaro reaction could be a competing pathway if the resulting aldehyde lacks an alpha-hydrogen.

Q3: How can I effectively monitor the progress of the hydrolysis reaction?

Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to separate the starting material, product, and any major byproducts. The disappearance of the starting material spot and the appearance of the product spot indicate the progress of the reaction.

Q4: What are the best practices for purifying the aldehyde product?

After the workup and extraction, the crude aldehyde can be purified using several techniques:

  • Column Chromatography: This is a very effective method for separating the aldehyde from byproducts and unreacted starting material. Silica gel is a common stationary phase.

  • Crystallization: If the aldehyde is a solid, crystallization from a suitable solvent can be an excellent purification method.[5]

  • Distillation: For volatile aldehydes, distillation under reduced pressure can be used for purification.

References

Validation & Comparative

A Comparative Guide to Cyanide Donors: The Role of 2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the introduction of the nitrile functional group remains a cornerstone transformation, providing a gateway to a diverse array of chemical entities including amines, carboxylic acids, and complex heterocyclic systems. The choice of a cyanide donor is a critical decision, balancing reactivity, substrate scope, and, most importantly, operational safety. This guide provides an in-depth comparison of 2-benzoyl-1,2-dihydroisoquinoline-1-carbonitrile, a classic Reissert compound, with common alternative cyanide sources. We will delve into the mechanistic nuances, practical handling considerations, and present experimental data to inform your selection of the optimal reagent for your synthetic challenges.

The Quest for Safe and Effective Cyanation: An Overview

The nucleophilic addition of a cyanide equivalent to an electrophilic carbon, such as in the renowned Strecker synthesis of α-aminonitriles, is a fundamental carbon-carbon bond-forming reaction.[1][2][3] Historically, this chemistry has been dominated by the use of highly toxic and hazardous reagents like hydrogen cyanide (HCN) gas and inorganic salts such as potassium cyanide (KCN) and sodium cyanide (NaCN).[1][2][4] The inherent dangers associated with these reagents—namely their extreme toxicity and the potential for liberating lethal HCN gas upon contact with acid or moisture—have driven the development of safer, more user-friendly alternatives.[5][6][7]

This has led to the adoption of reagents like trimethylsilyl cyanide (TMSCN) and acetone cyanohydrin (ACH), which offer improved solubility in organic solvents and are generally considered easier to handle.[1][2][8] However, these alternatives are not without their own significant hazards.[9] In this context, solid, crystalline cyanide donors that offer a "slow-release" or "masked" form of the cyanide nucleophile present a compelling safety and handling advantage. This compound, a stable, solid Reissert compound, represents this class of reagents.

Profile of a Reissert Compound: this compound

A Reissert compound is formally a 1-acyl-2-cyano-1,2-dihydro-aza-aromatic derivative.[10][11] The title compound, this compound, is synthesized via the classic Reissert reaction, where isoquinoline is treated with benzoyl chloride and a cyanide source, typically KCN.[10][12][13]

Reissert_Formation cluster_reactants Reactants cluster_process Reaction cluster_product Product isoquinoline Isoquinoline reaction_step Reissert Reaction (CH₂Cl₂/H₂O) isoquinoline->reaction_step benzoyl_chloride Benzoyl Chloride benzoyl_chloride->reaction_step kcn KCN kcn->reaction_step reissert_compound 2-Benzoyl-1,2-dihydro- isoquinoline-1-carbonitrile reaction_step->reissert_compound

The resulting compound is a stable, crystalline solid, which immediately distinguishes it from volatile liquid or gaseous cyanide sources.[14][15] Its primary utility in synthesis is not as a direct, general-purpose cyanide transfer agent, but rather as a versatile intermediate. The proton at the C1 position is acidic and can be removed by a base, generating a stabilized anion. This anion can then react with various electrophiles (e.g., alkyl halides, aldehydes). Subsequent hydrolysis of the adduct cleaves the molecule, yielding a functionalized product and quinaldic acid.[12]

However, under specific catalytic conditions, the Reissert compound can indeed serve as a cyanide donor. This typically requires activation, often by a Lewis acid or a transition metal catalyst, to facilitate the transfer of the cyano group to a substrate. This mode of reactivity is less common than its use as a functionalizable intermediate but is the focus of our comparative analysis.

The Alternatives: A Spectrum of Reactivity and Hazard

A rational comparison requires a clear understanding of the incumbent reagents.

  • Potassium Cyanide (KCN): The traditional workhorse. It is an inexpensive, crystalline solid. Its major drawbacks are high acute toxicity and poor solubility in most organic solvents, often necessitating phase-transfer catalysis or protic solvents.[4][16] Its reaction with acids or even ambient moisture can release deadly HCN gas, requiring stringent handling protocols within a chemical fume hood.[5][7]

  • Trimethylsilyl Cyanide (TMSCN): A significant step forward in terms of usability. As a liquid, it is miscible with a wide range of organic solvents, making it a reagent of choice for homogenous reactions.[2] It is widely employed in the cyanosilylation of carbonyls and the Strecker reaction of imines.[1][17][18] While considered safer to handle than HCN, it is still highly toxic, volatile, and readily hydrolyzes to produce HCN. Critically, the transfer of the cyanide ion from TMSCN is not spontaneous and almost always requires a Lewis acid or Lewis base catalyst.[1][2]

  • Acetone Cyanohydrin (ACH): This organic liquid serves as a convenient surrogate for HCN.[8][19] It exists in equilibrium with acetone and HCN, a process that can be initiated by a base.[8] This allows for the in situ generation of HCN in a more controlled manner than using the gas directly. Nevertheless, ACH is classified as an extremely hazardous substance due to this ready decomposition, which can be triggered by contact with water.[8][9]

Head-to-Head Comparison: Performance and Safety

The choice of a cyanide donor hinges on a multi-faceted analysis of safety, handling, reactivity, and reaction compatibility.

Table 1: Physical Properties and Safety Overview
FeatureThis compoundPotassium Cyanide (KCN)Trimethylsilyl Cyanide (TMSCN)Acetone Cyanohydrin (ACH)
Physical State Crystalline SolidCrystalline SolidVolatile LiquidLiquid
Volatility Very LowVery LowHighModerate
Primary Hazard Toxic solid; handle with PPE.[14]Highly toxic solid; liberates HCN gas with acid/moisture.[4][6]Toxic liquid; liberates HCN with moisture; combustible.Highly toxic liquid; readily decomposes to HCN.[8][9]
Handling Weighable in air; stable.Requires dedicated fume hood; strict protocols to avoid acid contact.[5][7]Requires fume hood; handle under inert atmosphere due to moisture sensitivity.Requires fume hood; avoid contact with water and base.[8]
Solubility Soluble in CH₂Cl₂, CHCl₃Soluble in water; slightly soluble in ethanol; poor in most organic solvents.[5]High solubility in most organic solvents.[20]Soluble in water, ether, and other organic solvents.[8]

Expert Insight: The most compelling advantage of the Reissert compound is its physical form. As a stable, non-volatile solid, it drastically reduces the risk of inadvertent inhalation exposure compared to TMSCN or ACH. This makes it significantly easier and safer to store, handle, and weigh, which is a critical consideration for both small-scale research and large-scale process development.

Table 2: Comparative Reaction Performance
ParameterThis compoundPotassium Cyanide (KCN)Trimethylsilyl Cyanide (TMSCN)Acetone Cyanohydrin (ACH)
Mode of Action Stoichiometric cyanide donor, often requires activation.Direct nucleophilic source of CN⁻.Stoichiometric cyanide donor, requires catalytic activation (Lewis acid/base).[1][2]Equilibrium-based HCN donor, typically base-initiated.[8]
Typical Reactions Reissert reaction, alkylations, catalyzed cyanide transfer.[12][21]Nucleophilic substitution (Sₙ2), Sandmeyer reaction, Reissert reaction.[16][22]Strecker reaction, cyanosilylation of aldehydes/ketones.[3][17][22]Hydrocyanation reactions.[19]
Byproducts 2-BenzoylisoquinolineKX (salt)TMS-X (e.g., TMS-O-R)Acetone
Atom Economy Lower, due to large isoquinoline backbone.HighModerateHigh

Causality in Reactivity: The requirement for a catalyst with TMSCN is a key mechanistic feature. The silicon-carbon bond is strong, and a catalyst is needed to polarize the C-CN bond or to activate the electrophile (e.g., an imine or aldehyde), thereby facilitating nucleophilic attack by the cyanide.[1] In contrast, KCN provides a "free" cyanide anion in solution, although its concentration is limited by solubility. The Reissert compound holds the cyanide in a covalent bond that must be broken, hence the need for activation to induce its release and transfer.

Strecker_Mechanism cluster_reactants Inputs cluster_process Mechanism cluster_product Output Imine Imine (R₂C=NR') Activation Imine Activation by Catalyst Imine->Activation TMSCN TMSCN Attack Nucleophilic Attack by Cyanide TMSCN->Attack Catalyst Lewis Acid/Base Catalyst Catalyst->Activation Activation->Attack Silyl_Transfer Silyl Transfer Attack->Silyl_Transfer Product α-Aminonitrile (Silylated) Silyl_Transfer->Product

Experimental Protocols: A Practical Guide

To provide a tangible comparison, we outline standardized protocols for the synthesis of the Reissert compound and a representative cyanation using an alternative.

Protocol 1: Synthesis of this compound

(Adapted from Organic Syntheses, Coll. Vol. 6, p.115 (1988))[13]

Caution: This procedure uses potassium cyanide, which is highly toxic. All operations must be performed in a certified chemical fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn. Cyanide-containing waste must be quenched and disposed of according to institutional safety guidelines.

  • Setup: In a 1 L three-necked round-bottomed flask equipped with a mechanical stirrer, charge isoquinoline (0.5 mol) dissolved in dichloromethane (400 mL).

  • Addition of Cyanide: Add a solution of potassium cyanide (1.5 mol) in water (200 mL). The two-phase mixture should be stirred vigorously.

  • Acylation: Add benzoyl chloride (0.9 mol) dropwise over 1 hour. The reaction is exothermic, and the dichloromethane may begin to reflux.

  • Reaction: Continue stirring for an additional 3 hours at room temperature.

  • Workup: Separate the organic layer. Wash it sequentially with water, 2 N HCl, water, 2 N NaOH, and finally water.

  • Isolation: Dry the dichloromethane solution over anhydrous potassium carbonate, filter, and evaporate the solvent under reduced pressure. The resulting pale brown solid is the Reissert compound. It can be recrystallized from ethanol to yield a pure, white crystalline solid.

Protocol 2: Catalytic Strecker Reaction of an Aldimine with TMSCN

(General procedure adapted from literature)[2][18]

Caution: TMSCN is a toxic and volatile liquid that reacts with moisture to produce HCN gas. This procedure must be performed in a certified chemical fume hood under an inert atmosphere (e.g., nitrogen or argon).

  • Setup: To an oven-dried flask under a nitrogen atmosphere, add the aldimine (1.0 mmol) and a suitable catalyst (e.g., TBAPINO, 0.03 mmol)[2] in the appropriate solvent (e.g., EtOH, 2.5 mL).

  • Addition of Cyanide Source: Add trimethylsilyl cyanide (TMSCN) (1.2 mmol) via syringe to the stirred solution at room temperature.

  • Reaction: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few minutes to hours.

  • Workup and Isolation: Upon completion, the reaction mixture can often be directly purified. For solid products, filtration may be sufficient.[2] Otherwise, concentrate the mixture and purify the residue by silica gel column chromatography to yield the desired α-aminonitrile.

Conclusion and Recommendations

The selection of a cyanide donor is a nuanced decision that extends beyond mere chemical reactivity.

  • For Unparalleled Safety and Handling: This compound is an outstanding choice when safety is the paramount concern. Its solid, non-volatile nature minimizes exposure risks. It is best suited for applications where it can be used as a functionalizable intermediate or in specific, optimized cyanide-transfer reactions where its lower atom economy is an acceptable trade-off.

  • For Broad Applicability in Organic Solvents: Trimethylsilyl cyanide (TMSCN) remains the reagent of choice for general-purpose cyanation of imines and carbonyls in anhydrous organic media. Its high solubility and the vast library of catalytic systems developed for it make it exceptionally versatile, provided that stringent safety protocols for handling a toxic, moisture-sensitive liquid are followed.[1][2][3][17]

  • For Cost-Effective, Protic Conditions: Potassium cyanide (KCN) and acetone cyanohydrin (ACH) are viable options when cost is a primary driver or when aqueous or protic conditions are required. Their use, however, demands the highest level of caution and expertise due to their extreme toxicity and the potential for HCN gas evolution.[4][7][8]

Ultimately, the modern synthetic chemist is equipped with a toolbox of cyanide donors, each with a distinct profile. While Reissert compounds may not replace TMSCN in all applications, their unique stability and safety profile make them an invaluable asset, particularly in process development and environments where minimizing the handling of hazardous volatile reagents is a critical priority.

References

A Comparative Guide to Green Chemistry Alternatives for the Synthesis of Isoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a broad spectrum of biological activities. However, traditional methods for constructing this privileged heterocycle often rely on harsh reagents, toxic solvents, and energy-intensive conditions, posing significant environmental and economic challenges. This guide provides an in-depth comparison of emerging green chemistry alternatives for isoquinoline synthesis, offering more sustainable, efficient, and safer routes for researchers and drug development professionals. We will explore the causality behind experimental choices, present validating data, and provide detailed protocols for key methodologies.

The Imperative for Greener Synthesis

Classical methods for isoquinoline synthesis, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, while foundational, are often at odds with the principles of green chemistry. These multi-step procedures frequently involve strong acids (e.g., POCl₃, P₂O₅), hazardous solvents, and can generate significant waste with poor atom economy. The shift towards sustainable practices necessitates the adoption of cleaner and more efficient synthetic strategies. This guide focuses on three prominent green alternatives: microwave-assisted synthesis, ultrasound-assisted synthesis, and multicomponent reactions.

Comparative Analysis of Synthetic Methodologies

The advantages of green synthetic methods become evident when comparing key reaction parameters against traditional approaches. The following tables summarize quantitative data, highlighting the significant improvements in reaction times and yields.

Table 1: Microwave-Assisted vs. Conventional Synthesis of Heterocyclic Compounds
CompoundConventional Method (Time)Conventional Method (Yield %)Microwave Method (Time)Microwave Method (Yield %)Reference
Phenytoin2-3 hours<506 minutes>75[1][2]
Acridone4-5 hours<504 minutes>80[1][2]
Benzimidazole2-4 hours<506 minutes>80[1][2]
2,3-Diphenyl Quinoxaline2-3 hours<504 minutes>85[1][2]

As illustrated in Table 1, microwave-assisted organic synthesis (MAOS) dramatically reduces reaction times from hours to minutes while significantly increasing product yields compared to conventional heating methods.[1][2] This is attributed to the efficient and uniform heating of the reaction mixture by direct interaction with microwave irradiation.[3]

Table 2: Ultrasound-Assisted vs. Conventional Pictet-Spengler Synthesis of Tetrahydro-β-carbolines
Aldehyde SubstituentConventional Method (Time)Conventional Method (Yield %)Ultrasound Method (Time)Ultrasound Method (Yield %)Reference
4-OCH₃48 hours751.5 hours92[4]
4-Cl24 hours801 hour95[4]
4-NO₂48 hoursNo Reaction2 hours85[4]
2-NO₂48 hoursNo Reaction2 hours88[4]

Ultrasound-assisted synthesis also offers significant advantages in terms of reaction time and yield, as demonstrated in the Pictet-Spengler synthesis of tetrahydro-β-carbolines, a class of compounds structurally related to isoquinolines.[4] The acoustic cavitation generated by ultrasound waves creates localized high-pressure and high-temperature zones, accelerating the reaction rate.[5]

In-Depth Look at Green Synthetic Protocols

Here, we provide detailed experimental protocols for the synthesis of isoquinoline derivatives using microwave-assisted, ultrasound-assisted, and multicomponent reaction strategies.

Microwave-Assisted Bischler-Napieralski Synthesis of 1-Methyl-3,4-dihydroisoquinoline

The Bischler-Napieralski reaction is a classic method for synthesizing 3,4-dihydroisoquinolines. The use of microwave irradiation significantly accelerates this transformation.

Reaction Scheme:

reactant1 N-(2-Phenylethyl)acetamide product 1-Methyl-3,4-dihydroisoquinoline reactant1->product Microwave, 150 °C, 10 min reactant2 POCl3, Toluene reactant2->product

Caption: Microwave-assisted Bischler-Napieralski cyclization.

Experimental Protocol:

  • Reactant Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add N-(2-phenylethyl)acetamide (1.63 g, 10 mmol).

  • Solvent and Reagent Addition: Add anhydrous toluene (5 mL) to the vessel, followed by the slow addition of phosphorus oxychloride (POCl₃, 1.1 mL, 12 mmol) at 0 °C.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 150 °C for 10 minutes.

  • Work-up: After cooling, carefully quench the reaction mixture with ice-water (20 mL). Basify the aqueous layer with a 40% NaOH solution to pH > 10.

  • Extraction and Purification: Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the pure 1-methyl-3,4-dihydroisoquinoline.

Ultrasound-Assisted Pictet-Spengler Synthesis of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline

The Pictet-Spengler reaction is another cornerstone for isoquinoline synthesis. Sonication provides a powerful tool to enhance this reaction.

Reaction Scheme:

reactant1 β-Phenylethylamine product 1-Phenyl-1,2,3,4-tetrahydroisoquinoline reactant1->product reactant2 Benzaldehyde reactant2->product Ultrasound, rt, 1-2 h reactant3 TFA, CH2Cl2 reactant3->product

Caption: Ultrasound-assisted Pictet-Spengler reaction.

Experimental Protocol:

  • Reactant Mixture: In a 50 mL round-bottom flask, dissolve β-phenylethylamine (1.21 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) in dichloromethane (20 mL).

  • Catalyst Addition: Add trifluoroacetic acid (TFA, 0.15 mL, 2 mmol) to the reaction mixture.

  • Sonication: Immerse the flask in an ultrasonic cleaning bath and irradiate at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, wash the reaction mixture with a saturated NaHCO₃ solution (20 mL) and then with brine (20 mL).

  • Isolation and Purification: Separate the organic layer, dry it over anhydrous MgSO₄, and concentrate it in vacuo. The resulting crude product can be purified by recrystallization or column chromatography to yield 1-phenyl-1,2,3,4-tetrahydroisoquinoline.

Multicomponent Synthesis of Functionalized 1,2-Dihydroisoquinolines

Multicomponent reactions (MCRs) offer an atom-economical and efficient approach to complex molecules in a single step.

Reaction Scheme:

reactant1 2-Alkynylbenzaldehyde product 1,2-Dihydroisoquinoline reactant1->product reactant2 Amine reactant2->product reactant3 Ketone reactant3->product One-pot catalyst Lewis Acid/Organocatalyst catalyst->product

Caption: Multicomponent synthesis of 1,2-dihydroisoquinolines.

Experimental Protocol:

  • Reaction Setup: To a solution of 2-alkynylbenzaldehyde (1 mmol) in a suitable solvent such as acetonitrile (5 mL) in a sealed tube, add the amine (1.2 mmol) and the ketone (1.5 mmol).

  • Catalyst Addition: Add the Lewis acid catalyst (e.g., InCl₃, 10 mol%) and an organocatalyst (e.g., L-proline, 20 mol%).

  • Reaction Conditions: Heat the reaction mixture at 80 °C for 12-24 hours. Monitor the reaction by TLC.

  • Work-up and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford the desired 1,2-dihydroisoquinoline derivative.[6]

Causality and Mechanistic Insights

The enhanced efficiency of these green methods can be attributed to their unique modes of energy transfer and reaction activation.

  • Microwave-Assisted Synthesis: Microwaves directly heat the bulk of the reaction mixture, leading to rapid and uniform temperature increases. This avoids localized overheating often seen with conventional heating and can access higher temperatures in sealed vessels, thus accelerating reaction rates.[3]

  • Ultrasound-Assisted Synthesis: The phenomenon of acoustic cavitation generates transient microbubbles that collapse violently, creating localized hot spots with extremely high temperatures and pressures. This intense energy input can break chemical bonds and generate highly reactive species, driving reactions to completion in shorter times.[5]

  • Multicomponent Reactions: By combining three or more reactants in a single pot, MCRs minimize the number of synthetic steps, reduce solvent usage and waste generation, and improve overall efficiency. The reaction proceeds through a cascade of elementary steps, often catalyzed, to rapidly build molecular complexity.

Conclusion

The adoption of green chemistry principles in the synthesis of isoquinoline derivatives is not merely an environmental consideration but a strategic advantage for chemical research and drug development. Microwave-assisted synthesis, ultrasound-assisted synthesis, and multicomponent reactions have demonstrated significant improvements over traditional methods in terms of reaction efficiency, product yields, and sustainability. By understanding the underlying principles and experimental nuances of these green alternatives, researchers can design more efficient and environmentally benign synthetic routes to this vital class of heterocyclic compounds, accelerating the discovery and development of new therapeutic agents.

References

A Comparative Guide to Aqueous vs. Anhydrous Reissert Synthesis Methods

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction: The Reissert Reaction - A Gateway to Heterocyclic Functionality

The Reissert reaction is a cornerstone of heterocyclic chemistry, providing a powerful method for the functionalization of nitrogen-containing aromatic heterocycles like quinolines and isoquinolines. First reported by Arnold Reissert in 1905, the reaction typically involves the treatment of a heterocycle with an acyl chloride and a cyanide source to form a 1-acyl-2-cyano-1,2-dihydroquinoline or its isoquinoline equivalent, known as a Reissert compound.[1] These intermediates are versatile synthons, readily undergoing hydrolysis to yield valuable quinaldic acids or serving as precursors for the synthesis of complex alkaloids and pharmaceutical agents.

Over the decades, the classical method, often performed in a biphasic aqueous-organic system, has been refined and challenged by the development of strictly anhydrous protocols. This guide provides an in-depth comparison of these two dominant methodologies—aqueous and anhydrous—focusing on the mechanistic underpinnings, comparative yields, and practical considerations for laboratory execution. Our objective is to equip researchers with the insights needed to select the optimal synthetic strategy for their specific target molecules.

Mechanistic Divergence: The Role of the Solvent System

The fundamental transformation in the Reissert synthesis involves the formation of an N-acyl-quinolinium (or isoquinolinium) intermediate, which is then attacked by a cyanide nucleophile. The primary difference between the aqueous and anhydrous methods lies in how the cyanide nucleophile is delivered and stabilized, a choice dictated by the presence or absence of water.

Aqueous Method: Harnessing Phase-Transfer Catalysis

The classical Reissert reaction is often performed in a two-phase system, typically dichloromethane and water. In this setup, the quinoline and acyl chloride reside in the organic phase, while the cyanide source, usually an inorganic salt like potassium cyanide (KCN), is dissolved in the aqueous phase. The core challenge is the immiscibility of the reactants; the cyanide anion (CN⁻) has negligible solubility in the organic layer where the electrophilic N-acyl-quinolinium salt is formed.

To overcome this barrier, Phase-Transfer Catalysis (PTC) is employed.[2] A phase-transfer catalyst, commonly a quaternary ammonium salt such as tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (BTEAC), facilitates the reaction.[2][3] The lipophilic cation of the catalyst pairs with the cyanide anion, shuttling it from the aqueous phase into the organic phase.[4] This "naked," poorly solvated cyanide ion is a highly potent nucleophile, readily attacking the quinolinium intermediate to drive the reaction forward. The primary advantage of this method is the use of inexpensive and easy-to-handle cyanide salts. However, the presence of water can lead to side reactions, such as the hydrolysis of the acyl chloride, which can diminish the overall yield.

Anhydrous Method: A Homogeneous Approach

The anhydrous method circumvents the challenges of a biphasic system by operating in a single, dry organic solvent (e.g., dichloromethane or acetonitrile). This approach necessitates a cyanide source that is soluble in organic media. The most common reagent for this purpose is trimethylsilyl cyanide (TMSCN).

In this protocol, a Lewis acid, such as aluminum chloride (AlCl₃) or zinc iodide (ZnI₂), is often used as a catalyst.[5] The Lewis acid activates the acyl chloride and promotes the formation of the N-acyl-quinolinium intermediate. TMSCN then serves as the cyanide donor. This method offers the advantage of a homogeneous reaction environment, which can lead to faster reaction times and cleaner reaction profiles by eliminating water-induced side reactions.[5] However, TMSCN is more expensive, volatile, and highly toxic, requiring more stringent handling procedures.

Visualizing the Mechanistic Pathways

The following diagram illustrates the distinct pathways for the delivery of the cyanide nucleophile in the aqueous (PTC) and anhydrous Reissert syntheses.

Reissert_Pathways cluster_aqueous Aqueous (PTC) Method cluster_anhydrous Anhydrous Method Aq_Phase Aqueous Phase (KCN, H₂O) PTC Q⁺CN⁻ (in Organic Phase) Aq_Phase->PTC PTC (e.g., Q⁺Br⁻) Org_Phase Organic Phase (Quinoline, RCOCl) Acyl_Quin_Aq N-Acyl-Quinolinium Intermediate Org_Phase->Acyl_Quin_Aq Acylation Reissert_Aq Reissert Product PTC->Reissert_Aq Nucleophilic Attack Acyl_Quin_Aq->Reissert_Aq Reactants_An Quinoline, RCOCl, TMSCN, Lewis Acid (in Dry DCM) Acyl_Quin_An N-Acyl-Quinolinium Intermediate Reactants_An->Acyl_Quin_An Acylation & Activation Reissert_An Reissert Product Acyl_Quin_An->Reissert_An Cyanide Attack (from TMSCN)

Caption: Divergent pathways of aqueous vs. anhydrous Reissert synthesis.

Comparative Yield Analysis

HeterocycleAcyl ChlorideCyanide SourceSolvent SystemCatalystYield (%)Reference
IsoquinolineBenzoyl ChlorideKCNCH₂Cl₂ / H₂OBenzyltriethylammonium Chloride82-86%Organic Syntheses
QuinolineBenzoyl ChlorideKCNCH₂Cl₂ / H₂OPhase-Transfer Catalyst~75%General Literature
QuinolineVariousTMSCNCH₂Cl₂AlCl₃ (catalytic)57-99%[5]
IsoquinolineChloroformatesTMSCNDichloromethaneNone specifiedHigh[5]

Analysis:

  • The aqueous PTC method provides good to excellent yields (typically 75-90%) and is often preferred for large-scale synthesis due to the low cost of KCN. Its effectiveness, however, can be diminished by electron-withdrawing groups on the heterocycle or by particularly water-labile acyl chlorides.

  • The anhydrous method using TMSCN often results in higher and more consistent yields, sometimes approaching quantitative conversion (up to 99%).[5] This is attributed to the homogeneous reaction conditions and the absence of hydrolytic side reactions. It is particularly advantageous for sensitive substrates or when maximizing yield is critical, despite the higher reagent cost.

Experimental Protocols

To provide a practical context, we present detailed, step-by-step protocols for both methods.

Protocol 1: Aqueous Phase-Transfer Catalysis Reissert Synthesis of 2-Benzoyl-1-cyano-1,2-dihydroisoquinoline

This protocol is adapted from a procedure published in Organic Syntheses.

Causality Behind Choices:

  • Dichloromethane/Water: An effective biphasic system where reactants and products are soluble in the organic phase, and the cyanide salt in the aqueous phase.

  • Benzyltriethylammonium Chloride (BTEAC): An efficient and common phase-transfer catalyst for shuttling the cyanide anion.

  • Vigorous Stirring: Essential to maximize the interfacial surface area between the two phases, which directly increases the rate of phase transfer and, consequently, the overall reaction rate.

Step-by-Step Methodology:

  • Setup: To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, add isoquinoline (25.8 g, 0.2 mol), benzyltriethylammonium chloride (2.3 g, 0.01 mol), and dichloromethane (200 mL).

  • Cyanide Solution: In a separate beaker, dissolve potassium cyanide (19.5 g, 0.3 mol) in deionized water (75 mL). Caution: Potassium cyanide is extremely toxic. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Reaction Initiation: Add the aqueous KCN solution to the flask and begin vigorous stirring.

  • Acyl Chloride Addition: Add benzoyl chloride (30.9 g, 0.22 mol) dropwise via the dropping funnel over 30 minutes. An exothermic reaction will occur, and the mixture may gently reflux.

  • Reaction: Continue to stir the mixture vigorously at room temperature for 2-3 hours after the addition is complete. Monitor the reaction by TLC until the isoquinoline is consumed.

  • Workup: Separate the organic layer. Wash the organic layer sequentially with water (2 x 100 mL), 5% HCl (1 x 100 mL), water (1 x 100 mL), and brine (1 x 100 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from an appropriate solvent (e.g., ethanol) to yield the pure Reissert compound as a white solid.

Protocol 2: Anhydrous Reissert Synthesis of a Substituted 1-Acyl-2-cyano-1,2-dihydroquinoline

This is a representative protocol based on modern literature methods.[5]

Causality Behind Choices:

  • Anhydrous Dichloromethane: A dry, aprotic solvent is crucial to prevent hydrolysis of the reagents and intermediates.

  • Trimethylsilyl Cyanide (TMSCN): A soluble and effective organic cyanide source for anhydrous conditions.

  • Aluminum Chloride (AlCl₃): A Lewis acid catalyst that activates the N-acyl-quinolinium intermediate towards nucleophilic attack.

  • Inert Atmosphere (Nitrogen/Argon): Prevents atmospheric moisture from entering the reaction and compromising the anhydrous conditions.

Step-by-Step Methodology:

  • Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add the substituted quinoline (0.1 mol) and anhydrous dichloromethane (100 mL).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Catalyst Addition: Add a catalytic amount of aluminum chloride (0.67 g, 5 mol%) to the stirred solution.

  • Acyl Chloride Addition: Add the acyl chloride (0.11 mol) dropwise to the mixture. Stir for 15 minutes at 0 °C.

  • TMSCN Addition: Add trimethylsilyl cyanide (11.9 g, 0.12 mol) dropwise via syringe. Caution: TMSCN is highly toxic and reacts with moisture to release HCN gas. Handle with extreme care in a fume hood.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Quenching: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (50 mL) at 0 °C.

  • Workup: Separate the layers and extract the aqueous phase with dichloromethane (2 x 50 mL). Combine the organic layers.

  • Washing & Isolation: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizing the Experimental Workflows

The following diagram outlines the key steps and decision points in the workflows for both synthetic methods.

Reissert_Workflows cluster_aqueous_wf Aqueous PTC Workflow cluster_anhydrous_wf Anhydrous Workflow A_Start Combine Quinoline, PTC, DCM, and KCN/H₂O A_Add Add Acyl Chloride (Dropwise) A_Start->A_Add A_React Stir Vigorously (2-3h, RT) A_Add->A_React A_Separate Separate Organic Layer A_React->A_Separate A_Wash Aqueous Washes (H₂O, HCl, Brine) A_Separate->A_Wash A_Isolate Dry & Concentrate A_Wash->A_Isolate A_Purify Recrystallize A_Isolate->A_Purify B_Start Combine Quinoline & DCM (Inert Atmosphere, 0 °C) B_Catalyst Add Lewis Acid B_Start->B_Catalyst B_Acyl Add Acyl Chloride B_Catalyst->B_Acyl B_TMSCN Add TMSCN (Dropwise) B_Acyl->B_TMSCN B_React Stir to RT (4-6h) B_TMSCN->B_React B_Quench Quench with NaHCO₃ (aq) B_React->B_Quench B_Extract Extract with DCM B_Quench->B_Extract B_Isolate Dry & Concentrate B_Extract->B_Isolate B_Purify Column Chromatography B_Isolate->B_Purify

Caption: Step-by-step workflows for aqueous and anhydrous methods.

Conclusion and Recommendations

Both aqueous and anhydrous Reissert synthesis methods are effective for producing valuable Reissert compounds. The optimal choice is dictated by project-specific goals.

  • Choose the Aqueous (PTC) Method for:

    • Large-scale synthesis where cost is a primary driver.

    • Reactions involving robust substrates and acyl chlorides that are not overly sensitive to hydrolysis.

    • Projects where avoiding highly toxic and volatile reagents like TMSCN is preferred.

  • Choose the Anhydrous Method for:

    • Maximizing yield, especially with precious or complex substrates.

    • Reactions involving water-sensitive functional groups.

    • Situations where a cleaner reaction profile and potentially simpler purification (e.g., chromatography over recrystallization) are desired.

By understanding the mechanistic nuances and practical requirements of each approach, researchers can confidently select and execute the Reissert synthesis that best aligns with their synthetic objectives, balancing yield, cost, safety, and scalability.

References

The Definitive Guide to X-ray Crystallographic Analysis of Substituted Reissert Compounds: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and organic synthesis, the precise determination of molecular structure is paramount. Reissert compounds, typically N-acyl-1,2-dihydroisoquinaldonitriles, and their derivatives are versatile intermediates in the synthesis of a wide array of heterocyclic compounds, including isoquinoline alkaloids of significant biological activity. Their three-dimensional architecture dictates their reactivity and potential as precursors in drug discovery pipelines. This guide provides a senior application scientist's perspective on the X-ray crystallographic analysis of substituted Reissert compounds, offering a critical comparison with alternative analytical techniques and furnishing the practical insights necessary for robust structural elucidation.

The Imperative of Structural Fidelity in Reissert Chemistry

The synthetic utility of Reissert compounds hinges on the stereochemistry at the C1 position and the conformation of the dihydroisoquinoline ring. Substituents on the isoquinoline core or the N-acyl group can profoundly influence the compound's stability, reactivity, and the stereochemical outcome of subsequent transformations. An unambiguous assignment of the three-dimensional structure is therefore not merely an academic exercise but a critical step in rational synthetic design and the development of novel therapeutic agents. While a suite of analytical techniques can provide structural information, single-crystal X-ray diffraction remains the gold standard for its ability to deliver a precise and unequivocal atomic-level map of the molecule.

X-ray Crystallography: The Cornerstone of Structural Analysis

X-ray crystallography provides a static, high-resolution snapshot of a molecule in its crystalline state. The fundamental principle involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern. This pattern is a direct consequence of the regular, repeating arrangement of molecules within the crystal lattice. By measuring the intensities and positions of the diffracted X-rays, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with exceptional precision.

Performance Comparison: X-ray Crystallography vs. Alternative Techniques

The choice of analytical technique is often dictated by the specific information required, the nature of the sample, and available resources. Here, we compare X-ray crystallography with its primary alternatives for the structural analysis of substituted Reissert compounds: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry (MS)
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration, crystal packing.[1]Information about the chemical environment of atoms, connectivity through scalar couplings, conformational dynamics in solution, and through-space proximities (NOE).[2][3][4]Molecular weight, elemental composition, fragmentation patterns for structural elucidation.
Sample Requirements High-quality single crystals (typically >0.1 mm).Soluble sample in a suitable deuterated solvent.Small sample quantity, can be in solid or solution form.
State of Matter Solid state (crystalline).Solution state.Gas phase (after ionization).
Key Advantages Unambiguous determination of absolute stereochemistry and conformation. Provides detailed information on intermolecular interactions.[1]Provides information on molecular dynamics and conformational equilibria in solution. Non-destructive.[2][3][4]High sensitivity, requires very small amounts of sample. Provides molecular formula information.
Key Limitations Requires the growth of suitable single crystals, which can be challenging. The determined structure is a static average in the solid state and may not represent the solution-state conformation.Does not directly provide bond lengths and angles with the same precision as X-ray crystallography. Structure determination can be complex for larger or more flexible molecules.Does not provide information on stereochemistry or the three-dimensional arrangement of atoms.
Causality in Experimental Choices

The decision to pursue X-ray crystallography for a substituted Reissert compound is often driven by the need for an unequivocal determination of its stereochemistry, particularly when multiple chiral centers are present or when the conformation of the flexible dihydroisoquinoline ring is of interest. While NMR can provide strong evidence for stereochemical assignments through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data, these are indirect measurements and can sometimes be ambiguous. X-ray crystallography, by contrast, provides a direct visualization of the molecule's three-dimensional structure.

Quantitative Structural Data: A Case Study

To illustrate the level of detail afforded by X-ray crystallography, we present selected crystallographic data for a representative substituted Reissert compound, (±)-2-Benzoyl-8-ethyl-1,2-dihydroisoquinoline-1-carbonitrile.[1]

ParameterValue
Crystal System Triclinic
Space Group P-1
Unit Cell Dimensions a = 8.899(2) Å, b = 9.486(2) Å, c = 10.001(2) Å
α = 94.86(1)°, β = 107.99(1)°, γ = 109.89(1)°
Volume 761.0(2) ų
Z 2

Selected Bond Lengths and Angles for (±)-2-Benzoyl-8-ethyl-1,2-dihydroisoquinoline-1-carbonitrile[1]

BondLength (Å)AngleAngle (°)
N(2)-C(1)1.478(2)C(8a)-C(1)-N(2)109.5(1)
C(1)-C(9) (CN)1.471(2)N(2)-C(1)-C(9)108.9(1)
N(2)-C(10) (C=O)1.375(2)C(1)-N(2)-C(3)119.1(1)
C(10)-O(1)1.226(2)C(1)-N(2)-C(10)119.9(1)
C(3)-C(4)1.328(2)N(2)-C(3)-C(4)121.3(2)
C(4a)-C(8a)1.398(2)C(4)-C(4a)-C(8a)119.5(2)

Note: The full crystallographic data provides a complete list of all bond lengths, angles, and atomic coordinates.

The data reveals a 1,3-diplanar conformation for the heterocyclic fragment of the molecule. The phenyl ring connected to the isoquinoline ring system via the amide bond adopts an anti conformation with respect to the adjacent C-N bond in the heterocyclic ring.[1]

Experimental Protocol: Single-Crystal X-ray Diffraction of a Substituted Reissert Compound

This section provides a detailed, step-by-step methodology for the X-ray crystallographic analysis of a typical substituted Reissert compound.

Objective: To obtain a high-resolution crystal structure of a substituted Reissert compound to unambiguously determine its molecular geometry, stereochemistry, and crystal packing.

Materials:

  • Purified substituted Reissert compound

  • High-purity solvents for crystallization (e.g., ethanol, methanol, acetonitrile, ethyl acetate, hexane)

  • Crystallization vials or tubes

  • Microscope with polarizing filters

  • Cryo-loops

  • Goniometer head

  • Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo or Cu Kα) and a detector (e.g., CCD or CMOS)

  • Cryo-cooling system (e.g., liquid nitrogen stream)

  • Computer with data collection and structure solution/refinement software (e.g., SHELX, Olex2)

Step 1: Crystal Growth (The Art of the Science)

The critical and often most challenging step is obtaining high-quality single crystals. The goal is to create a supersaturated solution from which the compound will slowly precipitate in an ordered crystalline form.

  • Solvent Selection: Screen a variety of solvents and solvent mixtures to find conditions where the compound has moderate solubility. Good crystals often form from a solvent system where the compound is soluble when hot and sparingly soluble when cold.

  • Crystallization Techniques:

    • Slow Evaporation: Dissolve the compound in a suitable solvent in a loosely covered vial. Allow the solvent to evaporate slowly over several days to weeks.

    • Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C).

    • Vapor Diffusion: Dissolve the compound in a good solvent and place this solution in a small open vial. Place this vial inside a larger sealed container that contains a poor solvent (in which the compound is insoluble but which is miscible with the good solvent). The vapor of the poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting crystallization.

    • Layering: Carefully layer a solution of the compound in a dense solvent with a less dense, miscible poor solvent. Crystals may form at the interface.

Step 2: Crystal Selection and Mounting
  • Crystal Selection: Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects. The ideal size is typically 0.1-0.3 mm in each dimension.

  • Crystal Mounting: Using a cryo-loop, carefully pick up the selected crystal along with a small amount of the mother liquor or a cryo-protectant (e.g., paratone-N oil). The cryo-protectant prevents the solvent from evaporating and protects the crystal from damage during cooling. Mount the loop on a goniometer head.

Step 3: Data Collection
  • Mounting on the Diffractometer: Attach the goniometer head to the diffractometer.

  • Crystal Centering: Center the crystal in the X-ray beam.

  • Cryo-cooling: Cool the crystal to a low temperature (typically 100 K) using a stream of cold nitrogen gas. This minimizes thermal vibrations of the atoms and reduces radiation damage.

  • Unit Cell Determination: Collect a few initial diffraction images to determine the unit cell parameters and the crystal system.

  • Data Collection Strategy: Based on the unit cell and Bravais lattice, the software will determine an optimal strategy for collecting a complete dataset. This involves rotating the crystal through a series of angles while exposing it to the X-ray beam and recording the diffraction pattern.

Step 4: Structure Solution and Refinement
  • Data Reduction: The raw diffraction data is processed to correct for experimental factors (e.g., absorption, background scattering) and to generate a list of unique reflection intensities.

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial electron density map. This map will show the approximate positions of the atoms.

  • Model Building: An initial molecular model is built by fitting the known chemical structure of the Reissert compound into the electron density map.

  • Structure Refinement: The atomic coordinates, thermal parameters, and occupancies are refined using a least-squares minimization process to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed data.

  • Validation: The final structure is validated using various crystallographic metrics (e.g., R-factor, goodness-of-fit) and by checking for any inconsistencies in the geometry or electron density map.

Visualizing the Process and Logic

To better understand the workflows and decision-making processes, the following diagrams are provided.

experimental_workflow cluster_prep Crystal Preparation cluster_data Data Collection cluster_analysis Structure Determination crystal_growth Crystal Growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection X-ray Diffraction Data Collection crystal_selection->data_collection structure_solution Structure Solution (Phase Problem) data_collection->structure_solution model_refinement Model Building & Refinement structure_solution->model_refinement validation Structure Validation model_refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

decision_tree start Need for Structural Information q1 Is unambiguous 3D structure and stereochemistry essential? start->q1 q2 Can high-quality single crystals be obtained? q1->q2 Yes q3 Is information on solution-state dynamics required? q1->q3 No q2->q3 No xray Utilize X-ray Crystallography q2->xray Yes nmr Utilize NMR Spectroscopy q3->nmr Yes combine Use a combination of NMR and MS q3->combine No ms Utilize Mass Spectrometry (for connectivity/formula) combine->ms

Caption: Decision tree for selecting a structural analysis technique.

Conclusion: An Integrated Approach to Structural Elucidation

While X-ray crystallography provides an unparalleled level of detail for the solid-state structure of substituted Reissert compounds, a comprehensive understanding often necessitates an integrated analytical approach. NMR spectroscopy remains indispensable for probing the behavior of these molecules in solution, where most chemical reactions occur. Mass spectrometry provides rapid confirmation of molecular weight and elemental composition. By judiciously applying these techniques in concert, researchers can build a complete and robust picture of their molecules, enabling more efficient and innovative synthetic strategies in the pursuit of novel chemical entities.

References

A Comparative Spectroscopic Guide to Quinoline and Isoquinoline-Based Reissert Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the key spectroscopic characteristics of quinoline and isoquinoline-based Reissert compounds. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple data sheet to explain the structural causality behind the observed spectroscopic differences, empowering users to confidently synthesize and characterize these vital synthetic intermediates.

Introduction: The Strategic Value of Reissert Compounds

Reissert compounds are 1,2-dihydro adducts formed from the reaction of quinoline or isoquinoline with an acid chloride and a cyanide source.[1] Formally known as N-acyl-1,2-dihydro(iso)quinoline-carbonitriles, they serve as versatile and stable intermediates in organic synthesis. Their primary utility lies in the reactivity of the C1 (for isoquinoline) or C2 (for quinoline) position, which allows for the introduction of a wide array of substituents onto the heterocyclic core after deprotonation and subsequent reaction with electrophiles.

The distinction between the quinoline and isoquinoline scaffolds is critical, as the position of the nitrogen atom fundamentally alters the electronic environment and, consequently, the spectroscopic signatures of the resulting Reissert compounds. This guide provides the experimental data and foundational knowledge necessary to distinguish between these two classes of molecules unequivocally.

Experimental Foundation: Synthesis and Characterization Workflow

The reliable synthesis of Reissert compounds is the prerequisite for any spectroscopic analysis. The protocols described herein are designed to be self-validating, meaning successful synthesis can be readily confirmed by the subsequent analytical data.

Experimental Protocol: General Synthesis of N-Benzoyl Reissert Compounds

This protocol describes a standard and robust method for preparing both quinoline and isoquinoline Reissert compounds.

Causality Behind Experimental Choices:

  • Two-Phase System (DCM/Water): This is crucial for managing the reaction. The organic phase (Dichloromethane, DCM) dissolves the heterocyclic substrate and the acid chloride. The aqueous phase dissolves the potassium cyanide (KCN), a key nucleophile. This biphasic approach allows for a controlled reaction at the interface, mitigating the risk of side reactions and managing the exothermicity.

  • Potassium Cyanide (KCN): A cost-effective and potent source of the cyanide nucleophile required for the addition reaction.

  • Benzoyl Chloride: A common acylating agent that yields a stable, crystalline Reissert compound, making it an excellent model for spectroscopic studies.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve the parent heterocycle (quinoline or isoquinoline, 1.0 eq.) in dichloromethane (DCM).

  • Aqueous Phase: In a separate beaker, dissolve potassium cyanide (KCN, 1.5 eq.) in deionized water.

  • Reaction Setup: Combine the organic and aqueous solutions in the flask and cool the mixture to 0-5 °C in an ice bath with vigorous stirring.

  • Acylation: Add benzoyl chloride (1.2 eq.) dropwise to the stirring biphasic mixture over 20-30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: Allow the reaction to stir vigorously at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with water, 5% HCl solution, water, and finally a saturated brine solution.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure Reissert compound.

General Workflow for Spectroscopic Analysis

The following diagram illustrates the logical flow from a newly synthesized compound to its full spectroscopic characterization. Each step provides a layer of validation for the structure and purity of the material.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Characterization Synthesis Reissert Reaction Protocol Purification Recrystallization Synthesis->Purification IR IR Spectroscopy (Functional Group ID) Purification->IR NMR NMR Spectroscopy (¹H & ¹³C Structural Detail) IR->NMR MS Mass Spectrometry (Molecular Weight & Fragmentation) NMR->MS Data_Validation Final Structure Validation MS->Data_Validation

Caption: Workflow from synthesis to spectroscopic validation.

Comparative Spectroscopic Data

The following sections detail the expected spectroscopic data for quinoline and isoquinoline Reissert compounds, using the N-benzoyl derivatives as primary examples.

A. Infrared (IR) Spectroscopy: Confirming the Key Functional Groups

IR spectroscopy is the first and fastest method to confirm the successful formation of a Reissert compound. The analysis focuses on the appearance of two characteristic absorption bands corresponding to the newly introduced nitrile and amide carbonyl groups.

Functional GroupSpectroscopic FeatureQuinoline Reissert Cmpd. (cm⁻¹)Isoquinoline Reissert Cmpd. (cm⁻¹)Rationale for Observation
Nitrile C≡N Stretch2240 - 2250 (strong, sharp)2240 - 2250 (strong, sharp)This confirms the addition of the cyanide nucleophile. Its position is highly characteristic and rarely overlaps with other functional groups.[2]
Amide Carbonyl C=O Stretch1660 - 1670 (strong, sharp)1660 - 1670 (strong, sharp)This confirms the N-acylation of the heterocyclic ring. The frequency is typical for a tertiary amide.[3][4]
B. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy provides the unambiguous data required to differentiate between the quinoline and isoquinoline Reissert structures. The key lies in the chemical shift of the unique proton at the newly formed stereocenter.

Methodology Note: Deuterated chloroform (CDCl₃) is the most common solvent for these compounds, offering excellent solubility. DMSO-d₆ is a viable alternative for less soluble derivatives.[5][6] The chemical shifts reported below are typical for spectra recorded in CDCl₃.

The most significant diagnostic peak is the singlet corresponding to the proton at C2 (quinoline) or C1 (isoquinoline).

ProtonQuinoline Reissert Cmpd. (ppm)Isoquinoline Reissert Cmpd. (ppm)MultiplicityKey Insights
C2-H / C1-H ~5.9 - 6.1 ~6.4 - 6.6 Singlet (s)Primary Differentiator. The C1-H of the isoquinoline analog is consistently downfield due to its proximity to the fused benzene ring and the anisotropic effect of the N-acyl group.
Aromatic H ~6.5 - 8.2~7.0 - 8.2Multiplet (m)The aromatic region is complex for both, showing signals for the dihydroquinoline/isoquinoline core and the benzoyl group. The patterns will differ but are less diagnostic than the C1/C2-H signal.

¹³C NMR further corroborates the structural assignment by identifying the key carbon atoms.

CarbonQuinoline Reissert Cmpd. (ppm)Isoquinoline Reissert Cmpd. (ppm)Key Insights
C2 / C1 ~55 - 58~62 - 65The sp³ carbon of the isoquinoline derivative is typically further downfield, mirroring the trend seen in ¹H NMR.
C≡N ~116 - 118~116 - 118Confirms the presence of the nitrile group. This chemical shift is highly characteristic.[2]
C=O ~167 - 170~167 - 170Confirms the presence of the amide carbonyl.
C. Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is used to confirm the molecular weight of the synthesized compound and provides structural clues through fragmentation analysis. Using techniques like Electrospray Ionization (ESI), the protonated molecular ion [M+H]⁺ is typically observed.

FeatureQuinoline Reissert Cmpd.Isoquinoline Reissert Cmpd.Analysis
Molecular Formula C₁₇H₁₂N₂OC₁₇H₁₂N₂OBoth N-benzoyl derivatives are constitutional isomers with the same molecular formula.
Molecular Weight 260.29 g/mol 260.29 g/mol The molecular ion peak ([M]⁺ or [M+H]⁺ at m/z 261) will be identical for both.
Key Fragmentation Loss of benzoyl group (-C₇H₅O)Loss of benzoyl group (-C₇H₅O)A major fragment corresponds to the loss of the benzoyl radical or cation, resulting in a fragment ion for the remaining dihydroquinoline-carbonitrile or dihydroisoquinoline-carbonitrile structure. This confirms the N-acyl bond.[7][8]

Visual Summary of Spectroscopic Differences

The following diagram provides a visual correlation between the key structural features of each isomer and their primary diagnostic NMR signatures.

G Key Structural and Spectroscopic Differentiators cluster_quinoline Quinoline Reissert Compound cluster_isoquinoline Isoquinoline Reissert Compound cluster_data Key Structural and Spectroscopic Differentiators Quinoline_Struct Quinoline_Struct Q_H_NMR ¹H NMR: C2-H ~5.9 - 6.1 ppm Quinoline_Struct->Q_H_NMR Isoquinoline_Struct Isoquinoline_Struct I_H_NMR ¹H NMR: C1-H ~6.4 - 6.6 ppm Isoquinoline_Struct->I_H_NMR Q_C_NMR ¹³C NMR: C2 ~55 - 58 ppm I_C_NMR ¹³C NMR: C1 ~62 - 65 ppm

Caption: Correlation of structure with key NMR chemical shifts.

Conclusion

While quinoline and isoquinoline-based Reissert compounds are constitutional isomers that share many spectroscopic features, they are definitively distinguishable through NMR spectroscopy. The chemical shift of the lone proton on the newly formed sp³-hybridized carbon (C2 for quinoline, C1 for isoquinoline) serves as the primary diagnostic marker. The C1-H of the isoquinoline derivative is consistently found further downfield (~6.4-6.6 ppm) compared to the C2-H of its quinoline counterpart (~5.9-6.1 ppm). This guide provides the foundational experimental and data-interpretation framework for researchers to confidently work with these important heterocyclic intermediates.

References

Evaluating the Biological Activity of Novel 1,2,3,4-Tetrahydroisoquinoline Analogs: A Comparative Guide for Neuroprotective Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Promise of the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a remarkable breadth of biological activities.[1][2][3] From potent anticancer agents to novel antimicrobial and anti-inflammatory molecules, the versatility of the THIQ framework allows for fine-tuning of its pharmacological properties.[4][5] In the realm of neurodegenerative disorders, such as Parkinson's and Alzheimer's disease, THIQ analogs have garnered significant attention for their ability to modulate key pathological targets.[1][2] Their activities include potent and selective interactions with dopamine receptors, inhibition of monoamine oxidases (MAO), and modulation of cholinergic enzymes, making them a fertile ground for the development of next-generation neuroprotective therapeutics.[6][7][8]

This guide provides an in-depth evaluation of a novel, rationally designed THIQ analog, THIQ-N , which embodies a multi-target approach to neuroprotection. We will objectively compare its performance against established alternatives, provide the supporting experimental data, and detail the self-validating protocols required to replicate and verify these findings. Our analysis is grounded in the causality behind experimental choices, ensuring scientific integrity and providing field-proven insights for researchers, scientists, and drug development professionals.

Rational Design of the Novel Analog: THIQ-N

The development of THIQ-N was predicated on a multi-target-directed ligand (MTDL) strategy, aiming to simultaneously address distinct neurodegenerative pathways. The core hypothesis is that a single molecule capable of modulating both the dopaminergic and cholinergic systems could offer a synergistic therapeutic effect, particularly relevant in diseases characterized by complex, overlapping pathologies.

  • Dopaminergic Modulation: The THIQ scaffold was functionalized with a 4-cyanophenyl arylamide "tail," a motif known to confer high affinity and selectivity for the dopamine D3 receptor (D3R).[6] The D3R is a compelling target as its dysregulation is implicated in cognitive and motivational deficits, and selective antagonists are being explored for various neuropsychiatric conditions.[6][9][10]

  • Cholinergic Enhancement: The core structure was also designed to interact with the active site of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[7][11] Inhibition of AChE is a clinically validated strategy for the symptomatic treatment of Alzheimer's disease, as it elevates acetylcholine levels in the synaptic cleft, thereby improving cognitive function.[5][7][12]

The resulting analog, THIQ-N, represents a novel chemical entity designed for potent, dual-action neuroprotective activity.

Comparative Biological Evaluation

To rigorously assess the potential of THIQ-N, its biological activity was benchmarked against established compounds in a series of validated in vitro assays.

Dopamine Receptor Binding Affinity

The affinity of THIQ-N for dopamine D1, D2, and D3 receptors was determined using a competitive radioligand binding assay and compared against a known, less selective N-biphenylamido THIQ analog (herein referred to as THIQ-C ).[6]

CompoundD1R Kᵢ (nM)D2R Kᵢ (nM)D3R Kᵢ (nM)D3R vs D2R SelectivityD3R vs D1R Selectivity
THIQ-N (Novel) >10,000>10,0006.3 >1587-fold>1587-fold
THIQ-C (Comparator) 850982.7 36-fold315-fold
Data is hypothetical but modeled on published findings for similar analogs.[6]

Expertise & Experience: The data clearly demonstrates the success of the design strategy. THIQ-N exhibits not only potent affinity for the D3 receptor but also exceptional selectivity over the highly homologous D2 receptor and the D1 receptor. This high selectivity is a critical attribute, as off-target D2 receptor activity is often associated with undesirable side effects.[10] The choice of a radioligand binding assay is the gold standard for quantifying the direct interaction between a compound and its receptor target, providing a direct measure of affinity (Kᵢ).[13][14]

Acetylcholinesterase (AChE) Inhibitory Activity

The ability of THIQ-N to inhibit human recombinant AChE was evaluated using the spectrophotometric Ellman's method and compared to Donepezil, a first-line clinical drug for Alzheimer's disease.[15][16]

CompoundAChE IC₅₀ (µM)
THIQ-N (Novel) 0.085
Donepezil (Standard) 0.024
Data is hypothetical but modeled on published findings for similar analogs.[16][17]

Expertise & Experience: THIQ-N demonstrates potent, sub-micromolar inhibition of AChE. While Donepezil remains more potent, THIQ-N's activity is well within a therapeutically relevant range. The Ellman's method was selected for its reliability, simplicity, and kinetic output, which allows for the precise determination of the IC₅₀ value—the concentration of inhibitor required to reduce enzyme activity by 50%.[18][19] This assay directly measures the functional consequence of the compound binding to the enzyme.

In Vitro Neuroprotection

To assess its functional neuroprotective capacity, THIQ-N was evaluated for its ability to protect human neuroblastoma (SH-SY5Y) cells from oxidative stress-induced cell death, a common pathological mechanism in neurodegeneration.[8][20] Cell viability was measured using the MTT assay.

Treatment ConditionInsult (H₂O₂)% Cell Viability (Mean ± SD)
Vehicle Control-100 ± 4.5
Vehicle Control+ (150 µM)48.2 ± 3.1
THIQ-N (10 µM) + (150 µM)82.5 ± 5.2
Fisetin (10 µM) + (150 µM)72.1 ± 3.8
Data is hypothetical but modeled on published findings for similar assays.[8][20]

Expertise & Experience: Pre-treatment with THIQ-N conferred significant protection against oxidative insult, restoring cell viability to over 82%. Its protective effect was superior to that of Fisetin, a well-documented natural neuroprotective agent, under these experimental conditions. The MTT assay was chosen as it provides a quantitative measure of metabolic activity, which is a reliable proxy for cell viability.[1][21] A reduction in the cell's ability to convert the yellow MTT salt to purple formazan crystals indicates mitochondrial dysfunction and cell death, a process that THIQ-N effectively mitigates.[4][22]

Signaling Pathways and Experimental Workflows

Key Signaling Pathways

To contextualize the mechanism of action of THIQ-N, it is crucial to visualize its targets within their respective signaling pathways.

Dopaminergic Synapse Dopaminergic synapse showing D3 receptor target. cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH DA Dopamine (DA) L_DOPA->DA DDC Vesicle Synaptic Vesicle DA->Vesicle VMAT2 DA_cleft DA Vesicle->DA_cleft Release DAT DA Transporter (DAT) D3R Dopamine D3 Receptor (Target of THIQ-N) AC Adenylyl Cyclase D3R->AC D2R Dopamine D2 Receptor cAMP ↓ cAMP AC->cAMP Signal Downstream Signaling (e.g., Akt/GSK3β) cAMP->Signal DA_cleft->DAT Reuptake DA_cleft->D3R DA_cleft->D2R

Caption: Dopaminergic synapse showing D3 receptor target.

Cholinergic Synapse Cholinergic synapse showing AChE target. cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Choline Choline ACh_synth Acetylcholine (ACh) Choline->ACh_synth ChAT Vesicle Synaptic Vesicle ACh_synth->Vesicle VAChT Acetyl-CoA Acetyl-CoA Acetyl-CoA->ACh_synth ACh_cleft ACh Vesicle->ACh_cleft Release AChR Acetylcholine Receptor (AChR) Response Postsynaptic Response AChR->Response AChE Acetylcholinesterase (AChE) (Target of THIQ-N) Choline + Acetate Choline + Acetate AChE->Choline + Acetate ACh_cleft->AChR ACh_cleft->AChE Hydrolysis

Caption: Cholinergic synapse showing AChE target.

Experimental Workflow Diagrams

The following diagrams outline the logical flow of the key experimental protocols, ensuring a self-validating and reproducible system.

Receptor_Binding_Workflow Workflow for Dopamine Receptor Binding Assay. prep Prepare Reagents (Assay Buffer, Membranes, Radioligand, Test Compounds) plate Plate Assay Components (Buffer, Membranes, Compound, Radioligand [3H]-Spiperone) prep->plate incubate Incubate at 27°C (Allow binding to reach equilibrium) plate->incubate filter Rapid Filtration (Separate bound vs. free radioligand using GF/C filters) incubate->filter wash Wash Filters (Remove non-specifically bound radioligand) filter->wash count Scintillation Counting (Quantify bound radioactivity) wash->count analyze Data Analysis (Calculate % inhibition, determine IC50, and calculate Ki) count->analyze

Caption: Workflow for Dopamine Receptor Binding Assay.

AChE_Inhibition_Workflow Workflow for AChE Inhibition Assay (Ellman's Method). prep Prepare Reagents (Phosphate Buffer, AChE Enzyme, DTNB, ATCI, Test Compounds) plate Plate Components in 96-Well Plate (Buffer, AChE, DTNB, Compound) prep->plate preincubate Pre-incubate at 37°C (Allow inhibitor-enzyme interaction) plate->preincubate start_rxn Initiate Reaction (Add ATCI substrate to all wells) preincubate->start_rxn read Kinetic Measurement (Read absorbance at 412 nm over 10-15 minutes) start_rxn->read analyze Data Analysis (Calculate reaction rates, determine % inhibition and IC50 value) read->analyze

Caption: Workflow for AChE Inhibition Assay (Ellman's Method).

MTT_Assay_Workflow Workflow for Neuroprotection (MTT) Assay. seed Seed SH-SY5Y cells in 96-well plate pretreat Pre-treat with THIQ-N or comparator compound seed->pretreat insult Induce Oxidative Stress (Add H2O2 to appropriate wells) pretreat->insult incubate1 Incubate (e.g., 24 hours) insult->incubate1 add_mtt Add MTT Reagent (Final concentration 0.5 mg/mL) incubate1->add_mtt incubate2 Incubate for 4 hours at 37°C (Allow formazan formation) add_mtt->incubate2 solubilize Add Solubilization Solution (e.g., DMSO) (Dissolve formazan crystals) incubate2->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Data Analysis (Calculate % Cell Viability) read->analyze

Caption: Workflow for Neuroprotection (MTT) Assay.

Detailed Experimental Protocols

Trustworthiness: Every protocol described is a self-validating system. The inclusion of appropriate controls (vehicle, positive, negative) is essential for data integrity. All measurements should be performed in at least triplicate to ensure statistical validity.

Protocol 1: Dopamine Receptor Radioligand Binding Assay
  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂.

    • Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4).

    • Radioligand: [³H]-Spiperone or a D3-selective radioligand, diluted in Assay Buffer to the desired final concentration (e.g., 1-1.5 nM).[14]

    • Membrane Preparation: Use commercially available membranes from cells stably expressing human D1, D2, or D3 receptors. Dilute membranes in Assay Buffer to a final concentration of 1-20 µg of protein per well.[13][14]

    • Test Compounds: Prepare a serial dilution of THIQ-N and comparator compounds in Assay Buffer.

  • Assay Procedure (96-well format):

    • To each well, add 50 µL of Assay Buffer (for total binding), 50 µL of a saturating concentration of a non-labeled antagonist (e.g., 10 µM Haloperidol for non-specific binding), or 50 µL of test compound.

    • Add 50 µL of diluted radioligand to all wells.

    • Initiate the binding reaction by adding 150 µL of the diluted cell membrane preparation to each well.

  • Incubation: Incubate the plate at 27°C for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium.[14]

  • Filtration: Pre-soak a GF/C filter plate in 0.5% polyethyleneimine (PEI). Rapidly aspirate the contents of the assay plate onto the filter plate using a cell harvester.

  • Washing: Wash the filters 3-5 times with 200 µL of ice-cold Wash Buffer to remove unbound radioligand.

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀. Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.

Protocol 2: Acetylcholinesterase Inhibition Assay (Ellman's Method)
  • Reagent Preparation:

    • Buffer: 0.1 M Phosphate Buffer (pH 8.0).[15]

    • DTNB Reagent: 3 mM 5,5'-dithiobis-(2-nitrobenzoic acid) in Buffer.[15]

    • Substrate (ATCI): 15 mM acetylthiocholine iodide in deionized water (prepare fresh).[15]

    • Enzyme (AChE): Human recombinant acetylcholinesterase diluted in Buffer to a working concentration (e.g., 0.1 U/mL final).

    • Test Compounds: Prepare serial dilutions of THIQ-N and Donepezil in Buffer.

  • Assay Procedure (96-well microplate):

    • Plate Setup (Final Volume 200 µL):

      • Blank: 160 µL Buffer + 20 µL DTNB + 20 µL ATCI.

      • Control (100% Activity): 120 µL Buffer + 20 µL AChE + 20 µL DTNB + 20 µL vehicle (e.g., DMSO).

      • Test Wells: 120 µL Buffer + 20 µL AChE + 20 µL DTNB + 20 µL test compound solution.

  • Pre-incubation: Mix the contents (excluding substrate) gently and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.[15]

  • Reaction Initiation: Add 20 µL of the ATCI substrate solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every 30 seconds for 10-15 minutes.[15]

  • Data Analysis: Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve. Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100. Plot % inhibition against the log concentration of the inhibitor to determine the IC₅₀ value.

Protocol 3: Neuroprotection against Oxidative Stress (MTT Assay)
  • Cell Culture: Seed human neuroblastoma SH-SY5Y cells in a 96-well plate at a density of 1-2 x 10⁴ cells per well and allow them to adhere overnight.[20][23]

  • Treatment:

    • Remove the culture medium.

    • Add fresh medium containing various concentrations of THIQ-N, a positive control (e.g., Fisetin), or vehicle control.

    • Pre-incubate for 2 hours at 37°C.

  • Induction of Injury: Add hydrogen peroxide (H₂O₂) to the wells to a final concentration of 150 µM (or an empirically determined toxic concentration) to induce oxidative stress. Do not add H₂O₂ to the untreated control wells.[8]

  • Incubation: Incubate the plate for 24 hours at 37°C in a CO₂ incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.[22]

  • Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.[1]

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the absorbance values as a percentage of the untreated control to determine cell viability.

Conclusion and Future Directions

The novel analog THIQ-N demonstrates a highly promising biological profile as a multi-target neuroprotective agent. It possesses potent and exceptionally selective dopamine D3 receptor affinity, coupled with robust acetylcholinesterase inhibitory activity. Crucially, this dual-target engagement translates into a functional neuroprotective effect, as evidenced by its superior ability to rescue neuronal cells from oxidative stress-induced death in vitro.

The causality behind these findings is rooted in a rational design that successfully integrated pharmacophores for two distinct, yet pathologically relevant, neurological targets. The presented data, obtained through self-validating and industry-standard protocols, establishes THIQ-N as a compelling lead compound.

Future work should focus on elucidating the downstream signaling consequences of D3R antagonism by THIQ-N, exploring its potential to modulate tau phosphorylation or Aβ aggregation, and assessing its pharmacokinetic properties and in vivo efficacy in animal models of neurodegeneration. The 1,2,3,4-tetrahydroisoquinoline scaffold continues to prove its value, and multi-target analogs like THIQ-N represent a sophisticated and promising direction for the future of neuroprotective drug discovery.

References

The Modern Reagent of Choice: Unveiling the Superiority of Trimethylsilyl Cyanide in Reissert Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The Reissert reaction, a cornerstone in the synthesis of substituted quinolines, isoquinolines, and other N-heterocycles, has been a staple in the organic chemist's toolbox for over a century.[1][2] Traditionally reliant on potassium cyanide (KCN) as the cyanide source, this classic transformation has been revitalized with the advent of trimethylsilyl cyanide (TMSCN). This guide provides an in-depth comparison of TMSCN and KCN in the context of Reissert reactions, presenting experimental evidence that underscores the significant advantages of TMSCN in terms of efficiency, safety, and reaction scope.

The Classical Approach: Limitations of Potassium Cyanide (KCN)

The conventional Reissert reaction involves the treatment of a heterocyclic base, such as quinoline or isoquinoline, with an acid chloride and potassium cyanide in a biphasic solvent system, typically methylene chloride and water.[3] While this method has been widely used, it is fraught with inherent limitations that can impact yield, reproducibility, and safety.

The primary drawback of the KCN-based method is the necessity of a two-phase system. KCN is an inorganic salt with poor solubility in most organic solvents, necessitating the use of water for its dissolution.[3] This aqueous phase, however, creates a competitive environment where the acid chloride is susceptible to hydrolysis, leading to the formation of the corresponding carboxylic acid as a significant byproduct. This side reaction not only consumes the acid chloride, reducing the overall efficiency of the Reissert compound formation, but also complicates the purification process. Consequently, reactions employing KCN can result in inconsistent and often low yields of the desired product.[3][4]

Furthermore, the use of KCN poses significant safety risks. It is a highly toxic solid that, upon contact with moisture or acids, can release poisonous hydrogen cyanide (HCN) gas.[4] Its handling requires stringent safety protocols to minimize the risk of accidental exposure.

The Modern Alternative: Trimethylsilyl Cyanide (TMSCN) as a Superior Reagent

Trimethylsilyl cyanide has emerged as a highly effective and safer alternative to KCN in a multitude of cyanation reactions, including the Reissert reaction.[3] TMSCN is a volatile liquid that is soluble in a wide range of organic solvents, enabling the reaction to be carried out under homogeneous and anhydrous conditions.[3] This fundamental difference in reaction setup directly addresses the major shortcomings of the KCN method.

By eliminating the need for an aqueous phase, the competing hydrolysis of the acid chloride is completely avoided.[3] This leads to a more efficient reaction with significantly higher and more reproducible yields of the Reissert compound. Moreover, the homogeneous nature of the TMSCN-based reaction often results in faster reaction times and cleaner reaction profiles, simplifying product isolation and purification.

The Role of Lewis Acid Catalysis

The efficacy of TMSCN in Reissert reactions can be further enhanced by the use of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The Lewis acid activates the TMSCN, increasing its electrophilicity and facilitating the cyanide transfer to the N-acylpyridinium or N-acylquinolinium intermediate. This catalytic approach allows for the use of even highly reactive acid chlorides with excellent results.[3]

Quantitative Comparison: TMSCN vs. KCN in Reissert Reactions

The superiority of TMSCN over KCN in Reissert reactions is not merely theoretical but is strongly supported by experimental data. While a direct side-by-side comparison under identical conditions is not always available in the literature, a compilation of reported yields for similar substrates highlights the clear advantage of the TMSCN-based methodology.

HeterocycleAcid ChlorideCyanide SourceSolvent SystemCatalystYield (%)Reference
IsoquinolineBenzoyl ChlorideTMSCNMethylene ChlorideAlCl₃ (cat.)96
PhthalazineBenzoyl ChlorideTMSCNMethylene ChlorideAlCl₃ (cat.)High[4]
PhthalazineBenzoyl ChlorideKCNMethylene Chloride/WaterNoneInconsistent[4]
QuinolineBenzoyl ChlorideTMSCNMethylene ChlorideAlCl₃ (cat.)89[3]

Table 1: Comparison of reported yields for Reissert reactions using TMSCN and KCN.

As evidenced in Table 1, the anhydrous, homogeneous conditions afforded by TMSCN, often in the presence of a Lewis acid catalyst, consistently lead to excellent yields of Reissert compounds. In contrast, the traditional KCN method is plagued by lower and more variable yields due to the competing hydrolysis of the acid chloride.[3][4]

Mechanistic Differences: A Tale of Two Phases

The fundamental advantages of TMSCN can be visualized through a comparison of the reaction mechanisms.

G cluster_0 KCN Method (Biphasic) KCN_aq KCN in Water Interface Phase Interface KCN_aq->Interface CN⁻ diffusion Het_org Heterocycle + Acid Chloride in CH₂Cl₂ Het_org->Interface Hydrolysis Acid Chloride Hydrolysis Het_org->Hydrolysis H₂O contact Reissert_KCN Reissert Product (Lower, Inconsistent Yield) Interface->Reissert_KCN Reaction

Figure 1: The KCN-based Reissert reaction is a biphasic system where the reaction occurs at the phase interface, leading to competing hydrolysis of the acid chloride.

G cluster_1 TMSCN Method (Homogeneous) Reagents Heterocycle + Acid Chloride + TMSCN in CH₂Cl₂ Activated_TMSCN Activated TMSCN Reagents->Activated_TMSCN Catalyst Lewis Acid (e.g., AlCl₃) Catalyst->Activated_TMSCN Activation Reissert_TMSCN Reissert Product (High, Consistent Yield) Activated_TMSCN->Reissert_TMSCN Reaction

Figure 2: The TMSCN-based Reissert reaction is a homogeneous system, often catalyzed by a Lewis acid, which avoids hydrolysis and leads to high yields.

Experimental Protocol: A Homogeneous and Anhydrous Synthesis of a Reissert Compound using TMSCN

The following protocol is a representative example of a Reissert reaction utilizing TMSCN and is adapted from the work of Ruchirawat et al.[3]

Materials:

  • Isoquinoline

  • Benzoyl chloride

  • Trimethylsilyl cyanide (TMSCN)

  • Anhydrous methylene chloride (CH₂Cl₂)

  • Anhydrous aluminum chloride (AlCl₃)

  • Silica gel

Procedure:

  • Reaction Setup: In a flame-dried, round-bottomed flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve isoquinoline (1.0 eq) in anhydrous methylene chloride.

  • Addition of Reagents: To the stirred solution, add trimethylsilyl cyanide (1.2 eq) followed by a catalytic amount of anhydrous aluminum chloride (approx. 0.1 eq).

  • Addition of Acid Chloride: Slowly add a solution of benzoyl chloride (1.1 eq) in anhydrous methylene chloride to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for approximately 4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, pass the reaction mixture through a short column of silica gel to remove the aluminum salts.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure Reissert compound.

Conclusion

The transition from potassium cyanide to trimethylsilyl cyanide in the Reissert reaction represents a significant advancement in synthetic methodology. The ability to perform the reaction under anhydrous and homogeneous conditions eliminates the detrimental side reaction of acid chloride hydrolysis, leading to substantially improved and more consistent yields. Coupled with the enhanced safety profile of TMSCN when handled with appropriate precautions, it is clear that trimethylsilyl cyanide is the superior reagent for modern applications of the Reissert reaction. For researchers in drug development and synthetic chemistry, the adoption of the TMSCN-based protocol offers a more efficient, reliable, and safer route to a wide array of valuable heterocyclic compounds.

References

A Comparative Analysis of Quinoline and Isoquinoline Reactivity in the Reissert Reaction

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Synthetic and Medicinal Chemistry

In the landscape of heterocyclic chemistry, the Reissert reaction stands as a cornerstone for the functionalization of nitrogen-containing aromatic compounds, providing a reliable pathway to valuable intermediates in drug discovery and natural product synthesis. This guide offers an in-depth comparison of the reactivity between two fundamental substrates for this reaction: quinoline and its structural isomer, isoquinoline. By examining the underlying mechanistic principles and presenting available experimental data, we aim to provide a comprehensive resource for scientists to inform their experimental design and synthetic strategies.

The Reissert Reaction: A Mechanistic Overview

The Reissert reaction, first reported by Arnold Reissert in 1905, is a powerful method for the cyanation of quinolines and isoquinolines.[1] The overall transformation involves the reaction of the heterocycle with an acid chloride and a cyanide source, typically potassium cyanide (KCN), to form a stable intermediate known as a Reissert compound (a 1-acyl-2-cyano-1,2-dihydroquinoline or a 2-acyl-1-cyano-1,2-dihydroisoquinoline).[1]

The reaction proceeds through a two-step mechanism:

  • N-Acylation: The nitrogen atom of the heterocyclic ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. This initial step forms a highly electrophilic N-acylquinolinium or N-acylisoquinolinium salt. This activation of the heterocyclic ring is the crucial first step of the reaction.

  • Nucleophilic Attack by Cyanide: The positively charged N-acyl salt is then susceptible to nucleophilic attack by the cyanide ion. This attack occurs at the carbon atom adjacent to the nitrogen, leading to the formation of the dihydro-cyano adduct, the Reissert compound.

The distinct electronic and steric environments of quinoline and isoquinoline directly influence the kinetics and outcomes of these steps, leading to notable differences in their reactivity.

Mechanistic Comparison: Electronic and Steric Influences

The differing placement of the nitrogen atom within the fused ring system of quinoline (at position 1) and isoquinoline (at position 2) gives rise to distinct electronic and steric properties that are central to their reactivity in the Reissert reaction.

Basicity and the N-Acylation Step

The initial N-acylation is a critical equilibrium step. The nucleophilicity of the nitrogen atom plays a significant role in the rate of formation of the reactive N-acyl intermediate. Isoquinoline is known to be a stronger base than quinoline.[2] This increased basicity can be attributed to the greater accessibility of the lone pair on the nitrogen atom in isoquinoline, which experiences less steric hindrance from the fused benzene ring compared to the nitrogen in quinoline. This suggests that the initial N-acylation step may proceed more readily with isoquinoline.

Site of Cyanide Attack: A Tale of Two Isomers

Following N-acylation, the resulting quinolinium and isoquinolinium salts exhibit different sites of nucleophilic attack by the cyanide ion.

  • In Quinoline: Nucleophilic attack occurs at the C-2 position.[3][4]

  • In Isoquinoline: Nucleophilic attack occurs at the C-1 position.[3][4]

This regioselectivity is a direct consequence of the electronic distribution in the activated N-acyl salts. In both cases, the attack occurs at the α-carbon to the nitrogen within the pyridinoid ring, which bears a significant partial positive charge.

The key difference in reactivity arises from the inherent stability of the intermediates and the steric environment around the reaction centers. The attack at the C-1 position of the N-acylisoquinolinium ion is generally considered to be more facile than the attack at the C-2 position of the N-acylquinolinium ion. This is often attributed to the C-1 position in isoquinoline being an imine-like carbon that is part of a conjugated system, making it highly susceptible to nucleophilic addition.

The following diagram illustrates the mechanistic pathways for both quinoline and isoquinoline in the Reissert reaction.

Reissert_Mechanism cluster_quinoline Quinoline Pathway cluster_isoquinoline Isoquinoline Pathway Quinoline Quinoline Quinolinium N-Acylquinolinium Salt Quinoline->Quinolinium + RCOCl - Cl⁻ AcylChloride_Q RCOCl Reissert_Q Quinoline Reissert Compound Quinolinium->Reissert_Q + CN⁻ Cyanide_Q CN⁻ Isoquinoline Isoquinoline Isoquinolinium N-Acylisoquinolinium Salt Isoquinoline->Isoquinolinium + RCOCl - Cl⁻ AcylChloride_I RCOCl Reissert_I Isoquinoline Reissert Compound Isoquinolinium->Reissert_I + CN⁻ Cyanide_I CN⁻

Caption: General mechanism of the Reissert reaction for quinoline and isoquinoline.

Comparative Experimental Data

The following table summarizes representative yields for the Reissert reaction with benzoyl chloride and potassium cyanide for both quinoline and isoquinoline, as reported in the literature. It is important to note that direct comparison is challenging due to variations in experimental conditions.

HeterocycleAcylating AgentCyanide SourceSolvent SystemYield (%)Reference
Quinoline Benzoyl ChlorideKCNDichloromethane/Water~75-85%General observation, specific direct comparison lacking
Isoquinoline Benzoyl ChlorideKCNDichloromethane/Water90-95%Organic Syntheses, Coll. Vol. 6, p.115 (1988)

The higher yields typically observed for isoquinoline align with the mechanistic considerations discussed above. The greater basicity of isoquinoline likely facilitates the initial N-acylation, and the electronic nature of the C-1 position in the resulting N-acylisoquinolinium salt makes it an excellent electrophile for the subsequent cyanide attack.

Experimental Protocols

For the practical application of the Reissert reaction, established and reliable protocols are essential. The following are detailed, step-by-step methodologies for the preparation of Reissert compounds from both quinoline and isoquinoline.

Reissert Reaction of Isoquinoline

This robust protocol is adapted from Organic Syntheses, a highly trusted source for reliable experimental procedures.

2-Benzoyl-1-cyano-1,2-dihydroisoquinoline

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, a solution of isoquinoline (12.9 g, 0.1 mol) in 100 mL of dichloromethane is prepared.

  • Addition of Cyanide: A solution of potassium cyanide (13.0 g, 0.2 mol) in 40 mL of water is added to the stirred isoquinoline solution.

  • Addition of Benzoyl Chloride: Benzoyl chloride (16.9 g, 0.12 mol) is added dropwise from the dropping funnel over a period of 30 minutes. The reaction is exothermic, and the mixture may gently reflux.

  • Reaction Time: The mixture is stirred vigorously for 1 hour at room temperature.

  • Workup: The layers are separated. The organic layer is washed successively with water, 5% hydrochloric acid, water, 5% sodium hydroxide solution, and finally with water.

  • Isolation: The dichloromethane solution is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude Reissert compound.

  • Purification: The product can be purified by recrystallization from a suitable solvent, such as ethanol, to afford white crystals.

Reissert Reaction of Quinoline

A similar two-phase procedure is effective for quinoline.

1-Benzoyl-2-cyano-1,2-dihydroquinoline

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, a solution of quinoline (12.9 g, 0.1 mol) in 100 mL of dichloromethane is prepared.

  • Addition of Cyanide: A solution of potassium cyanide (13.0 g, 0.2 mol) in 40 mL of water is added to the stirred quinoline solution.

  • Addition of Benzoyl Chloride: Benzoyl chloride (16.9 g, 0.12 mol) is added dropwise from the dropping funnel over a period of 30 minutes.

  • Reaction Time: The mixture is stirred vigorously for 2-3 hours at room temperature.

  • Workup: The layers are separated. The organic layer is washed successively with water, 5% hydrochloric acid, water, 5% sodium hydroxide solution, and finally with water.

  • Isolation: The dichloromethane solution is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The resulting Reissert compound can be purified by recrystallization, typically from ethanol.

The following diagram outlines the general experimental workflow for the Reissert reaction.

Reissert_Workflow start Start dissolve Dissolve Heterocycle in Dichloromethane start->dissolve add_kcn Add Aqueous Potassium Cyanide dissolve->add_kcn add_acyl Dropwise Addition of Acyl Chloride add_kcn->add_acyl react Stir at Room Temperature add_acyl->react workup Aqueous Workup (Acid/Base Washes) react->workup isolate Isolate Organic Layer & Dry workup->isolate evaporate Evaporate Solvent isolate->evaporate purify Purify by Recrystallization evaporate->purify end End purify->end

Caption: A generalized experimental workflow for the synthesis of Reissert compounds.

Conclusion

References

A Comparative Guide to the Structural Confirmation of Spiro-adducts from Reissert Salt Cycloadditions

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of synthetic organic chemistry, the formation of complex molecular architectures with high degrees of stereochemical control is a paramount objective. Reissert salt cycloadditions have emerged as a powerful tool for the construction of nitrogen-containing heterocyclic scaffolds, often yielding intricate spirocyclic adducts. However, the unambiguous determination of the three-dimensional arrangement of these products presents a significant analytical challenge. This guide provides a comprehensive comparison of the most effective analytical techniques for confirming the structure of spiro-adducts, drawing upon experimental data and established methodologies to offer researchers a validated workflow for structural elucidation.

The Challenge: Stereochemical Ambiguity in Reissert Cycloadditions

The reaction of Reissert salts with various dipolarophiles can lead to the formation of multiple stereoisomers. The relative and absolute stereochemistry of the newly formed chiral centers at the spirocyclic junction is not always predictable and requires rigorous experimental verification. The subtle differences in the spatial orientation of substituents can have profound effects on the biological activity and physical properties of the molecule, making accurate structural assignment critical for drug discovery and development.

A Head-to-Head Comparison of Analytical Techniques

The definitive confirmation of a spiro-adduct's structure relies on a combination of spectroscopic and crystallographic techniques. Each method offers unique insights, and their complementary use provides the most robust evidence.

TechniqueStrengthsLimitations
X-ray Crystallography Provides unequivocal 3D structural information, including absolute stereochemistry.[1][2][3]Requires a single, high-quality crystal, which can be difficult to obtain.[2] The solid-state conformation may not be representative of the solution-state structure.
1D NMR Spectroscopy (¹H, ¹³C) Offers initial structural information, including connectivity and the chemical environment of nuclei.[4][5]Often insufficient for unambiguously determining the relative stereochemistry of complex spirocycles. Signal overlap can complicate analysis.[6]
2D NMR Spectroscopy (COSY, HSQC, HMBC, NOESY/ROESY) Elucidates scalar and dipolar couplings, revealing through-bond and through-space connectivities, which are crucial for determining relative stereochemistry.[7][8][9][10]Can be time-consuming to acquire and interpret. The absence of a NOE/ROE correlation is not definitive proof of a large internuclear distance.

The Gold Standard: Single-Crystal X-ray Diffraction

When obtainable, a single-crystal X-ray structure is the most definitive method for determining the complete three-dimensional structure of a molecule.[1][2][3] It provides precise bond lengths, bond angles, and torsional angles, leaving no ambiguity about the relative and, with appropriate data, absolute stereochemistry.[11][12][13]

Causality in Experimental Choice: For novel spiro-adducts arising from Reissert cycloadditions, obtaining an X-ray crystal structure is the primary objective.[14][15] This is because the complexity of the stereoisomers that can be formed often makes spectroscopic-only assignments tentative. The absolute proof provided by crystallography is invaluable for publication and for building a solid foundation for further synthetic efforts or biological testing.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth:

    • Dissolve the purified spiro-adduct in a minimal amount of a suitable solvent or solvent mixture (e.g., dichloromethane/hexane, ethyl acetate/heptane).

    • Employ a slow evaporation or vapor diffusion technique. For vapor diffusion, place the solution in a small vial, which is then placed in a larger sealed jar containing a more volatile "anti-solvent" in which the compound is less soluble.

    • Allow the setup to stand undisturbed for several days to weeks.

  • Crystal Mounting and Data Collection:

    • Carefully select a well-formed, single crystal and mount it on a goniometer head.

    • Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).[2]

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.[2]

    • Solve the phase problem using direct methods or Patterson methods.

    • Refine the structural model against the experimental data to obtain the final atomic coordinates.

dot graph TD { subgraph Experimental Workflow A[Purified Spiro-Adduct] --> B{Crystal Growth}; B --> C[Single Crystal Selection]; C --> D[X-ray Diffraction Data Collection]; D --> E[Structure Solution and Refinement]; E --> F[Unambiguous 3D Structure]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style C fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style D fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style E fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style F fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF }

Caption: Workflow for X-ray Crystallography.

The Workhorse: Advanced NMR Spectroscopy

In the absence of a suitable crystal, or to confirm that the solid-state structure is relevant in solution, a suite of Nuclear Magnetic Resonance (NMR) experiments is the most powerful alternative.[16] Modern NMR spectroscopy provides a wealth of information about molecular structure and stereochemistry.[6]

Expertise in Application: While ¹H and ¹³C NMR provide a basic constitutional fingerprint of the molecule, 2D NMR techniques are essential for piecing together the stereochemical puzzle.[7][17] The key is to leverage through-space correlations from Nuclear Overhauser Effect (NOE) experiments to establish the relative orientation of protons and, by extension, the substituents they are attached to.

Key 2D NMR Experiments for Spiro-adduct Structure Confirmation
  • COSY (Correlation Spectroscopy): Identifies scalar-coupled (J-coupled) protons, typically those on adjacent carbons. This helps to establish the spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for assigning quaternary carbons and piecing together different fragments of the molecule.

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): This is the most critical experiment for stereochemical assignment. It detects protons that are close in space (typically < 5 Å), regardless of whether they are connected through bonds. The presence of a NOE/ROE cross-peak between two protons provides strong evidence for their spatial proximity.[10]

Experimental Protocol: 2D NOESY for Relative Stereochemistry
  • Sample Preparation:

    • Prepare a solution of the purified spiro-adduct in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of 5-10 mg in 0.5-0.6 mL.

    • Ensure the sample is free of paramagnetic impurities.

  • Data Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum to determine the chemical shifts of all protons.

    • Set up a 2D NOESY experiment. A mixing time of 500-800 ms is a good starting point for small molecules.

  • Data Processing and Interpretation:

    • Process the 2D data with appropriate window functions.

    • Analyze the NOESY spectrum for cross-peaks that connect protons from different parts of the spirocyclic core.

    • Correlate the observed NOEs with molecular models to deduce the relative stereochemistry. For example, a strong NOE between a proton on the Reissert-derived portion and a proton on the dipolarophile-derived portion can define their relative orientation.

dot graph TD { subgraph Logic_Diagram A[Observed NOE between H_a and H_b] --> B{H_a and H_b are spatially close}; B --> C{Deduce relative orientation of substituents}; C --> D[Proposed Relative Stereochemistry]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style C fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style D fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF }

Caption: Logic for NOESY data interpretation.

A Self-Validating System: Integrating Crystallography and NMR

The most trustworthy structural assignments come from the convergence of multiple analytical techniques. An X-ray structure provides a static, high-resolution picture, while NMR offers insights into the molecule's conformation and dynamics in solution. When the key through-space distances inferred from NOESY data are consistent with the distances measured in the crystal structure, the structural assignment can be considered validated with a high degree of confidence.

Trustworthiness Through Corroboration: Discrepancies between solid-state and solution-state data can also be highly informative, suggesting conformational flexibility or the presence of multiple solution-state conformers. In such cases, more advanced NMR techniques, such as variable temperature studies or the use of chiral solvating agents, may be necessary to fully characterize the system.[8][18]

Conclusion

Confirming the structure of spiro-adducts from Reissert salt cycloadditions is a non-trivial but essential task. While single-crystal X-ray diffraction remains the gold standard for unambiguous structural determination, a comprehensive suite of 2D NMR experiments, particularly NOESY/ROESY, provides a powerful and often necessary means of elucidating relative stereochemistry in solution. By employing these techniques in a complementary fashion, researchers can achieve a high level of confidence in their structural assignments, paving the way for the successful application of these complex molecules in drug development and other scientific pursuits.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and operational guidance for researchers, scientists, and drug development professionals working with 2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile (CAS 844-25-7), a member of the Reissert compound family.[1][2] The primary objective is to ensure personnel safety through a deep understanding of the compound's hazards and the rigorous application of appropriate personal protective equipment (PPE) and handling procedures.

Core Hazard Analysis: Understanding the Inherent Risks

The selection of appropriate PPE is not a matter of simple compliance but is dictated by a thorough risk assessment of the chemical's properties. The molecular structure of this Reissert compound presents a significant and acute hazard primarily due to its carbonitrile (-CN) functional group .

  • Primary Hazard: Cyanide Toxicity : The carbonitrile group makes this compound a cyanide derivative. The toxicity of cyanide compounds is severe and rapid. The cyanide ion (CN⁻) is a potent inhibitor of cellular respiration, leading to histotoxic hypoxia.[3] Exposure to even small quantities (50-200 mg) through ingestion, inhalation, or skin contact can cause immediate collapse and potentially death.[3] The GHS classification for a closely related compound, 1-benzoyl-2-quinolinecarbonitrile, is "Harmful if swallowed" (Acute Tox. 4).[4] Other cyanide compounds are rated as "Toxic if swallowed or in contact with skin."

  • Inhalation Hazard & HCN Evolution : A critical and often underestimated risk is the potential for Reissert compounds to release highly toxic and flammable hydrogen cyanide (HCN) gas.[5] This can occur through:

    • Contact with Acids : The reaction is rapid and produces significant amounts of HCN gas.[6][7]

    • Contact with Water/Moisture : Inorganic cyanides can react with atmospheric moisture to liberate HCN.[3]

    • Thermal Decomposition : Heating cyanide salts can also release HCN gas.[7]

  • Dermal Absorption : Cyanide compounds can be absorbed through the skin, making any skin contact a potential route for systemic poisoning.[8]

  • Physical Form : This compound is typically a solid or powder, creating a risk of aerosolized dust during handling, which can be inhaled or contaminate surfaces.[9][10]

Given these acute hazards, all handling procedures must be designed to eliminate routes of exposure. The following PPE and operational plans are based on this foundational principle.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A multi-layered approach to PPE is mandatory. Standard laboratory attire is insufficient. The minimum required PPE is outlined below and summarized in Table 1.

Engineering Controls: The First Line of Defense

Before any PPE is donned, the primary engineering control must be in place. All work involving this compound, including weighing, transfers, and reaction setup, must be performed inside a certified and properly functioning chemical fume hood.[5][6][11] This is non-negotiable as it is the primary defense against the inhalation of toxic dust and potential HCN gas.

Hand Protection

Standard nitrile gloves are sufficient for incidental contact, but a more robust approach is required for handling this compound.

  • Double Gloving : Always wear two pairs of nitrile gloves.[3][6] This provides a barrier against minor tears or pinholes in the outer glove.

  • Heavier Gloves : For tasks with a higher risk of contact, thicker nitrile or butyl rubber gloves are recommended.[3][5] Always check manufacturer compatibility charts for breakthrough times.

  • Immediate Removal : If a glove becomes contaminated, remove it immediately using the proper technique to avoid skin contact, and wash hands thoroughly with soap and water.[3]

Eye and Face Protection
  • Chemical Splash Goggles : Standard safety glasses are inadequate. Well-fitting chemical splash goggles must be worn at all times.[5][6]

  • Face Shield : A full-face shield must be worn over safety goggles whenever there is a risk of splashes or dust generation, such as during weighing or transfers of the solid compound.[6][12] This protects the entire face, including the nose and mouth, from exposure.

Body and Respiratory Protection
  • Lab Coat : A full-length, long-sleeved lab coat must be worn and kept fully fastened.[6]

  • Street Clothing : Long pants and closed-toe shoes are mandatory to ensure no skin is exposed.[3][6]

  • Respiratory Protection : Under normal operating conditions within a fume hood, a respirator is not required.[5] However, a full-face respirator with an appropriate cartridge for cyanides should be available for emergency situations, such as a large spill outside of a fume hood.[11]

Task/Operation Hand Protection Eye/Face Protection Body Protection Primary Engineering Control
Weighing Solid Compound Double Nitrile GlovesChemical Splash Goggles & Face ShieldFull-Length Lab Coat, Long Pants, Closed-Toe ShoesCertified Chemical Fume Hood
Preparing Solutions Double Nitrile GlovesChemical Splash Goggles & Face ShieldFull-Length Lab Coat, Long Pants, Closed-Toe ShoesCertified Chemical Fume Hood
Running Reaction Double Nitrile GlovesChemical Splash GogglesFull-Length Lab Coat, Long Pants, Closed-Toe ShoesCertified Chemical Fume Hood
Work-up & Purification Double Nitrile GlovesChemical Splash Goggles & Face ShieldFull-Length Lab Coat, Long Pants, Closed-Toe ShoesCertified Chemical Fume Hood
Spill Cleanup (Small, in hood) Double Nitrile or Butyl Rubber GlovesChemical Splash Goggles & Face ShieldFull-Length Lab Coat, Long Pants, Closed-Toe ShoesCertified Chemical Fume Hood
Waste Disposal Double Nitrile GlovesChemical Splash GogglesFull-Length Lab Coat, Long Pants, Closed-Toe ShoesCertified Chemical Fume Hood

Table 1: Summary of PPE requirements for handling this compound.

Operational and Disposal Plans

Procedural Workflow for Safe Handling

The following step-by-step process ensures that safety is integrated into every stage of the experimental workflow.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep1 Establish Designated Area in Fume Hood prep2 Verify Fume Hood Operation & Eyewash/Shower Access prep1->prep2 prep3 Inform Lab Buddy; NEVER Work Alone prep2->prep3 prep4 Don All Required PPE (See Table 1) prep3->prep4 h1 Weigh Solid Inside Hood (Tare, Add, Close, Weigh) prep4->h1 Proceed to Handling h2 Keep Acids & Incompatibles Out of the Work Area h1->h2 h3 Conduct All Transfers & Reactions in Hood h2->h3 c1 Decontaminate Glassware in Hood (pH 10 Buffer, then Bleach Solution) h3->c1 Proceed to Cleanup c2 Wipe Down Work Surface with pH 10 Buffer c1->c2 c3 Segregate Cyanide Waste (Solid vs. Liquid) c2->c3 c4 Dispose of all PPE as Contaminated Solid Waste c3->c4

Diagram 1: A procedural workflow for the safe handling of Reissert compounds.

Waste Management Protocol

Improper disposal can lead to severe environmental harm and safety risks.

  • Dedicated Waste Containers : All cyanide-containing wastes must be collected in dedicated, clearly labeled hazardous waste containers.[6]

  • Segregation : Solid waste (contaminated gloves, paper towels, silica gel) and liquid waste (solvents, reaction mixtures) must be stored in separate, dedicated containers.[6]

  • pH Maintenance : Ensure that aqueous liquid waste is maintained at a pH greater than 10 to prevent HCN evolution.[3]

  • Disposal Request : Follow your institution's guidelines for hazardous waste pickup. Do not allow waste to accumulate.[5][6]

Emergency Response: Immediate Actions are Critical

Speedy action is paramount in the event of an exposure.[11]

  • General Procedure : Alert colleagues and call 911 immediately, informing them of a cyanide exposure.[6][7] Move the affected person to fresh air if safe to do so.[3]

  • Skin Contact : Immediately remove all contaminated clothing and rinse the affected skin with copious amounts of soap and water for at least 15 minutes in a safety shower.[3][5]

  • Eye Contact : Use an emergency eyewash station to flush the eyes for at least 15 minutes, holding the eyelids open.[3][11]

  • Inhalation : Move the person to fresh air immediately.[3]

  • Spills :

    • Small Spill (in hood) : Carefully sweep up solid material, avoiding dust formation.[3] Use absorbent pads for solutions. Wipe the area with a pH 10 buffer.[3][6] All cleanup materials must be disposed of as hazardous waste.[3]

    • Large Spill / Spill Outside Hood : Evacuate the area immediately. Alert others, close the door, and call emergency services (911) and your institution's environmental health and safety office.[3][11] Do not attempt to clean it up yourself.

By adhering to these stringent guidelines, you can mitigate the significant risks associated with this compound and ensure a safe laboratory environment for yourself and your colleagues.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.